molecular formula C7H18Br2N2 B1364186 1-Propylpiperazine Dihydrobromide CAS No. 64262-23-3

1-Propylpiperazine Dihydrobromide

Cat. No.: B1364186
CAS No.: 64262-23-3
M. Wt: 290.04 g/mol
InChI Key: YTPQLWVHCBATKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-n-Propylpiperazine dihydrobromide reacts with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2BrH/c1-2-5-9-6-3-8-4-7-9;;/h8H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQLWVHCBATKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214484
Record name N-Propylpiperazinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-23-3
Record name N-Propylpiperazinium dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064262233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylpiperazinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylpiperazinium dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Propylpiperazine dihydrobromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5EFZ3XVD3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Propylpiperazine Dihydrobromide: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Propylpiperazine Dihydrobromide (C₇H₁₈Br₂N₂), a key chemical intermediate in pharmaceutical research and development. The document delves into the compound's core chemical and physical properties, elucidates its molecular structure through spectroscopic analysis, and outlines detailed protocols for its synthesis and characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in neuropharmacology and medicinal chemistry. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving reliable and reproducible results.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as high aqueous solubility and the ability to form hydrogen bonds, which often translate to improved oral bioavailability and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3] The N-alkylation of the piperazine ring, as seen in 1-Propylpiperazine, allows for fine-tuning of these properties and the introduction of specific functionalities to interact with biological targets.

This compound serves as a versatile building block, particularly in the synthesis of Central Nervous System (CNS) agents and in neuropharmacology research.[2][4] Its dihydrobromide salt form enhances stability and solubility, making it an ideal candidate for use in various synthetic transformations and biochemical assays.[4] This guide aims to provide a detailed technical examination of this important compound.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its application in research and development. This section details the established structure and properties of this compound.

Molecular Structure

The structure of this compound consists of a piperazine ring N-alkylated with a propyl group. In its dihydrobromide salt form, both nitrogen atoms of the piperazine ring are protonated and associated with bromide counter-ions.

Caption: 2D structure of this compound.

The piperazine ring typically adopts a chair conformation to minimize steric strain, which is a critical consideration in its interaction with enzyme active sites or receptors.[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvent systems and predicting compound behavior in analytical methods.

PropertyValueSource(s)
CAS Number 64262-23-3[4]
Molecular Formula C₇H₁₆N₂ · 2HBr[4]
Molecular Weight 290.04 g/mol [4]
Appearance White to off-white crystalline powder[4][6]
Melting Point 254 - 264.5 °C[4]
Solubility Soluble in water (50 mg/mL, clear, colorless)
pKa (Estimated) pKa1 ≈ 9.2, pKa2 ≈ 5.0[7] (inferred)
SMILES Br.Br.CCCN1CCNCC1
InChI Key YTPQLWVHCBATKO-UHFFFAOYSA-N

Expert Insight on pKa Estimation: While specific experimental pKa values for 1-propylpiperazine are not readily available in the literature, we can provide a robust estimation based on homologous compounds. A study by Khalili et al. (2009) reported the pKa values for piperazine (pKa1=9.73, pKa2=5.35), 1-methylpiperazine (pKa1=9.25, pKa2=4.81), and 1-ethylpiperazine (pKa1=9.33, pKa2=4.93) at 298 K.[7] The addition of a small alkyl group to one of the nitrogens slightly decreases the basicity of both nitrogen atoms due to steric hindrance and electronic effects. The effect of a propyl group is expected to be very similar to that of an ethyl group. Therefore, the pKa values for 1-propylpiperazine are estimated to be approximately 9.2 for the secondary amine and 5.0 for the tertiary amine. This understanding is crucial for predicting the protonation state of the molecule at physiological pH and for developing purification strategies involving acid-base extractions.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: N-alkylation of piperazine followed by salt formation. The choice of reagents and reaction conditions is critical for achieving high yield and purity while minimizing the formation of the undesired N,N'-dipropylpiperazine byproduct.

SynthesisWorkflow cluster_synthesis Synthesis of 1-Propylpiperazine cluster_workup Work-up & Purification cluster_salt Dihydrobromide Salt Formation Piperazine Piperazine (Excess) Reaction N-Alkylation Reaction (Reflux) Piperazine->Reaction PropylBromide 1-Bromopropane PropylBromide->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation (Purification of Free Base) Evaporation->Distillation FreeBase 1-Propylpiperazine (Free Base) Distillation->FreeBase Crystallization Crystallization FreeBase->Crystallization HBr Hydrobromic Acid (48% aq.) HBr->Crystallization Solvent_Salt Solvent (e.g., Isopropanol) Solvent_Salt->Crystallization FinalProduct 1-Propylpiperazine Dihydrobromide Crystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-Propylpiperazine (Free Base)

This protocol is based on standard N-alkylation procedures for secondary amines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (4-5 equivalents) in absolute ethanol. The use of a significant excess of piperazine is a critical strategic choice to statistically favor mono-alkylation and suppress the formation of the 1,4-dipropylpiperazine byproduct.

  • Addition of Reagents: Add potassium carbonate (2 equivalents) to the solution to act as an acid scavenger for the HBr generated during the reaction. While stirring, add 1-bromopropane (1 equivalent) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and piperazine hydrobromide salts. Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue will contain the desired 1-propylpiperazine, unreacted piperazine, and potentially some di-substituted product.

  • Purification: Purify the crude product by vacuum distillation. The significant difference in boiling points between piperazine, 1-propylpiperazine, and 1,4-dipropylpiperazine allows for effective separation.

Experimental Protocol: Formation of the Dihydrobromide Salt
  • Dissolution: Dissolve the purified 1-propylpiperazine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2.0-2.1 equivalents) of concentrated (48%) hydrobromic acid dropwise with vigorous stirring. The dihydrobromide salt is typically insoluble in the organic solvent and will precipitate out of the solution. The exothermic nature of this neutralization necessitates slow addition and cooling to ensure controlled crystallization and prevent potential side reactions.

  • Crystallization: Allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure complete precipitation.

  • Isolation and Drying: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold isopropanol or diethyl ether to remove any residual impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Spectroscopic and Crystallographic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section discusses the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. The protonation of both nitrogen atoms results in a more rigid ring structure and significant downfield shifts for protons adjacent to the nitrogen atoms compared to the free base.

  • ¹H NMR (in D₂O):

    • Propyl Group: A triplet corresponding to the terminal methyl group (CH₃) is expected around δ 0.9-1.1 ppm. A sextet for the methylene group adjacent to the methyl (CH₂-CH₃) should appear around δ 1.6-1.8 ppm. The methylene group attached to the nitrogen (N-CH₂) will be a triplet, significantly downfield around δ 3.0-3.3 ppm.

    • Piperazine Ring: Due to the positive charges on the nitrogen atoms, the piperazine protons will be deshielded and appear as broad multiplets in the δ 3.4-3.8 ppm region. The chair-to-chair interconversion may be slowed on the NMR timescale, potentially leading to more complex splitting patterns for the axial and equatorial protons.

    • NH Protons: A broad signal corresponding to the two N-H protons will be present, though its position is variable and it will exchange with D₂O.

  • ¹³C NMR (in D₂O):

    • Propyl Group: The terminal methyl carbon (CH₃) is expected around δ 10-12 ppm. The central methylene carbon (CH₂-CH₃) should be around δ 18-22 ppm, and the N-CH₂ carbon will be further downfield around δ 55-60 ppm.

    • Piperazine Ring: The four equivalent methylene carbons of the piperazine ring are expected to appear as a single peak in the δ 45-50 ppm range.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrobromide salt will be distinct from the free base.

  • N-H Stretching: A very broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹. This is characteristic of the stretching vibration of the N⁺-H bond in amine salts and is a key indicator of successful salt formation.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and piperazine methylene groups will appear as sharp peaks in the 2850-2980 cm⁻¹ region, often superimposed on the broad N⁺-H band.

  • N-H Bending: A medium to strong band around 1570-1610 cm⁻¹ can be attributed to the N⁺-H bending vibration.

  • C-N Stretching: C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the parent molecule, 1-propylpiperazine. The analysis is performed on the free base, as the dihydrobromide salt is not volatile.

  • Ionization: Electrospray ionization (ESI) in positive mode is ideal, as the basic nitrogen atoms are readily protonated. The expected molecular ion peak [M+H]⁺ would be at m/z 129.14.

  • Fragmentation: The fragmentation of N-alkylpiperazines is well-characterized.[8][9] The primary fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atoms.

    • Loss of Propyl Group: Cleavage of the N-propyl bond can lead to a fragment ion corresponding to the piperazine ring at m/z 85.

    • Ring Cleavage: The piperazine ring itself can undergo fragmentation, leading to characteristic ions at m/z 70, 56, and 42, which are indicative of the piperazine core.

    • Alpha-Cleavage of Propyl Group: Cleavage of the C-C bond alpha to the nitrogen in the propyl chain can result in the loss of an ethyl radical, leading to a prominent ion at m/z 100.

Reactivity and Applications

This compound is a stable, crystalline solid that is easy to handle and store.[4] The free base can be readily liberated by treatment with an aqueous base, allowing the nucleophilic secondary nitrogen to participate in a wide range of chemical reactions.

Key Reactions
  • N-Arylation/N-Alkylation: The secondary amine provides a reactive site for further functionalization, such as in Buchwald-Hartwig amination or substitution reactions with alkyl halides, to create more complex molecules.

  • Amide and Sulfonamide Formation: It readily reacts with acyl chlorides, sulfonyl chlorides, and carboxylic acids (under coupling conditions) to form the corresponding amides and sulfonamides. This reactivity has been exploited in the synthesis of novel antiamebic agents.

  • Reaction with Isocyanates and Isothiocyanates: The reaction with isothiocyanates, such as potassium thiocyanate, yields thioamides, demonstrating the nucleophilicity of the secondary amine.

Applications in Drug Discovery and Research

The utility of this compound is demonstrated by its incorporation into various pharmacologically active agents.

  • Histamine H₃ Receptor Antagonists: The 1-propylpiperazine moiety is a common feature in ligands developed as antagonists for the histamine H₃ receptor, which is a target for treating neurological and inflammatory disorders.

  • α₁-Adrenoceptor Antagonists: Derivatives have been synthesized and evaluated for their potential as selective antagonists for α₁-adrenoceptors, which are involved in regulating blood pressure and smooth muscle tone.[10]

  • CNS Agents: Its role as an intermediate for CNS agents is broad, leveraging the piperazine core's ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1][2]

  • Biochemical and Analytical Applications: It serves as a standard in analytical methods for quality control and is used in biochemical assays to explore enzyme activities and interactions.[4]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material is hygroscopic and should be protected from moisture.

Conclusion

This compound is a compound of significant value to the scientific research community, particularly in the fields of medicinal chemistry and neuropharmacology. Its well-defined chemical structure, predictable reactivity, and favorable physicochemical properties make it an indispensable building block for the synthesis of novel therapeutic agents. This guide has provided an in-depth technical overview of its properties, structure, synthesis, and applications, grounded in established scientific principles and literature. By understanding the causality behind the described experimental protocols and analytical interpretations, researchers can confidently and effectively utilize this versatile compound in their drug discovery and development endeavors.

References

A Roadmap for Elucidating the CNS Mechanism of Action of Novel N-Alkyl Piperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the core of numerous therapeutics targeting a wide array of neurotransmitter systems.[1][2][3] While many complex piperazine derivatives are well-characterized, the pharmacological profile of simpler analogs, such as 1-Propylpiperazine Dihydrobromide, remains largely unexplored in public-domain literature. This guide presents a comprehensive, multi-tiered strategy for the systematic elucidation of the CNS mechanism of action for such novel chemical entities. We will use a hypothetical N-alkyl piperazine, 1-Propylpiperazine (1-PPB), as our subject, outlining a robust, self-validating experimental cascade from initial target screening to in vivo behavioral assessment. This document serves not as a review of a known agent, but as a technical roadmap for discovery, providing field-proven protocols and explaining the causal logic behind each experimental phase.

Introduction: The Piperazine Moiety and the Uncharacterized Agent

Piperazine and its derivatives are ubiquitous in neuropharmacology, valued for their ability to interact with key CNS targets like serotonin, dopamine, and sigma receptors.[1][4][5] The simple N-alkylation of the piperazine ring can significantly influence receptor affinity and functional activity.[6][7] However, for a compound like this compound (1-PPB), a literature gap exists. Its simple structure—a piperazine ring with a single propyl group substitution—prevents immediate classification.

This guide, therefore, proposes a logical and efficient pathway to move 1-PPB from an uncharacterized molecule to a pharmacologically defined agent. The core principle is a sequential approach: broad, unbiased screening to identify primary targets, followed by increasingly focused functional and signaling assays to define the precise mechanism, and culminating in in vivo studies to establish physiological relevance.

Section 1: Primary Target Identification via Broad-Spectrum Radioligand Binding Assays

The foundational step in characterizing a novel compound is to determine its binding affinity across a wide range of potential CNS targets. This unbiased approach prevents premature hypothesis-driven bias and provides a comprehensive initial "fingerprint" of the compound's activity. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[8][9]

Rationale for Experimental Choice

A broad competitive binding panel (e.g., 40-60 common CNS targets including GPCRs, ion channels, and transporters) is the most efficient method to identify the highest affinity molecular targets. By measuring the ability of 1-PPB to displace a known high-affinity radioligand from its receptor, we can calculate the inhibition constant (Ki), a direct measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a generalized procedure for a filtration-based competitive binding assay.[9][10]

  • Membrane Preparation: Utilize membrane homogenates prepared from recombinant cell lines overexpressing a single human receptor target or from specific brain regions (e.g., guinea pig brain).[8][11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor), and a range of concentrations of the unlabeled test compound (1-PPB).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[10]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters (e.g., GF/C). The membranes, with the bound radioligand, are trapped on the filter.[9][10]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of 1-PPB. Use non-linear regression to determine the IC50 value (the concentration of 1-PPB that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Data Presentation

Assuming our screen reveals a high affinity for the serotonin 5-HT1A receptor, the data would be summarized as follows:

Target ReceptorRadioligandKi (nM) for 1-PPB
Serotonin 5-HT1A [³H]-8-OH-DPAT 15
Serotonin 5-HT2A[³H]-Ketanserin>1000
Dopamine D2[³H]-Spiperone850
Sigma-1[³H]-(+)-Pentazocine450
Norepinephrine Transporter[³H]-Nisoxetine>1000
Table 1: Hypothetical binding affinity profile of 1-PPB from a primary screen. A low Ki value indicates high binding affinity.

This initial screen authoritatively identifies the 5-HT1A receptor as the primary, high-affinity target for 1-PPB, directing all subsequent investigations.

Section 2: Functional Characterization of the Primary Target

Binding affinity does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). Functional assays are therefore essential to determine the biological consequence of 1-PPB binding to the 5-HT1A receptor.[12][13]

Rationale for Experimental Choice

The 5-HT1A receptor is a Gi/o-coupled G-protein coupled receptor (GPCR).[14][15] Its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] A cAMP functional assay is therefore the most direct method to measure the functional activity of 1-PPB at this receptor.[18][19]

Experimental Protocol: cAMP GloSensor™ Assay

This protocol outlines a common bioluminescence-based method for measuring changes in intracellular cAMP.[20][21]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing both the human 5-HT1A receptor and a GloSensor™ cAMP biosensor. Plate the cells in a 96-well assay plate and incubate overnight.[18]

  • Reagent Equilibration: On the day of the assay, replace the culture medium with an equilibration medium containing the GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature.[18]

  • Compound Addition: Add varying concentrations of 1-PPB to the appropriate wells. Include a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control and a known antagonist (e.g., WAY-100635) for validation.

  • Stimulation (for Antagonist Mode): To test for antagonist activity, pre-incubate the cells with 1-PPB before adding a fixed concentration of a known agonist.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer. A decrease in cAMP (agonist activity) results in a decrease in light output from the biosensor.

  • Data Analysis: Plot the luminescence signal against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Visualization of the Experimental Workflow

G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis p1 Plate HEK293 cells expressing 5-HT1A-R and GloSensor™ p2 Incubate cells overnight p1->p2 p3 Equilibrate with GloSensor™ Reagent p2->p3 e1 Add varying concentrations of 1-PPB (Test) p3->e1 Compound Addition e2 Add 8-OH-DPAT (Positive Control) p3->e2 Compound Addition e3 Add Vehicle (Negative Control) p3->e3 Compound Addition a1 Measure Luminescence e1->a1 Incubate e2->a1 Incubate e3->a1 Incubate a2 Plot Dose-Response Curve a1->a2 a3 Calculate EC50 and Emax a2->a3

Workflow for a cAMP functional assay.

This functional assay provides the critical next piece of the puzzle: not just that 1-PPB binds to the 5-HT1A receptor, but how it modulates its activity, defining it as an agonist or antagonist.

Section 3: Elucidating Downstream Signaling Pathways

Beyond the canonical Gαi-cAMP pathway, 5-HT1A receptors can engage other signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathway, often leading to the phosphorylation of the extracellular signal-regulated kinase (ERK).[15] Investigating this pathway provides a more nuanced understanding of the compound's cellular effects.

Rationale for Experimental Choice

Western blotting is a robust and widely used technique to measure changes in the phosphorylation state of specific proteins like ERK.[22][23] By comparing the ratio of phosphorylated ERK (p-ERK) to total ERK, we can quantify the activation of this downstream pathway in response to 1-PPB treatment.

Experimental Protocol: Western Blot for p-ERK/Total ERK

This protocol details the key steps for assessing ERK phosphorylation.[22][24]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or neuronal cells endogenously expressing 5-HT1A receptors) and grow to near confluence. Serum-starve the cells to reduce basal ERK activation, then treat with varying concentrations of 1-PPB for a short duration (e.g., 5-15 minutes).[25]

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins onto a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[23]

    • Incubate the membrane with a primary antibody specific for p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the primary and secondary antibodies from the membrane and re-probe with an antibody for total ERK. This serves as a loading control.

  • Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Present the data as the ratio of p-ERK to total ERK, normalized to the vehicle-treated control.

Visualization of the 5-HT1A Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits pi3k PI3K g_protein->pi3k Activates (via Gβγ) camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits akt Akt pi3k->akt mek MEK akt->mek erk ERK mek->erk p_erk p-ERK erk->p_erk nucleus Nucleus p_erk->nucleus Nuclear Translocation & Gene Transcription ligand 1-PPB (Agonist) ligand->receptor Binds

Key signaling pathways of the 5-HT1A receptor.

Section 4: In Vivo Assessment of CNS Effects

After establishing a clear in vitro mechanism of action, the final step is to determine if this mechanism translates into a physiologically relevant behavioral effect in a living organism.

Rationale for Experimental Choice

Given that 5-HT1A receptor agonists are known to have anxiolytic properties, the elevated plus maze (EPM) is a well-validated and widely used behavioral assay to assess anxiety-like behavior in rodents.[26][27] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[28][29] An anxiolytic compound will increase the time spent in the open arms of the maze.

Experimental Protocol: Elevated Plus Maze (EPM) in Mice

This protocol provides a standardized procedure for conducting the EPM test.[26][28][30]

  • Animal Acclimation: House male C57BL/6 mice in the testing facility for at least one week before the experiment. Acclimate the mice to the testing room for at least 30-60 minutes prior to the trial.[29][30]

  • Apparatus: Use a standard EPM apparatus, typically made of a non-reflective material, consisting of two open arms and two closed arms elevated above the floor.[27]

  • Drug Administration: Administer 1-PPB via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before testing. Include a vehicle control group (e.g., saline) and a positive control group (e.g., diazepam).

  • Test Procedure:

    • Gently place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for a 5-minute session.[26][27]

    • Record the session using an overhead video camera.

  • Data Analysis: Use automated tracking software to score the video recordings. Key parameters to measure include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. An increase in the time spent in the open arms without a significant change in total distance traveled is indicative of an anxiolytic effect.

Conclusion

This technical guide outlines a systematic, four-part methodology for the comprehensive characterization of the CNS mechanism of action for a novel N-alkyl piperazine derivative, this compound. By progressing logically from broad, unbiased binding assays to specific functional and signaling studies, and culminating in a relevant in vivo behavioral model, researchers can build a robust pharmacological profile for previously uncharacterized compounds. Each stage is designed to be self-validating, with clear rationale and established protocols, ensuring scientific integrity and generating the authoritative data required for drug development professionals. This roadmap provides a clear and efficient path from chemical entity to a mechanistically understood CNS agent.

References

Technical Guide: Physicochemical and Handling Data for CAS 64262-23-3 (1-Propylpiperazine Dihydrobromide)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the physicochemical properties, handling procedures, and applications for the chemical entity registered under CAS number 64262-23-3. Our analysis confirms this CAS number corresponds exclusively to 1-Propylpiperazine Dihydrobromide .

Correct Substance Identification

It is critically important to establish the correct chemical identity associated with a CAS number to ensure experimental accuracy and safety. Initial broad searches may incorrectly link CAS 64262-23-3 to imidazo[4,5-b]pyridine derivatives due to indexing errors in some literature databases. However, verification across major chemical catalogs and regulatory databases confirms that CAS 64262-23-3 is unambiguously assigned to this compound.[1][2][3][4][5]

  • IUPAC Name: 1-propylpiperazine;dihydrobromide[3]

  • Synonyms: 1-N-Propylpiperazine Dihydrobromide, N-propylpiperazinium dibromide[6]

  • Chemical Structure: Chemical structure of this compound

    Source: PubChem CID 3085288

Core Physicochemical Data

The dihydrobromide salt form dictates many of the compound's physical properties, particularly its high melting point and aqueous solubility, which are characteristic of salt forms of organic amines. The data presented below has been consolidated from verified suppliers and chemical databases.

PropertyValueSource(s)Significance for the Researcher
Molecular Formula C₇H₁₆N₂ · 2HBr (or C₇H₁₈Br₂N₂)[1][2][5]Essential for calculating molarity and reaction stoichiometry.
Molecular Weight 290.04 g/mol [1][2][7]Critical for accurate mass-based measurements and solution preparation.
Appearance White to almost white or light beige crystalline powder[1][6]A visual check for quality. Significant deviation in color may indicate impurity or degradation.
Melting Point 254 - 264.5 °C[1][6]The high melting point suggests a stable crystalline lattice. A sharp range is indicative of high purity.
Solubility Soluble in water (50 mg/mL, clear, colorless)[6][8]High water solubility makes it ideal for preparing aqueous stock solutions for biological assays or aqueous-phase reactions.
PubChem CID 3085288[1][3][7]A unique identifier for cross-referencing in the PubChem database.

Scientific Context and Applications

This compound is not typically an end-product therapeutic agent itself but serves as a crucial building block in synthetic and medicinal chemistry.[1][4] The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.

Primary Applications:

  • Intermediate for Pharmaceutical Synthesis: It is a key precursor for creating more complex molecules, particularly in the development of agents targeting the central nervous system (CNS).[1] Its utility lies in introducing the N-propylpiperazine group into a target molecule.

  • Synthesis of Quinoxaline Derivatives: The compound has been used in the synthesis of amino-quinoxalines, which have been investigated for their antiamebic properties.[8]

  • Research in Neuropharmacology: As a derivative of piperazine, a core structure in many neuroleptic drugs, it is used to synthesize novel compounds for studying neurotransmitter systems.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).

4.1 GHS Hazard Classification

  • Signal Word: Warning[6]

  • Pictogram: GHS07 (Exclamation Mark)[6]

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

4.2 Recommended Handling and Personal Protective Equipment (PPE)

Given its irritant properties, the following protocol must be followed:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of the powder.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

  • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.

  • Respiratory Protection: If handling large quantities or if ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3 Storage and Stability

  • Storage Condition: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[1]

  • Hygroscopic Nature: The compound is noted as being hygroscopic.[6] This means it can absorb moisture from the air. Storing it in a desiccator is recommended to maintain its integrity and ensure accurate weighing for experiments. Failure to do so can lead to significant errors in molar concentration calculations.

Experimental Protocols & Workflows

5.1 Workflow for Preparation of an Aqueous Stock Solution

This diagram outlines a self-validating workflow for preparing a standardized aqueous stock solution, a common first step in many research applications. The logic emphasizes gravimetric accuracy and visual confirmation of solubility.

G cluster_prep Preparation cluster_sol Solubilization cluster_verify Verification & Storage A 1. Tare Analytical Balance with Weighing Vessel B 2. Weigh Target Mass of CAS 64262-23-3 A->B C 3. Record Mass (e.g., 29.00 mg) B->C D 4. Add Calculated Volume of Solvent (e.g., H₂O) for Target Concentration (e.g., 10 mL for 10 mM) C->D E 5. Vortex/Mix until Fully Dissolved D->E F 6. Visually Inspect for Particulates E->F G 7. Confirm Solution is 'Clear and Colorless' F->G H 8. Aliquot and Store (e.g., at -20°C) G->H Pass I 9. Re-evaluate if Precipitate Forms G->I Fail

Caption: Workflow for preparing a verified aqueous stock solution.

5.2 Step-by-Step Protocol for 10 mM Aqueous Stock Solution

  • Pre-Analysis: Calculate the required mass of this compound (MW = 290.04 g/mol ) for your desired volume and concentration. For 10 mL of a 10 mM solution:

    • Mass (g) = 10 mM * (1 L / 1000 mL) * 10 mL * 290.04 g/mol = 0.0290 g or 29.0 mg.

  • Gravimetrics: On a calibrated analytical balance, tare a clean weighing paper or boat. Carefully weigh out approximately 29.0 mg of the compound. Record the exact mass.

  • Solubilization: Transfer the weighed powder to a 15 mL conical tube. Using a calibrated pipette, add the calculated volume of high-purity water (e.g., Type I ultrapure).

  • Mixing: Cap the tube securely and vortex at medium speed for 30-60 seconds.

  • Quality Control: Hold the tube up to a light source. The solution should be completely clear and free of any visible particulates. The reported solubility is 50 mg/mL, so a 10 mM (~2.9 mg/mL) solution should dissolve easily.[6][8]

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

This rigorous approach ensures the concentration is accurate and the solution is suitable for sensitive downstream applications like cell-based assays or kinetic studies.

References

molecular weight and formula of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Propylpiperazine Dihydrobromide for Advanced Research and Development

Introduction

This compound is a versatile chemical intermediate that holds significant value within the pharmaceutical and chemical research sectors. As the dihydrobromide salt of 1-propylpiperazine, this compound offers enhanced stability and solubility, making it a highly effective building block in organic synthesis.[1] Its molecular structure, featuring a piperazine ring, is a common scaffold in a multitude of bioactive molecules, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols, designed for researchers and drug development professionals who require a deeper understanding of its utility and function.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its application in experimental design, ensuring accurate stoichiometric calculations and appropriate solvent selection.

PropertyValueReference
Molecular Formula C₇H₁₆N₂ · 2HBr[1][2]
Molecular Weight 290.04 g/mol [1][2][3]
CAS Number 64262-23-3[2][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 254 - 264.5 °C[1][2][4]
Solubility Soluble in water (50 mg/mL)[2]
Chemical Structure Analysis

The structure of this compound is key to its reactivity and utility. The core is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen is substituted with a propyl group, while the other remains a secondary amine. In the dihydrobromide salt form, both nitrogen atoms are protonated and associated with bromide counter-ions. This salt formation significantly increases the compound's melting point and enhances its solubility in aqueous media compared to its freebase form.

Caption: Chemical structure of this compound.

Core Applications in Scientific Research

The utility of this compound spans several domains, primarily driven by its structural attributes.

  • Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of novel pharmaceuticals.[1] The piperazine moiety is a well-established pharmacophore in many CNS agents, including antipsychotics and antidepressants. The propyl group provides a lipophilic chain that can be critical for modulating a drug's pharmacokinetic profile, such as its ability to cross the blood-brain barrier. It has been specifically utilized in the synthesis of amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines, which have been investigated for their therapeutic potential.[2][4][5]

  • Neuropharmacology Studies: Researchers employ this molecule to investigate neurotransmitter systems.[1] By serving as a precursor to more complex molecules, it aids in the development of new ligands for receptors and transporters, thereby helping to elucidate the mechanisms of neurological and psychiatric disorders.[1]

  • Biochemical and Analytical Applications: In biochemical research, it can be used in various assays to study enzyme activities and interactions.[1] Furthermore, its stability and purity make it a suitable standard in analytical methods for drug testing and quality control in pharmaceutical manufacturing.[1]

  • Organic and Materials Science: Beyond pharmaceuticals, it serves as a building block in general organic synthesis and in the creation of specialized polymers, where it can enhance material properties like durability.[1] A noted reaction is its use with potassium thiocyanate to produce 1-(4-n-propyl)piperazine thioamide.[2][4]

Experimental Protocol: Synthesis of a Quinoxaline Derivative

To illustrate its practical application, this section outlines a representative workflow for using this compound as a nucleophile in an aromatic substitution reaction to synthesize a bioactive quinoxaline derivative. This protocol is a self-validating system, with built-in checkpoints for reaction monitoring and product purification.

Causality: The choice of a polar aprotic solvent like DMSO is to ensure the solubility of the ionic dihydrobromide salt and the quinoxaline starting material. The use of a non-nucleophilic base (e.g., DIPEA) is critical to deprotonate the piperazine nitrogens, activating them for nucleophilic attack without competing in the reaction. The reaction is heated to overcome the activation energy of the nucleophilic aromatic substitution.

G start Start: Reagent Preparation reagents Dissolve this compound and Dichloro-quinoxaline in DMSO start->reagents Step 1 base Add Diisopropylethylamine (DIPEA) under Nitrogen Atmosphere reagents->base Step 2 reaction Heat Reaction Mixture (e.g., 80-100°C) base->reaction Step 3 monitoring Monitor Reaction Progress via TLC/LC-MS reaction->monitoring Control monitoring->reaction Incomplete quench Quench Reaction with Water monitoring->quench Complete extraction Extract Product with Ethyl Acetate quench->extraction Step 4 purify Purify via Column Chromatography extraction->purify Step 5 characterize Characterize Product (NMR, MS, etc.) purify->characterize Step 6 end End: Pure Product characterize->end

Caption: Workflow for synthesis using this compound.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the starting dichloro-quinoxaline substrate and 2.2 equivalents of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition: Slowly add 4.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the stirred solution at room temperature. The base neutralizes the hydrobromide, liberating the free piperazine for reaction.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The elevated temperature facilitates the nucleophilic aromatic substitution.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Extraction: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. This compound requires careful management to ensure laboratory safety.

  • Hazard Identification: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[2]

  • Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure. Avoid generating dust.

  • Storage: Store the compound in a tightly sealed container in a dry, cool place. It is stable at room temperature.[1]

Conclusion

This compound is a high-value chemical reagent with significant utility in drug discovery and chemical synthesis. Its defined physicochemical properties, coupled with the reactive potential of its piperazine core, make it an indispensable tool for creating complex molecules, particularly those aimed at neuropharmacological targets. Understanding its properties, reaction mechanisms, and proper handling protocols enables researchers to leverage its full potential safely and effectively, paving the way for innovations in medicine and material science.

References

1-Propylpiperazine Dihydrobromide literature review and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 1-Propylpiperazine Dihydrobromide: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of this compound, a derivative of the parent piperazine molecule. While direct literature on this specific salt is limited, this guide will synthesize information from related compounds and general chemical principles to provide a thorough understanding of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

Historical Context: The Rise of Piperazine Derivatives

The journey of piperazine in medicine began not as a primary therapeutic agent, but as a proposed solvent for uric acid in the early 20th century.[1][2] Although its in-vitro uric acid dissolving capabilities were notable, this did not translate to effective clinical use.[2] A pivotal shift occurred in 1953 when piperazine was introduced as a potent anthelmintic agent for treating parasitic worm infections.[1][2][3] This discovery solidified its place in medicine, often administered as citrate or adipate salts to enhance stability and palatability.[1]

Over the decades, the synthetic tractability of the piperazine scaffold has led to its incorporation into a wide range of drugs, including antipsychotics, antihistamines, and anticancer agents.[1][4] Substituted piperazines are a broad class of compounds with diverse pharmacological properties.[5] The nature and position of the substituent on the piperazine ring significantly influence its biological activity.[6] This has led to the development of numerous N-substituted piperazine derivatives, with the alkyl-substituted variants being a subject of interest for their potential to modulate receptor binding and pharmacokinetic properties.[6][7]

Synthesis and Characterization of this compound

Synthesis

The synthesis of this compound is a two-step process involving the N-monoalkylation of piperazine followed by the formation of the dihydrobromide salt.

Step 1: N-Monoalkylation of Piperazine

The introduction of a single propyl group onto the piperazine ring is the critical first step. Direct alkylation of piperazine with a propyl halide can lead to a mixture of mono- and di-alkylated products, along with the unreacted starting material.[8] To achieve selective mono-alkylation, several strategies can be employed:

  • Using a Large Excess of Piperazine: This statistical approach favors the mono-substituted product. A common procedure involves refluxing an excess of piperazine with an alkyl halide, such as propyl bromide, in a suitable solvent like ethanol or a mixture of water and ethanol.[9]

  • Use of a Protecting Group: A more controlled method involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[10] The mono-protected piperazine can then be alkylated at the unprotected nitrogen, followed by the removal of the protecting group to yield the desired mono-alkylated product.[10]

  • In-situ Formation of Piperazine Monohydrochloride: A one-pot method involves the in-situ formation of piperazine monohydrochloride, which is then reacted with the alkylating agent. This approach has been shown to be effective for the synthesis of a variety of monosubstituted piperazines.[11]

A general procedure for the N-alkylation of piperazine with a propyl halide is as follows: A solution of piperazine is reacted with a propyl halide (e.g., 1-bromopropane) in a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion.[12]

Step 2: Formation of the Dihydrobromide Salt

Once 1-propylpiperazine is synthesized and purified, it is converted to its dihydrobromide salt. This is achieved by treating a solution of the free base with two equivalents of hydrobromic acid (HBr). Piperazine has two basic nitrogen atoms and can therefore be protonated twice.[5] The dihydrobromide salt is typically a crystalline solid that is more stable and easier to handle than the free base.[13] The formation of salts is a common practice in pharmaceutical development to improve the solubility and stability of drug candidates.[14]

Characterization

The structural elucidation and purity assessment of this compound are crucial for its use in research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.[15]

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure.[15][16] The ¹H NMR spectrum would show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), as well as signals for the piperazine ring protons.[17] The integration of these signals would confirm the ratio of protons in the molecule. The ¹³C NMR spectrum would show distinct peaks for each carbon atom in the propyl group and the piperazine ring.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.[16] Key absorptions would include N-H stretching vibrations from the protonated amine and C-H stretching vibrations from the alkyl chain and the piperazine ring.[18]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[15] The mass spectrum of the free base, 1-propylpiperazine, would show a molecular ion peak corresponding to its molecular weight.

Physicochemical Properties:

The known properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆N₂ · 2HBr
Molecular Weight 290.04 g/mol
Appearance Slightly yellow to light beige crystalline powder[13]
Melting Point 259.5-264.5 °C[19]
Solubility Soluble in water (50 mg/mL)[19]
CAS Number 64262-23-3

Potential Applications and Pharmacological Context

While specific pharmacological studies on this compound are not widely published, the broader class of 1-substituted piperazines has been extensively investigated for various therapeutic applications.[20] The propyl substituent can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its binding to biological targets and its pharmacokinetic profile.

Areas of Potential Interest:

  • Antipsychotic Agents: Many antipsychotic drugs incorporate a piperazine moiety.[21][22] These compounds often target dopamine and serotonin receptors. The N-substituent on the piperazine ring plays a crucial role in receptor affinity and selectivity.

  • Anticancer Agents: Piperazine derivatives have shown promise as anticancer agents by interacting with various biological targets, including inhibiting the cell cycle and angiogenesis.[4] The nature of the substituent on the piperazine ring can significantly impact the antiproliferative activity.[6]

  • Histamine H3 Receptor Antagonists: 1-n-Propylpiperazine has been used as a scaffold in the development of histamine H3 receptor antagonists.[19]

  • CXCR4 Antagonists: N-alkyl piperazine side chains have been explored in the design of CXCR4 antagonists, which have potential applications in immunology and cancer therapy.[7]

  • Intermediates in Chemical Synthesis: this compound has been used as an intermediate in the synthesis of more complex molecules, such as amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines.[13][19] It has also been reacted with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide.[19]

The versatility of the piperazine scaffold suggests that this compound could serve as a valuable building block in the discovery of novel therapeutic agents.[23]

Experimental Protocols

General Protocol for N-Monoalkylation of Piperazine

This protocol describes a general method for the synthesis of 1-propylpiperazine.

Materials:

  • Piperazine

  • 1-Bromopropane

  • Ethanol

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve a significant molar excess of piperazine in ethanol in a round-bottom flask.

  • Add 1-bromopropane to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and make the solution basic with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-propylpiperazine.

  • Purify the product by distillation or column chromatography.

General Protocol for Dihydrobromide Salt Formation

Materials:

  • 1-Propylpiperazine

  • Hydrobromic acid (48% aqueous solution)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Dissolve the purified 1-propylpiperazine in isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add two molar equivalents of 48% hydrobromic acid to the stirred solution.

  • A precipitate should form. Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound.

Visualization of Synthetic Pathways

Synthesis Piperazine Piperazine Alkylation N-Monoalkylation Piperazine->Alkylation PropylBromide 1-Bromopropane PropylBromide->Alkylation HBr Hydrobromic Acid (2 eq.) SaltFormation Salt Formation HBr->SaltFormation Propylpiperazine 1-Propylpiperazine Propylpiperazine->SaltFormation Dihydrobromide This compound Alkylation->Propylpiperazine SaltFormation->Dihydrobromide

Caption: Synthetic route to this compound.

Conclusion

This compound, while not extensively documented as a standalone therapeutic agent, represents a valuable chemical entity within the broader and highly significant class of piperazine derivatives. Its synthesis is achievable through established N-monoalkylation and salt formation methodologies. The true potential of this compound lies in its utility as a building block and a scaffold for the development of novel drugs targeting a wide range of diseases. The foundational knowledge of the parent piperazine's rich history in medicine, coupled with the vast chemical space opened up by N-substitution, ensures that derivatives like this compound will continue to be of interest to the drug discovery and development community.

References

key reactive sites of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Reactive Sites of 1-Propylpiperazine Dihydrobromide

Introduction

This compound is a versatile chemical intermediate that holds a significant position in the landscape of pharmaceutical and specialty chemical synthesis.[1] As the dihydrobromide salt of 1-propylpiperazine, its utility is primarily anchored in the rich chemistry of the piperazine scaffold, a privileged structure in medicinal chemistry. This guide offers a detailed exploration of the molecule's reactive sites, moving beyond a simple catalog of reactions to explain the underlying principles that govern its chemical behavior. For researchers, scientists, and drug development professionals, a thorough understanding of these reactive centers is paramount for designing efficient synthetic routes, predicting reaction outcomes, and ultimately, innovating within the realms of medicinal chemistry and materials science.[1] This document serves as a senior application scientist's perspective on leveraging the unique properties of this compound for advanced chemical synthesis.

Chapter 1: Molecular Structure and Physicochemical Properties

The reactivity of a molecule is intrinsically linked to its structure. This compound is comprised of a six-membered piperazine ring with a propyl group attached to one nitrogen atom (N1) and two equivalents of hydrobromic acid forming a salt with the two basic nitrogen atoms.

The most critical feature is the presence of two distinct nitrogen centers:

  • N1-Nitrogen: A tertiary amine, bonded to two ring carbons and the propyl group.

  • N4-Nitrogen: A secondary amine, bonded to two ring carbons and a hydrogen atom.

The dihydrobromide salt form is crucial to its handling and reactivity. In this state, both nitrogen atoms are protonated, forming piperazinium bromide moieties. This protonation neutralizes the nucleophilicity of the nitrogen atoms, rendering the compound stable and less reactive in its solid form.[2] To engage in nucleophilic reactions, the free base form must be generated in situ through the addition of a suitable base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆N₂ · 2HBr[1]
Molecular Weight 290.04 g/mol [1]
Appearance White to slightly yellow crystalline powder[1][3]
Melting Point 259.5-264.5 °C[3][4]
Solubility Soluble in water (50 mg/mL)[4]
CAS Number 64262-23-3[3]

Chapter 2: The Primary Reactive Site: The N4-Secondary Amine

The N4-secondary amine is the principal locus of reactivity in 1-propylpiperazine. Its synthetic utility stems from the lone pair of electrons on the nitrogen, which allows it to act as a potent nucleophile and a Brønsted-Lowry base once deprotonated from its salt form.

Activation via Deprotonation

As supplied, the dihydrobromide salt is unreactive to electrophiles. The first step in almost any synthetic transformation is the liberation of the free base, 1-propylpiperazine. This is typically achieved by treating the salt with at least two equivalents of a base, such as sodium hydroxide, potassium carbonate, or a tertiary amine like triethylamine. The choice of base depends on the reaction conditions and the nature of the electrophile.

Deprotonation Salt This compound (Inactive Nucleophile) Base + 2 eq. Base Salt->Base FreeBase 1-Propylpiperazine (Active Nucleophile) Base->FreeBase Acid + 2 eq. Conjugate Acid FreeBase->Acid

Caption: Deprotonation equilibrium of this compound.

Key Reactions at the N4 Position

Once the free base is formed, the N4-nitrogen becomes a strong nucleophile, ready to participate in a variety of bond-forming reactions.

The reaction of the N4-amine with alkyl halides or other alkylating agents is a fundamental method for introducing new substituents. This reaction is central to the synthesis of numerous pharmaceutical agents.[5] To ensure selective mono-alkylation at the N4 position and avoid side reactions, methods like reductive amination or the use of protecting groups are often employed.[6][7] Utilizing the monopiperazinium salt is another effective strategy, where the protonation of one nitrogen deactivates it, directing alkylation to the free nitrogen base.[2]

N_Alkylation Piperazine 1-Propylpiperazine Plus1 + Piperazine->Plus1 AlkylHalide R-X (Alkyl Halide) Product 1-Propyl-4-Alkylpiperazine AlkylHalide->Product Plus2 + HX Product->Plus2 Plus1->AlkylHalide

Caption: General scheme for N-Alkylation at the N4 position.

N-acylation is another cornerstone reaction of the N4-amine, typically involving reaction with acyl chlorides or anhydrides to form stable amide bonds. This reaction is widely used in the synthesis of bioactive molecules and functional materials.[8][9] The resulting amides are often key structural motifs in drug candidates.

N_Acylation Piperazine 1-Propylpiperazine Plus1 + Piperazine->Plus1 AcylChloride R-COCl (Acyl Chloride) Product 1-Propyl-4-Acylpiperazine AcylChloride->Product Plus2 + HCl Product->Plus2 Plus1->AcylChloride

References

predicted spectral data for 1-Propylpiperazine Dihydrobromide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectral Data of 1-Propylpiperazine Dihydrobromide

Audience: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of chemical entities is not merely a regulatory requirement but the bedrock of scientific integrity. Spectroscopic analysis provides the empirical "fingerprint" of a molecule, revealing its atomic connectivity and chemical environment. This guide offers a comprehensive, predictive analysis of the spectral data for this compound, a compound of significant interest in medicinal chemistry.[1] Our objective is to provide a foundational dataset and interpretive logic that will empower researchers to verify experimental results, troubleshoot analytical challenges, and accelerate their development timelines. We will move beyond simple data reporting to explain the causality behind the predicted spectral features, grounding our analysis in the fundamental principles of each technique.

The Subject: this compound

This compound is the salt form of 1-propylpiperazine, a derivative of the piperazine heterocyclic scaffold. The piperazine ring is a common motif in pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications, including as central nervous system agents.[1][2] The dihydrobromide salt form enhances the compound's stability and aqueous solubility, properties that are highly desirable for pharmaceutical development.[1] The protonation of both nitrogen atoms in the piperazine ring is the most critical structural feature influencing its spectral characteristics.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It maps the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. The dihydrobromide salt form significantly deshields adjacent nuclei, causing them to resonate at higher chemical shifts (downfield) compared to the free base.

Predicted ¹H NMR Spectrum

The proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
Propyl -CH₃ ~ 1.0 Triplet (t) 3H Most upfield signal due to being a terminal methyl group, split by the adjacent CH₂.
Propyl -CH₂- (middle) ~ 1.9 Sextet (sxt) 2H Split by both the terminal CH₃ (3 protons) and the N-adjacent CH₂ (2 protons), resulting in a complex multiplet.
Propyl N-CH₂- ~ 3.3 Triplet (t) 2H Deshielded by the adjacent positively charged nitrogen, shifted downfield. Split by the middle CH₂.
Piperazine ring -CH₂- ~ 3.6 Multiplet (m) 8H All eight protons on the piperazine ring are in a similar chemical environment, deshielded by the two N⁺H groups.
Amine N⁺-H > 9.0 Broad Singlet (br s) 2H Highly deshielded due to the positive charge on nitrogen. The signal is often broad due to quadrupole broadening and chemical exchange.

Predicted in D₂O or DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon environment.

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Propyl -CH₃ ~ 11 The most shielded carbon, appearing furthest upfield.
Propyl -CH₂- (middle) ~ 20 Standard aliphatic carbon chemical shift.
Piperazine ring carbons ~ 42-48 Deshielded by the adjacent N⁺H groups. May show one or two distinct signals depending on conformational dynamics.
Propyl N-CH₂- ~ 55 Deshielded by the direct attachment to the positively charged nitrogen atom.

Chemical shift prediction leverages extensive databases and algorithms to estimate values.[3][4][5]

Self-Validating Protocol for NMR Acquisition

A robust NMR acquisition protocol ensures data is reproducible and accurate.

G cluster_prep Sample Preparation cluster_acq Instrument Setup & Acquisition cluster_proc Data Processing prep1 Accurately weigh 10-15 mg of sample. prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Add internal standard (e.g., TMS at 0.0 ppm). prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 Insert sample. Lock on deuterium signal and shim for field homogeneity. prep4->acq1 acq2 Acquire ¹H spectrum. (e.g., 16-32 scans) acq1->acq2 acq3 Acquire ¹³C spectrum with proton decoupling. (e.g., 1024+ scans) acq2->acq3 proc1 Apply Fourier Transform to raw FID data. acq3->proc1 proc2 Phase and baseline correct spectra. proc1->proc2 proc3 Calibrate chemical shift to internal standard. proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra. proc3->proc4

Caption: A validated workflow for acquiring high-quality NMR spectra.[6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Rationale for Prediction
3100 - 2850 Strong C-H stretch Characteristic of all sp³ C-H bonds in the propyl group and piperazine ring.[7]
2700 - 2400 Strong, Very Broad N⁺-H stretch A hallmark of ammonium salts. This broad, strong absorption is a key diagnostic feature for the dihydrobromide form.[8]
~1600 & ~1470 Medium N-H bend / C-H bend Bending (scissoring and asymmetric) vibrations from the piperazine ring and propyl group.[9]
1200 - 1000 Medium-Strong C-N stretch Corresponds to the stretching of the carbon-nitrogen bonds within the molecule.[10]

Predictions are based on standard IR correlation tables.[8][11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For electrospray ionization (ESI), we expect to see the molecular ion of the free base (1-Propylpiperazine, C₇H₁₆N₂) after the loss of the two HBr molecules in the gas phase.

  • Predicted Exact Mass of [M+H]⁺ (Free Base): 129.1439 (for C₇H₁₇N₂⁺)

  • Molecular Weight of Dihydrobromide Salt: 290.04 g/mol [12]

The fragmentation pattern is critical for confirming the structure. Cleavage often occurs at bonds adjacent to the nitrogen atoms (alpha-cleavage).

Table 4: Predicted Key Fragments in ESI-MS

m/z (mass-to-charge) Proposed Fragment Ion Description
129 [C₇H₁₇N₂]⁺ The protonated molecular ion of the free base.
100 [C₅H₁₂N₂]⁺ Loss of the ethyl group (-C₂H₅) from the propyl chain.
86 [C₄H₁₀N₂]⁺ Loss of the entire propyl group (-C₃H₇) via cleavage of the C-N bond.

| 70 | [C₄H₈N]⁺ | A characteristic fragment from the cleavage of the piperazine ring itself.[13] |

G M [C₇H₁₇N₂]⁺ m/z = 129 F1 [C₅H₁₂N₂]⁺ m/z = 100 M->F1 - C₂H₅ F2 [C₄H₁₀N₂]⁺ m/z = 86 M->F2 - C₃H₇ F3 [C₄H₈N]⁺ m/z = 70 F2->F3 - CH₄

Caption: Predicted major fragmentation pathway for protonated 1-propylpiperazine.[14][15]

Conclusion: A Reference for Empirical Validation

This guide provides a robust, theoretically grounded prediction of the NMR, IR, and mass spectral data for this compound. The tabulated data, supported by mechanistic rationale and validated protocols, serves as an essential reference for any scientist working with this compound. It establishes an authoritative baseline against which experimental data can be compared, facilitating rapid structure confirmation, impurity identification, and overall quality assessment in a drug development workflow. The ultimate authority, however, remains high-quality, empirically acquired data that validates these predictions.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propylpiperazine dihydrobromide is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] A thorough understanding of its thermodynamic properties is paramount for optimizing synthetic routes, developing stable formulations, and ensuring consistent product quality. This technical guide provides a comprehensive overview of the known and anticipated thermodynamic characteristics of this compound, alongside detailed experimental protocols for their determination. By synthesizing available data with established analytical principles, this document serves as a vital resource for researchers and professionals in drug development.

Introduction to this compound

This compound is the dihydrobromide salt of 1-propylpiperazine, a symmetrically substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[2] The addition of a propyl group and its formulation as a dihydrobromide salt significantly influence its physicochemical properties, including solubility, stability, and melting point, which are critical parameters in drug development and manufacturing.[1][3]

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₇H₁₆N₂·2HBr[1]

  • Molecular Weight: 290.04 g/mol [1]

  • Appearance: White to almost white crystalline powder[1]

Physicochemical and Thermodynamic Properties

A comprehensive understanding of the thermodynamic properties of this compound is essential for its effective utilization in pharmaceutical development. While specific experimental data for some of these properties are not extensively published, we can infer and estimate certain characteristics based on the known data for piperazine and other amine hydrohalides.

Melting Point and Enthalpy of Fusion

The melting point is a critical parameter indicating the purity and thermal stability of a crystalline solid. The enthalpy of fusion, the energy required to transition the substance from a solid to a liquid state at its melting point, provides insight into the strength of the crystal lattice.[4]

PropertyValueSource
Melting Point (°C) 259.5-264.5
Enthalpy of Fusion (ΔHfus) Not explicitly reported. Estimated to be in the range of 20-40 kJ/mol.Estimation based on data for piperazine (22.1 kJ/mol) and the influence of salt formation on lattice energy.[5]

The relatively high melting point of this compound suggests a stable crystal lattice, a common characteristic of pharmaceutical salts.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability and is crucial for designing appropriate dosage forms. The dihydrobromide salt form of 1-propylpiperazine is expected to enhance its aqueous solubility compared to the free base.

SolventSolubilitySource
Water 50 mg/mL (soluble)
Methanol Expected to be solubleBased on general solubility of piperazine derivatives.[6][7]
Ethanol Expected to be solubleBased on general solubility of piperazine derivatives.[7]
Non-polar organic solvents Expected to have low solubilityGeneral characteristic of ionic salts.

The solubility in aqueous media is a significant advantage for pharmaceutical applications. Further studies are recommended to quantify the solubility in various pharmaceutically relevant solvents and at different pH values and temperatures.

Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. It is a fundamental thermodynamic property that is important for understanding the thermal behavior of a material during processing and storage. While no specific data for this compound is available, data for similar compounds can provide an estimate.

CompoundHeat Capacity (Cp)ConditionsSource
Tetra-alkylammonium halides (aqueous) Varies with alkyl chain length30°C[1]
Tetramethylammonium halides Varies with halide5° to 350°K[8]

The heat capacity of this compound is expected to be influenced by its molecular structure, including the propyl group and the bromide counter-ions.

Experimental Protocols for Thermodynamic Characterization

To obtain precise and reliable thermodynamic data for this compound, standardized experimental techniques are essential. The following sections detail the methodologies for determining key thermodynamic parameters.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used in the pharmaceutical industry to determine melting point, enthalpy of fusion, and to study solid-state transitions.[9]

Step-by-Step Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 300°C).

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures. A constant heating rate ensures reproducible results and allows for accurate determination of transition temperatures and enthalpies.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of This compound B Seal in Aluminum Pan A->B C Place Sample & Reference in DSC Cell B->C D Purge with Nitrogen C->D E Heat at 10°C/min D->E F Identify Melting Peak (Endotherm) E->F G Calculate Enthalpy of Fusion (Peak Area) F->G

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and to quantify the loss of volatiles, such as water or residual solvents.[9]

Step-by-Step Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • The TGA thermogram plots percentage weight loss versus temperature.

    • The onset temperature of decomposition indicates the thermal stability of the compound.

    • The percentage of weight loss at different temperature ranges can be correlated to the loss of specific components.

Causality Behind Experimental Choices: A controlled heating rate allows for the clear separation of different thermal events. The use of an inert gas prevents oxidative reactions that could interfere with the interpretation of the mass loss data.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of This compound B Place in Tared TGA Pan A->B C Place Pan in TGA Furnace B->C D Purge with Nitrogen C->D E Heat at 10°C/min D->E F Plot Weight Loss vs. Temperature E->F G Determine Decomposition Temperature F->G

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Step-by-Step Protocol for Solubility Determination:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials in a constant temperature water bath or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand to let the undissolved solid settle.

    • Withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution to an appropriate concentration.

    • Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time allows the system to reach a true thermodynamic equilibrium. Filtration is crucial to remove any undissolved solid that would lead to an overestimation of solubility.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate at Constant Temperature (24-48 hours) A->B C Filter Supernatant B->C D Dilute Filtrate C->D E Analyze by HPLC D->E F Calculate Solubility E->F

References

An In-Depth Technical Guide to the Potential Biological Targets of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the intricate landscape of molecular therapeutics, this guide offers a comprehensive exploration of the potential biological targets of 1-Propylpiperazine Dihydrobromide. The piperazine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs with a wide array of pharmacological activities.[1] The strategic substitution at its nitrogen atoms can dramatically influence its interaction with biological macromolecules, making it a privileged scaffold in the quest for novel therapeutics.[1][2] This document serves as an in-depth technical resource, synthesizing current knowledge and providing a robust framework for investigating the therapeutic promise of this compound. We will delve into its likely molecular targets within the central nervous system, grounded in the extensive research on related N-substituted piperazine derivatives, and present actionable experimental protocols to validate these hypotheses.

The 1-Propylpiperazine Moiety: A Gateway to CNS Modulation

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] This fundamental structure is a versatile building block in the synthesis of a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[3] The presence of a propyl group at one of the nitrogen atoms imparts specific physicochemical properties that are predicted to govern its interaction with biological targets. The dihydrobromide salt form enhances its solubility and stability, making it amenable to experimental investigation.[3]

The N-alkyl substituent is a critical determinant of the pharmacological profile of piperazine-containing molecules.[4] While direct, extensive pharmacological data for 1-propylpiperazine itself is not abundant in publicly available literature, a wealth of structure-activity relationship (SAR) studies on related N-alkyl and N-aryl piperazines provides a strong basis for hypothesizing its primary biological targets. These studies consistently point towards a significant affinity of N-substituted piperazines for monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][6][7][8]

Hypothesized Primary Biological Targets: A Focus on Serotonin and Dopamine Receptors

Based on the extensive body of research on piperazine derivatives, the most probable biological targets for this compound are G-protein coupled receptors (GPCRs) involved in neurotransmission. The subsequent sections will detail the rationale for prioritizing specific serotonin and dopamine receptor subtypes as primary targets for investigation.

Serotonin (5-HT) Receptors: A Multifaceted Interaction Profile

The serotonergic system is a key regulator of mood, cognition, and behavior, and its receptors are prominent targets for a wide range of therapeutics. The piperazine scaffold is a well-established pharmacophore for various 5-HT receptor subtypes.

Numerous studies have demonstrated that N-substituted piperazines, particularly those with a short alkyl chain, can exhibit high affinity for the 5-HT1A receptor.[2][6][7] The N-propyl group is often found in potent 5-HT1A receptor ligands.[9] For instance, the prototypical 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), features N-propyl substituents.[9] While the overall structure of 8-OH-DPAT is more complex, the contribution of the N-propyl groups to its high affinity is well-recognized. It is therefore highly plausible that 1-propylpiperazine will exhibit significant affinity for the 5-HT1A receptor.

  • Mechanistic Rationale: The basic nitrogen of the piperazine ring is expected to form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the 5-HT1A receptor. The N-propyl group is hypothesized to occupy a hydrophobic pocket within the receptor binding site, contributing to the overall binding affinity.

While often exhibiting a higher affinity for 5-HT1A receptors, many piperazine derivatives also interact with 5-HT2A receptors.[10][11] The nature of the N-substituent can modulate the selectivity between these two receptor subtypes. Simple N-alkylpiperazines may display moderate affinity for 5-HT2A receptors.

  • Mechanistic Rationale: The binding mode at the 5-HT2A receptor is also likely to involve an ionic interaction with a conserved aspartate residue. The N-propyl group would engage with a hydrophobic region of the binding pocket, which differs in shape and size from that of the 5-HT1A receptor, accounting for potential differences in affinity.

Dopamine D2-like Receptors: Modulating Dopaminergic Tone

The dopaminergic system is central to motor control, motivation, and reward. D2-like receptors (D2, D3, and D4) are the primary targets for antipsychotic medications. The N-arylpiperazine moiety is a classic pharmacophore for D2-like receptor ligands, and N-alkyl substitution can also confer affinity for these receptors.[5][8]

Structure-activity relationship studies of various piperazine-containing compounds have shown that the N-substituent plays a crucial role in determining affinity and selectivity for D2 and D3 receptors.[3][5] The presence of an N-propyl group has been associated with high affinity for D2 and D3 receptors in certain molecular scaffolds.[1] For example, the dopamine stabilizer (-)-OSU6162, a phenylpiperidine derivative, possesses an N-propyl group and demonstrates significant in vivo D2 receptor occupancy.[1] This suggests that the N-propylpiperazine moiety could contribute favorably to binding at these receptors.

  • Mechanistic Rationale: Similar to the 5-HT receptors, the protonated nitrogen of the piperazine ring is expected to interact with a conserved aspartate residue in TM3 of the D2 and D3 receptors. The N-propyl group would likely fit into a lipophilic pocket, and its size and conformation could influence the selectivity between the highly homologous D2 and D3 subtypes.

Experimental Validation of Potential Biological Targets

To rigorously test the hypotheses outlined above, a systematic experimental approach is required. The following protocols provide a framework for characterizing the interaction of this compound with its potential biological targets.

Radioligand Binding Assays: Quantifying Target Affinity

The initial step in target validation is to determine the binding affinity of this compound for the hypothesized receptors. This is typically achieved through competitive radioligand binding assays.

Protocol 3.1.1: Competitive Radioligand Binding Assay for 5-HT1A Receptors

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Radioligand: Use a well-characterized, high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of this compound (or a reference compound like unlabeled 8-OH-DPAT for the standard curve).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.1.2: Competitive Radioligand Binding Assays for 5-HT2A and D2/D3 Receptors

This protocol can be adapted for other receptors by using the appropriate cell lines, radioligands, and reference compounds as detailed in the table below.

Target Receptor Cell Line Radioligand Reference Compound
5-HT2A HEK293 or CHO expressing human 5-HT2A[³H]KetanserinKetanserin
Dopamine D2 HEK293 or CHO expressing human D2[³H]SpiperoneHaloperidol
Dopamine D3 HEK293 or CHO expressing human D3[³H]SpiperoneSpiperone
Functional Assays: Determining Agonist or Antagonist Activity

Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Functional assays assess whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Protocol 3.2.1: [³⁵S]GTPγS Binding Assay for Gαi-Coupled Receptors (5-HT1A and D2/D3)

This assay measures the activation of G-proteins, a key step in the signaling cascade of many GPCRs.

  • Membrane Preparation: Use cell membranes from cells expressing the receptor of interest.

  • Assay Buffer: Prepare a buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).

  • Assay Procedure:

    • Incubate the cell membranes with increasing concentrations of this compound in the assay buffer.

    • For antagonist testing, pre-incubate with the test compound before adding a known agonist (e.g., 5-CT for 5-HT1A, quinpirole for D2/D3).

    • Add [³⁵S]GTPγS to initiate the reaction.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration.

    • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonists, determine the IC50 and calculate the Kb using the Schild equation.

Protocol 3.2.2: Calcium Flux Assay for Gαq-Coupled Receptors (5-HT2A)

5-HT2A receptors are coupled to Gαq, which activates phospholipase C and leads to an increase in intracellular calcium.

  • Cell Culture: Use cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Add increasing concentrations of this compound (for agonist testing) or pre-incubate with the compound before adding a known agonist like serotonin (for antagonist testing).

  • Detection:

    • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis:

    • Analyze the change in fluorescence to determine the EC50 or IC50 values.

Visualizing the Investigative Workflow and Potential Signaling Pathways

To provide a clear visual representation of the proposed research plan and the potential downstream effects of this compound's interaction with its targets, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Target Validation cluster_targets Potential Targets H This compound (N-alkylpiperazine) T1 5-HT1A Receptor H->T1 Hypothesized Interaction T2 5-HT2A Receptor H->T2 Hypothesized Interaction T3 Dopamine D2/D3 Receptors H->T3 Hypothesized Interaction BA Radioligand Binding Assays (Determine Ki) FA Functional Assays (Determine EC50/IC50, Emax) BA->FA If significant binding T1->BA T2->BA T3->BA signaling_pathways cluster_compound Ligand cluster_receptors Potential Receptor Targets cluster_downstream Downstream Signaling L 1-Propylpiperazine Dihydrobromide R1 5-HT1A / D2 / D3 (Gαi-coupled) L->R1 Binds to R2 5-HT2A (Gαq-coupled) L->R2 Binds to AC Adenylyl Cyclase R1->AC Inhibits PLC Phospholipase C R2->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

References

Methodological & Application

Application Notes & Protocols: Utilizing 1-Propylpiperazine Dihydrobromide in Neuropharmacological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 1-Propylpiperazine Dihydrobromide in neuropharmacological research. The piperazine moiety is a foundational scaffold in central nervous system (CNS) drug discovery, present in numerous therapeutic agents targeting a range of psychiatric and neurodegenerative disorders.[1] this compound, as a key intermediate and research compound, offers a valuable tool for exploring novel modulators of neurotransmitter systems.[2] This document details its chemical profile, hypothesized mechanisms of action, and provides detailed, field-proven protocols for essential in vitro and in vivo assays. Our focus is on explaining the causality behind experimental choices to ensure robust, reproducible, and interpretable results.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties allow it to serve as a versatile scaffold for engaging with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters within the CNS.[3] Many well-established medications for depression, anxiety, and psychosis incorporate this moiety, highlighting its importance in modulating serotonergic and dopaminergic pathways.[1][3]

This compound serves as both a building block for more complex pharmaceutical agents and as a standalone compound for initial screening and mechanistic studies.[2][4] Understanding its behavior in foundational neuropharmacological assays is the first step in unlocking the potential of novel piperazine derivatives for treating CNS disorders.

Compound Profile and Handling

Before initiating any experimental work, it is critical to understand the properties of this compound to ensure proper handling, storage, and preparation.

PropertyValueSource
Chemical Name This compound[2]
Synonyms N-propylpiperazinium dibromide[5]
CAS Number 64262-23-3[6]
Molecular Formula C₇H₁₆N₂·2HBr[2]
Molecular Weight 290.04 g/mol [2]
Appearance White to off-white crystalline powder[2][7]
Melting Point 254-264.5 °C[2][6]
Solubility Soluble in water (50 mg/mL)[4][6]
Purity ≥96-98%[2][4]

Stock Solution Preparation: Due to its high water solubility, sterile, deionized water or phosphate-buffered saline (PBS) are the recommended solvents. For a 100 mM stock solution, dissolve 29.0 mg of this compound in 1 mL of solvent. Vortex thoroughly to ensure complete dissolution. Filter-sterilize the stock solution using a 0.22 µm syringe filter and store in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Handling and Storage: Store the solid compound at room temperature in a dry, inert atmosphere.[5][7] The compound is hygroscopic and should be handled in a low-humidity environment where possible.[5] Follow standard laboratory safety protocols, including wearing gloves, safety glasses, and a lab coat.

Hypothesized Mechanisms and Primary Targets

The neuropharmacological activity of piperazine derivatives is most commonly associated with the modulation of monoamine systems.[1] Based on extensive literature on related compounds, the primary hypothesized targets for this compound include:

  • Serotonin (5-HT) Receptors: The N-arylpiperazine structure is a classic pharmacophore for 5-HT receptors, particularly the 5-HT₁A subtype.[3] Compounds may act as agonists, partial agonists, or antagonists.

  • Dopamine (D) Receptors: Dopamine D₂ receptor modulation is another hallmark of this compound class, central to the mechanism of many antipsychotic drugs.[8]

  • Neurotransmitter Transporters: Inhibition of serotonin (SERT) and norepinephrine (NET) reuptake is a key mechanism for antidepressant medications containing the piperazine scaffold.[9][10]

  • Other CNS Receptors: Depending on the full structure, piperazine derivatives have also shown activity at histamine H₃ receptors and as acetylcholinesterase (AChE) inhibitors, suggesting potential roles in cognitive function.[11][12]

The following sections provide protocols to systematically investigate these potential mechanisms.

In Vitro Neuropharmacological Assays

In vitro assays are essential for determining the direct interaction of a compound with its molecular target, quantifying its potency and efficacy, and elucidating its mechanism of action.

GPCR Activation Assay via cAMP Measurement

Principle: Many serotonin and dopamine receptors are GPCRs that signal by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP). Gs-coupled receptors (e.g., D₁-like) activate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors (e.g., 5-HT₁A, D₂-like) inhibit it, decreasing cAMP.[13][14] This assay measures changes in cAMP levels in cells expressing a target receptor to determine if this compound acts as an agonist or antagonist.

Workflow Diagram: GPCR cAMP Assay

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells 1. Plate CHO or HEK293 cells expressing the target receptor incubate_24h 2. Incubate for 24 hours plate_cells->incubate_24h add_compound 3. Add 1-Propylpiperazine Dihydrobromide (agonist mode) or Add antagonist + compound (antagonist mode) incubate_24h->add_compound add_forskolin 4. Add Forskolin (for Gi-coupled receptors) add_compound->add_forskolin If applicable incubate_30m 5. Incubate for 30 minutes add_compound->incubate_30m add_forskolin->incubate_30m lyse_cells 6. Lyse cells and add detection reagents incubate_30m->lyse_cells read_plate 7. Read plate on a luminometer or fluorescence reader lyse_cells->read_plate analyze 8. Generate dose-response curve and calculate EC₅₀/IC₅₀ read_plate->analyze

Caption: Workflow for a GPCR activation assay measuring cAMP.

Detailed Protocol:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the GPCR of interest (e.g., 5-HT₁A) into a white, 384-well assay plate at a density of 10,000-15,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 nM to 100 µM.

  • Agonist Mode:

    • Remove culture medium from cells and replace with assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add the compound dilutions to the wells.

    • Incubate at room temperature for 30 minutes.

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate the cells with the compound dilutions for 15-30 minutes.

    • Add a known agonist (e.g., serotonin for 5-HT₁A) at its EC₈₀ concentration in the presence of forskolin (an adenylyl cyclase activator) to all wells. Forskolin stimulates cAMP production, allowing for the measurement of inhibition by the Gi-coupled receptor.

    • Incubate at room temperature for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, LANCE, or ELISA-based). Follow the manufacturer’s instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound.

    • In agonist mode, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

    • In antagonist mode, fit the data to determine the IC₅₀, which can be used to calculate the antagonist dissociation constant (Ki).

Causality and Trustworthiness:

  • Controls: Include wells with no compound (basal), agonist only (positive control), and a known antagonist (assay validation).

  • Cell Line: Using a recombinant cell line ensures that the observed effect is due to interaction with the specific receptor of interest, minimizing off-target effects.

  • PDE Inhibitor: Using IBMX is crucial for preventing the rapid breakdown of cAMP, thereby increasing the assay window and sensitivity.[15]

Neurotransmitter Reuptake Assay

Principle: This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters from the synaptic cleft, a primary mechanism of action for many antidepressants.[16] The assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters (serotonin, norepinephrine, dopamine) and is transported into cells via their respective transporters (SERT, NET, DAT).[17] Inhibition of this uptake by a compound like this compound results in a decreased intracellular fluorescence signal.

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT) in a black, clear-bottom 96- or 384-well plate. Grow cells to a confluent monolayer.[17]

  • Assay Execution:

    • Remove the culture medium and wash the cells gently with HBSS (Hank's Balanced Salt Solution).

    • Add HBSS containing various concentrations of this compound (e.g., 10 nM to 100 µM) to the wells. Include a known inhibitor (e.g., fluoxetine for SERT) as a positive control.

    • Pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate from a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[18]

  • Signal Measurement: Immediately place the plate in a bottom-read fluorescence plate reader.

    • Endpoint Mode: Incubate for a set time (e.g., 30 minutes) at 37°C. Add a masking dye (provided in most kits) to quench extracellular fluorescence, then read the intracellular fluorescence.

    • Kinetic Mode: Read the fluorescence intensity every 1-2 minutes for 30-60 minutes to measure the rate of uptake.[18]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Trustworthiness:

  • Specificity: Running the assay in parallel on different transporter cell lines (SERT, NET, DAT) is crucial to determine the selectivity profile of the compound.[9]

  • Masking Dye: The use of a masking dye is essential to eliminate background signal from the extracellular substrate, ensuring that only transported fluorescence is measured.[18]

  • Kinetic vs. Endpoint: Kinetic analysis provides more detailed mechanistic information about the inhibition but is lower throughput. Endpoint is suitable for high-throughput screening (HTS).[16]

Patch-Clamp Electrophysiology

Principle: Patch-clamp electrophysiology is the gold standard for studying a compound's effect on ion channel function and overall neuronal excitability.[19] It provides high-resolution, real-time measurement of ionic currents across the cell membrane.[20] This technique can reveal if this compound directly modulates specific ion channels or alters neuronal firing patterns through receptor-mediated effects.

Detailed Protocol:

  • Preparation: Use primary cultured neurons (e.g., hippocampal or cortical) or acute brain slices. Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate external solution for cultured neurons. The internal pipette solution should mimic the intracellular ionic environment.

  • Recording:

    • Under a microscope, approach a target neuron with a glass micropipette filled with the internal solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[21][22]

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows control of the membrane voltage (voltage-clamp) or measurement of the membrane potential (current-clamp).[21]

  • Voltage-Clamp:

    • Hold the neuron at a specific membrane potential (e.g., -70 mV).

    • Apply voltage steps to elicit specific currents (e.g., sodium, potassium, or calcium currents).

    • Establish a stable baseline recording, then perfuse this compound into the bath and record changes in current amplitude or kinetics.

  • Current-Clamp:

    • Record the resting membrane potential and inject current steps to evoke action potentials.

    • Perfuse the compound and observe changes in resting membrane potential, input resistance, or the frequency and shape of action potentials.

  • Data Analysis: Measure the peak current amplitude, decay kinetics, or action potential frequency before and after compound application. Perform statistical analysis (e.g., paired t-test) to determine significance.

Causality and Trustworthiness:

  • Washout: A key validation step is to wash out the compound and observe if the neuronal activity returns to baseline, demonstrating a reversible effect.

  • Positive Controls: Use known channel blockers (e.g., tetrodotoxin for sodium channels) or receptor agonists to confirm that the recorded currents are what you expect.

  • Configuration: The whole-cell configuration allows for the most direct assessment of a compound's effect on the entire neuron's electrical behavior.[20]

In Vivo Neuropharmacological Models

In vivo assays are critical for evaluating the therapeutic potential of a compound in a whole biological system, assessing its pharmacokinetic properties, and observing its effects on complex behaviors.

Novel Object Recognition (NOR) Test for Cognition

Principle: The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[12] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A compound that enhances cognition may increase the time spent with the novel object. This assay is particularly relevant for piperazine derivatives being investigated as cognitive enhancers.[11][12]

Workflow Diagram: Novel Object Recognition (NOR) Assay

cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Dosing & Training cluster_phase3 Phase 3: Testing acclimate 1. Acclimatize mice to the testing room habituate 2. Habituate mice to the empty testing arena acclimate->habituate dose_compound 3. Administer compound or vehicle (e.g., 30 min before training) habituate->dose_compound training 4. Training Session: Place mouse in arena with two identical objects dose_compound->training delay 5. Inter-trial Interval (e.g., 1h or 24h) training->delay testing 6. Test Session: Replace one object with a novel object delay->testing record 7. Record exploration time for each object testing->record

References

protocol for synthesizing amidines with 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of N,N'-Disubstituted Amidines using 1-Propylpiperazine Dihydrobromide: Protocols and Mechanistic Insights

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The amidine functional group is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its role as a bioisostere for other functional groups.[1][2] This document provides a comprehensive guide to the synthesis of N,N'-disubstituted amidines utilizing this compound as a key nucleophilic building block. We move beyond a simple recitation of steps to provide deep mechanistic rationale, enabling researchers to adapt and troubleshoot these protocols effectively. Two primary, robust synthetic strategies are detailed: a modified Pinner reaction pathway and a modern, Lewis acid-catalyzed direct amination of nitriles. This guide includes detailed, step-by-step experimental protocols, safety and handling procedures, characterization guidelines, and troubleshooting advice to empower researchers in the reliable synthesis of this important class of molecules.

Introduction

The Amidine Moiety: A Privileged Scaffold

Amidines are compounds containing the R-C(NR')NR''R''' functional group. Their basicity, hydrogen bonding capabilities, and ability to participate in complexation with metal ions make them a privileged scaffold in drug discovery and development.[1][3] They are found in numerous biologically active compounds, serving as crucial pharmacophores for the treatment of inflammation and pain.[3][4] Furthermore, in synthetic chemistry, amidines are versatile precursors for constructing a wide array of nitrogen-containing heterocycles, such as imidazoles, quinazolines, and triazines.[3][5]

An Overview of Synthetic Strategies

The construction of the amidine framework can be approached through several established synthetic routes. The most prominent and atom-economical method is the direct nucleophilic addition of an amine to a nitrile.[3] This transformation can be challenging and often requires harsh conditions or the use of catalysts to activate the nitrile electrophile.[3][6][7]

The classical Pinner reaction represents one of the earliest and most reliable methods.[1][8] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form a highly reactive imino ester salt (a Pinner salt), which is then treated with an amine to yield the desired amidine.[9][10][11] Other methodologies include the synthesis from amides via intermediate imidoyl chlorides, reactions involving orthoesters, and the reduction of carbodiimides.[12][13]

This compound: A Versatile Building Block

This compound is a crystalline solid that serves as a stable, easy-to-handle source of the 1-propylpiperazine nucleophile.[14][15][16] Its application has been noted in the synthesis of amidine and sulfonamide derivatives of quinoxalines.[14][15] As a dihydrobromide salt, both nitrogen atoms of the piperazine ring are protonated, rendering it non-nucleophilic. A critical first step in any reaction protocol is the in situ or prior liberation of the free secondary amine using a suitable base, a key consideration that underpins the design of the following protocols.

Core Principles and Mechanistic Rationale

The Dihydrobromide Challenge: Liberating the Nucleophile

The primary challenge in using this compound is overcoming the protonation of the piperazine nitrogens. The free base, 1-propylpiperazine, is required to act as a nucleophile. This is achieved by adding a stoichiometric amount of a non-nucleophilic base (typically two or more equivalents) to neutralize the hydrobromic acid and release the amine. The choice of base is critical and depends on the specific reaction pathway.

Mechanism 1: The Modified Pinner Reaction Pathway

The Pinner reaction provides a robust, two-stage pathway to amidines from nitriles.[8][9]

  • Pinner Salt Formation: A nitrile reacts with an alcohol (e.g., ethanol) under strictly anhydrous acidic conditions (typically using hydrogen chloride gas) to form a stable imino ester hydrochloride, known as a Pinner salt.[10][17] The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon for attack by the alcohol.[10]

  • Nucleophilic Substitution: The Pinner salt is then treated with the free 1-propylpiperazine. The amine attacks the electrophilic carbon of the imino ester, leading to the displacement of the alcohol and, after deprotonation, formation of the final amidine product.[9][11]

Pinner_Mechanism Pinner Reaction Pathway cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amine Addition Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + HCl PinnerSalt [R-C(OR')=N⁺H₂] Cl⁻ Pinner Salt ProtonatedNitrile->PinnerSalt + R'-OH (Anhydrous) Tetrahedral_Int Tetrahedral Intermediate PinnerSalt->Tetrahedral_Int + 1-Propylpiperazine Piperazine 1-Propylpiperazine (Free Base) Amidine Final Amidine Product Tetrahedral_Int->Amidine - R'-OH - H⁺

Caption: Workflow for amidine synthesis via the Pinner reaction.

Mechanism 2: Lewis Acid-Catalyzed Direct Nitrile Addition

Modern methods often favor the use of transition metal or Lewis acid catalysts to facilitate the direct addition of amines to nitriles under milder conditions than the Pinner reaction.[3] Catalysts like zinc(II) or copper(I) salts are effective for this transformation.[3][6][18]

The mechanism involves the coordination of the Lewis acid (e.g., Cu⁺) to the nitrogen of the nitrile. This coordination polarizes the C≡N bond, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the amine.[3]

Lewis_Acid_Mechanism Lewis Acid-Catalyzed Pathway Nitrile R-C≡N ActivatedNitrile R-C≡N→LA (Activated Complex) Nitrile->ActivatedNitrile Catalyst Lewis Acid (LA) e.g., CuCl Catalyst->ActivatedNitrile AmidineComplex [Amidine-LA] Complex ActivatedNitrile->AmidineComplex + Amine Amine 1-Propylpiperazine (Free Base) Amidine Final Amidine Product AmidineComplex->Amidine Product Release Amidine->Catalyst Regenerates Catalyst

Caption: Lewis acid activation for direct amination of nitriles.

Materials and Equipment

Reagents & Solvents Equipment
This compoundRound-bottom flasks
Substituted Nitrile (e.g., Benzonitrile)Magnetic stirrer and stir bars
Anhydrous EthanolHeating mantle with temperature control
Anhydrous Diethyl Ether or DichloromethaneCondenser and inert gas line (N₂ or Ar)
Hydrogen Chloride (gas or solution in dioxane)Gas dispersion tube (for HCl gas)
Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃)Syringes and needles
Copper(I) Chloride (CuCl) or Zinc(II) Chloride (ZnCl₂)Rotary evaporator
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates
Deuterated Solvents for NMR (e.g., CDCl₃)Column chromatography setup (silica gel)
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)Standard laboratory glassware

Experimental Protocols

Protocol A: Synthesis via Modified Pinner Reaction

This protocol is a two-step, one-pot procedure adapted from the classical Pinner synthesis.[9]

Step 1: Formation of Pinner Salt Intermediate

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet, and outlet to a bubbler, add the nitrile (e.g., benzonitrile, 50 mmol, 1.0 eq) and anhydrous ethanol (55 mmol, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Under a constant, slow stream of nitrogen, bubble dry hydrogen chloride gas through the solution for 1-2 hours.[9] The reaction is exothermic; maintain the temperature below 10 °C.[8][10]

  • After the addition of HCl, seal the flask and allow it to stir at 0-5 °C for 12-24 hours. The formation of a white precipitate (the Pinner salt) is typically observed.

Step 2: Reaction with 1-Propylpiperazine

  • In a separate flask, dissolve this compound (50 mmol, 1.0 eq) in dichloromethane (100 mL).

  • Cool the suspension to 0 °C and add triethylamine (110 mmol, 2.2 eq) dropwise. Stir for 30 minutes to liberate the free base. Filter off the resulting triethylamine hydrobromide salt under an inert atmosphere if desired, or use the slurry directly.

  • Slowly add the 1-propylpiperazine free-base solution/slurry from the previous step to the cold Pinner salt suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking).

Substrate (Nitrile) Typical Conditions Expected Yield
Benzonitrile24h Pinner salt formation, 18h amine addition75-85%
4-Chlorobenzonitrile24h Pinner salt formation, 18h amine addition80-90%
Acetonitrile12h Pinner salt formation, 12h amine addition60-70%
Protocol B: Copper-Catalyzed Direct Amination of Nitriles

This protocol leverages a copper catalyst for a more direct coupling, inspired by modern synthetic methods.[3][19]

  • To an oven-dried Schlenk flask, add the nitrile (10 mmol, 1.0 eq), this compound (11 mmol, 1.1 eq), cesium carbonate (Cs₂CO₃, 25 mmol, 2.5 eq), and copper(I) chloride (CuCl, 0.5 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add an anhydrous, polar aprotic solvent such as TFE (2,2,2-trifluoroethanol) or DMF (20 mL) via syringe.[3]

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol A.

Catalyst System Base Temperature Typical Reaction Time
CuCl (5 mol%)Cs₂CO₃100 °C24 hours
ZnCl₂ (10 mol%)K₂CO₃120 °C48 hours
Ytterbium Amides (5 mol%)N/A (amine is base)100 °C (solvent-free)12-24 hours[7][20]

Characterization of Products

Proper characterization is essential to confirm the structure and purity of the synthesized amidine.

Technique Expected Observations for a Representative Product (N-Benzoyl-1-propylpiperazine Amidine)
¹H NMR Signals for the propyl group (triplet, sextet, triplet), piperazine ring protons (broad multiplets), and aromatic protons. The N-H proton may be broad or not observed.[21][22]
¹³C NMR A characteristic downfield signal for the amidine carbon (C=N) typically in the 150-165 ppm range. Signals for aliphatic and aromatic carbons.[22]
IR Spectroscopy A strong C=N stretching absorption around 1620-1680 cm⁻¹. N-H stretching may be observed as a broad band around 3100-3500 cm⁻¹.[21][23]
Mass Spec (ESI-MS) A clear molecular ion peak corresponding to [M+H]⁺.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Hydrogen Chloride: Extremely corrosive and toxic. Must be handled with extreme care in a fume hood. Ensure a proper trapping solution (e.g., sodium bicarbonate or sodium hydroxide solution) is used for the exhaust gas.

    • Anhydrous Solvents: Flammable and must be handled away from ignition sources. Ensure they are properly dried before use, as water can interfere with the reactions.[10]

    • Triethylamine/Piperazine: Corrosive and have strong odors. Handle in a fume hood.

    • Metal Catalysts: Handle as per their specific Safety Data Sheets (SDS). Some may be toxic or air-sensitive.[24]

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Reaction Insufficiently dried reagents/solvents (hydrolysis of intermediates).Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened reagents.
Incomplete liberation of the free amine from the salt.Ensure at least 2.2 equivalents of base are used relative to the dihydrobromide salt.
Catalyst deactivation (Protocol B).Use Schlenk techniques to ensure an inert atmosphere. Use high-purity catalyst.
Formation of Amide Side Product Presence of water during the Pinner reaction, leading to hydrolysis of the Pinner salt.[10][11]Maintain strictly anhydrous conditions. Use dry HCl gas instead of aqueous solutions.
Difficult Purification Product is very polar and streaks on silica gel column.Add 1-2% triethylamine or ammonia in methanol to the eluent system to neutralize acidic sites on the silica gel.
Inseparable side products.Re-evaluate reaction conditions (temperature, time) to improve selectivity. Consider an alternative purification method like crystallization.

Conclusion

The synthesis of N,N'-disubstituted amidines using this compound is readily achievable through well-established and modern synthetic protocols. By understanding the underlying mechanisms of the Pinner reaction and Lewis acid catalysis, researchers can select the most appropriate method based on substrate scope, available equipment, and reaction conditions. Careful attention to anhydrous conditions and the stoichiometric requirements for base are critical for success. The protocols and insights provided in this guide serve as a robust foundation for the synthesis and exploration of this valuable class of compounds in drug discovery and materials science.

References

Application Notes and Protocols for 1-Propylpiperazine Dihydrobromide in Central Nervous System (CNS) Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperazine motif is a cornerstone in the architecture of numerous drugs targeting the central nervous system.[1] This six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, serves as a versatile scaffold for the synthesis of compounds with a wide array of pharmacological activities.[2] Its prevalence in CNS-active molecules stems from its ability to be readily modified to achieve desired potency, selectivity, and pharmacokinetic profiles.[3] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with monoaminergic systems, such as serotonin and dopamine receptors.[3]

1-Propylpiperazine Dihydrobromide, a salt of N-propylpiperazine, represents a valuable starting material for the synthesis of novel piperazine-based CNS drug candidates. Its propyl group at one nitrogen atom provides a lipophilic anchor, while the secondary amine at the other nitrogen offers a reactive site for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This document provides a comprehensive guide to the potential applications of this compound in a CNS drug discovery workflow, from the synthesis of a candidate library to their preclinical evaluation.

Physicochemical Properties of this compound and Its Relevance to CNS Drug Design

Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their absorption, distribution, metabolism, excretion (ADME), and crucially, their ability to cross the blood-brain barrier (BBB).[4] While this compound is a synthetic intermediate, its properties can be compared to the desired properties of final drug candidates. The "Rule of Five," initially proposed for oral drug-likeness, has been adapted for CNS drugs, often with more stringent criteria.[5]

PropertyThis compoundIdeal Range for CNS DrugsRationale for CNS Penetration
Molecular Weight (Da) 290.04[6]< 400[5]Smaller molecules are more likely to passively diffuse across the BBB.
LogP (calculated) Varies based on free base vs. salt1-3Optimal lipophilicity is required to partition into the lipid membranes of the BBB without being too lipophilic, which can lead to non-specific binding and poor solubility.
Hydrogen Bond Donors 2 (in free base form)≤ 3[5]A lower number of hydrogen bond donors reduces the desolvation penalty for crossing the BBB.
Hydrogen Bond Acceptors 2 (in free base form)≤ 7[5]A lower number of hydrogen bond acceptors reduces polarity and improves BBB penetration.
Polar Surface Area (PSA) Varies based on free base vs. salt< 90 Ų[7]Lower PSA is associated with better BBB permeability.
Solubility Soluble in water[8]Moderate to high aqueous solubility is beneficial for formulation and absorption.While the dihydrobromide salt is water-soluble, the free base will be more lipophilic. Solubility of the final compound needs to be balanced with its lipophilicity.

Note: The LogP and PSA values for the dihydrobromide salt will differ significantly from the free base form, which is the more relevant form for BBB penetration.

Application I: Synthesis of a Novel N-Arylpiperazine Library for CNS Screening

The secondary amine of 1-propylpiperazine is a versatile handle for derivatization. A common and effective strategy in CNS drug discovery is the synthesis of N-arylpiperazines.[9] The following protocol outlines a representative synthesis of a small library of N-arylpiperazine derivatives starting from this compound.

Experimental Workflow: Synthesis of N-Arylpiperazines

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Amide Coupling (Optional Diversification) A This compound D 1-Propylpiperazine (Free Base) in Organic Phase A->D Liquid-Liquid Extraction B Aqueous Base (e.g., NaOH) B->A C Organic Solvent (e.g., DCM) C->A E 1-Propylpiperazine (Free Base) D->E I N-(nitrophenyl)-1-propylpiperazine Intermediate E->I SNAr Reaction F Activated Aryl Halide (e.g., 2-Fluoronitrobenzene) F->I G Base (e.g., K2CO3) G->E H Solvent (e.g., DMF) H->E J N-(nitrophenyl)-1-propylpiperazine I->J M N-(aminophenyl)-1-propylpiperazine J->M Reduction K Reducing Agent (e.g., H2, Pd/C) K->J L Solvent (e.g., Ethanol) L->J N N-(aminophenyl)-1-propylpiperazine M->N Q Final N-Arylpiperazine Derivative N->Q Amidation O Carboxylic Acid or Acyl Chloride O->Q P Coupling Agent (e.g., EDC/HOBt) or Base P->N

Caption: Synthetic workflow for N-arylpiperazine derivatives.

Detailed Protocol: Synthesis of a Hypothetical N-(4-acetamidophenyl)-1-propylpiperazine
  • Free Base Generation:

    • Dissolve this compound (1.0 eq) in water.

    • Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is >12.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-propylpiperazine free base.

  • Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of 1-propylpiperazine (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq) and 1-fluoro-4-nitrobenzene (1.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield N-(4-nitrophenyl)-1-propylpiperazine.

  • Nitro Group Reduction:

    • Dissolve N-(4-nitrophenyl)-1-propylpiperazine (1.0 eq) in ethanol.

    • Add 10% Palladium on carbon (Pd/C) (0.1 eq).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-(4-aminophenyl)-1-propylpiperazine.

  • Amide Coupling:

    • Dissolve N-(4-aminophenyl)-1-propylpiperazine (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

    • Slowly add acetyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

Application II: In Vitro Screening of Novel Piperazine Derivatives

Once a library of derivatives is synthesized, a tiered in vitro screening approach is employed to characterize their pharmacological and pharmacokinetic properties.

Signaling Pathway: Targeting Serotonin and Dopamine Systems

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Novel Piperazine Derivative B Dopamine Transporter (DAT) A->B Inhibition C Serotonin Transporter (SERT) A->C Inhibition F Increased Dopamine Concentration G Increased Serotonin Concentration D Dopamine D->B Reuptake E Serotonin E->C Reuptake H Dopamine Receptors F->H I Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) G->I J Downstream Signaling (e.g., cAMP, IP3/DAG) H->J I->J

Caption: Modulation of monoamine neurotransmission by piperazine derivatives.

Protocol 1: Radioligand Binding Assay for Serotonin (5-HT₂ₐ) and Dopamine (D₂) Receptors

This assay determines the binding affinity (Ki) of the synthesized compounds for their target receptors.[10]

  • Materials:

    • Cell membranes expressing human 5-HT₂ₐ or D₂ receptors.

    • Radioligand: [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂.

    • Non-specific binding control: Mianserin for 5-HT₂ₐ, Haloperidol for D₂.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Synthesized compounds at various concentrations.

    • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or the test compound at varying concentrations.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through a filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats and add scintillation fluid.

    • Quantify the radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration Prediction

PAMPA is a high-throughput, cell-free assay to predict passive permeability across the BBB.[2]

  • Materials:

    • PAMPA sandwich plate (donor and acceptor plates).

    • Brain lipid solution (e.g., porcine brain lipid in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

    • UV-Vis plate reader or LC-MS/MS for quantification.

  • Procedure:

    • Coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.

    • Add the test compounds (e.g., at 100 µM) to the donor wells.

    • Fill the acceptor wells with PBS.

    • Assemble the PAMPA sandwich and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca/Ceq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Application III: In Vivo Evaluation of Lead Candidates

Promising compounds from in vitro screening can be advanced to in vivo studies in animal models to assess their efficacy and pharmacokinetic profile.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity in Mice

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[11]

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound or vehicle (e.g., intraperitoneally) to the mice 30 minutes before testing. A positive control, such as diazepam, should also be included.

    • Place a mouse in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with a video camera for later analysis.

    • Score the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Level Measurement in Rats

This technique allows for the in vivo sampling of neurotransmitters from specific brain regions of freely moving animals.[3]

  • Apparatus: Microdialysis probes, a stereotaxic frame for surgery, a syringe pump, and an HPLC system with electrochemical detection.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., the striatum or prefrontal cortex).

    • Recovery: Allow the animal to recover from surgery for at least 48 hours.

    • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: Administer the test compound (e.g., via IP injection).

    • Post-dosing Collection: Continue to collect dialysate samples for several hours after drug administration.

    • Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.

    • Data Expression: Express the post-dose neurotransmitter levels as a percentage of the baseline levels. An increase in extracellular dopamine and/or serotonin would be consistent with the inhibition of their respective transporters.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel CNS drug candidates. By leveraging the established importance of the piperazine scaffold in neuropharmacology, researchers can utilize this compound to generate libraries of derivatives for screening. The protocols outlined in this document provide a roadmap for a comprehensive preclinical evaluation of such compounds, from their initial synthesis and in vitro characterization to their in vivo assessment of efficacy and mechanism of action. This systematic approach, combining synthetic chemistry with a cascade of pharmacological and pharmacokinetic assays, is fundamental to the discovery and development of the next generation of treatments for CNS disorders.

References

Application Notes and Protocols for In Vitro Profiling of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

1-Propylpiperazine dihydrobromide is a versatile chemical entity belonging to the piperazine class of compounds, a scaffold renowned for its prevalence in centrally active pharmaceuticals.[1][2] The piperazine ring is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties and the ability to interact with a wide array of biological targets, particularly neurotransmitter receptors and enzymes within the central nervous system (CNS).[1][2][3][4][5] This document provides a comprehensive guide for the in vitro characterization of this compound, outlining a strategic series of assays to elucidate its cytotoxic profile, receptor binding affinity, enzyme inhibition potential, and its impact on key cellular signaling pathways. These protocols are designed for researchers, scientists, and drug development professionals seeking to systematically evaluate the pharmacological activity of this and similar novel compounds.

Part 1: Foundational Assessment - Solubility and Cytotoxicity

A thorough understanding of a compound's fundamental physicochemical and cytotoxic properties is a prerequisite for any meaningful in vitro investigation. This initial phase ensures the generation of reliable and reproducible data in subsequent, more complex biological assays.

Aqueous Solubility Determination

Scientific Rationale: The aqueous solubility of a test compound is a critical parameter that dictates its bioavailability and deliverability in in vitro assays. This compound is reported to be soluble in water at a concentration of 50 mg/mL.[6][7] This high solubility is advantageous for the preparation of stock solutions for cell-based and biochemical assays.

Protocol:

  • Prepare a stock solution of this compound in sterile, deionized water at a concentration of 50 mg/mL.

  • Visually inspect the solution for any undissolved particulate matter.

  • If necessary, gently warm the solution or use sonication to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter before use in cell culture experiments.

Cytotoxicity Profiling using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] It measures the metabolic activity of living cells, providing a quantitative measure of a compound's cytotoxic or cytostatic effects. This is crucial for determining the appropriate concentration range for subsequent functional assays, ensuring that observed effects are not a consequence of cell death.[8]

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y or PC-12) in T-75 flasks to 70-80% confluency.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in serum-free culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.[8]

    • Remove the culture medium from the wells and replace it with 100 µL of the respective compound dilutions. Include vehicle control wells (medium with the same final concentration of the solvent used for the compound, if any) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

ParameterDescription
Cell Linee.g., SH-SY5Y (human neuroblastoma)
Seeding Density5,000 cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
ReadoutAbsorbance at 570 nm
ControlVehicle (e.g., water)

Part 2: Primary Screening - Identifying Molecular Targets

Given the prevalence of the piperazine scaffold in CNS-targeting drugs, the initial screening of this compound should focus on its interaction with key neurotransmitter receptors and enzymes.[1][2][5]

Receptor Binding Assays

Scientific Rationale: Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[9][10] These assays typically employ a radiolabeled ligand that is known to bind to the target receptor and measure the ability of the test compound to compete for this binding.[11] This provides a direct measure of the compound's binding affinity, usually expressed as the inhibitory constant (Ki).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Compound Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound This compound (serial dilutions) Compound->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50 and Ki determination) Detection->Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-Propylpiperazine Dihydrobromide Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binds MAP3K MAP3K Receptor->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

References

analytical methods for quantifying 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-001

Abstract

This application note provides detailed, validated analytical methods for the quantitative determination of 1-Propylpiperazine Dihydrobromide, a key intermediate in pharmaceutical synthesis. Recognizing the compound's limited ultraviolet (UV) absorptivity and its nature as a dibasic salt, two robust and distinct analytical approaches are presented: a classic Potentiometric Acid-Base Titration for bulk material assay and a modern High-Performance Liquid Chromatography (HPLC) method with Charged Aerosol Detection (CAD) for specific quantification. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step protocols, explanations of experimental causality, and a comprehensive method validation strategy in accordance with ICH guidelines.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the development of therapeutic agents targeting the central nervous system. Accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final drug product. Standard analytical techniques that rely on UV chromophores are unsuitable for this compound due to its chemical structure. This note addresses this challenge by providing two reliable and accurate methods tailored to the compound's specific physicochemical properties.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of robust analytical method development.

PropertyValueReference(s)
Chemical Formula C₇H₁₆N₂ · 2HBr[1][2]
Molecular Weight 290.04 g/mol [1][2][3]
CAS Number 64262-23-3[1][2][3]
Appearance White to slightly yellow crystalline powder[1]
Melting Point 254 - 264.5 °C[1][2]
Solubility Soluble in water (approx. 50 mg/mL)[2][4][5]
Structural Features Dihydrobromide salt of a tertiary and a secondary amine

Method 1: Quantification by Potentiometric Acid-Base Titration

Principle: This method is a classic, absolute quantification technique ideal for determining the purity of the bulk drug substance. This compound is a salt of a weak diamine base and a strong acid (HBr). In an aqueous solution, it behaves as a weak acid. The titration with a strong base, such as sodium hydroxide (NaOH), neutralizes the two protons associated with the piperazine nitrogens. The endpoint is determined potentiometrically using a pH electrode, which detects the sharp change in pH at the equivalence point. This approach provides a direct measure of the total basic amine content.[6][7]

Apparatus and Reagents:

  • Automatic Potentiometric Titrator with a combination pH glass electrode

  • Analytical Balance (0.01 mg readability)

  • Class A volumetric glassware

  • Standardized 0.1 M Sodium Hydroxide (NaOH) volumetric solution

  • Deionized (DI) water, boiled and cooled to remove dissolved CO₂

  • This compound reference standard

Experimental Protocol:

  • Titrant Standardization: Standardize the 0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate) if not already certified.

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound into a 150 mL beaker.

  • Dissolution: Add 50 mL of CO₂-free DI water and stir with a magnetic stirrer until fully dissolved.

  • Titration: Immerse the calibrated pH electrode and the titrator's dispensing nozzle into the solution.

  • Endpoint Detection: Titrate the sample solution with standardized 0.1 M NaOH. The titrator should be set to record the pH as a function of titrant volume and determine the equivalence point from the second derivative of the titration curve. Two equivalence points may be observed; the second point corresponds to the complete neutralization of the diamine.

  • Blank Determination: Perform a blank titration using 50 mL of the same CO₂-free DI water and subtract the blank volume from the sample titration volume.

Calculation:

The purity of this compound is calculated as follows:

Purity (%) = ( (V_s - V_b) * M * F * 100 ) / W

Where:

  • V_s = Volume of NaOH consumed by the sample (mL)

  • V_b = Volume of NaOH consumed by the blank (mL)

  • M = Molarity of the standardized NaOH solution (mol/L)

  • W = Weight of the this compound sample (mg)

  • F = Molar equivalence factor (Molecular Weight / 2) = 290.04 / 2 = 145.02 (mg/mol)

Causality and Rationale:

  • Potentiometric Detection: Using a pH electrode for endpoint detection is more objective and precise than using a colorimetric indicator, especially for weakly basic amines where the pH change might not be sharp enough for a distinct color change.[4][8]

  • CO₂-Free Water: Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, which would be titrated by the NaOH, leading to an inaccurate (higher) titrant consumption and an overestimation of purity. Boiling the water expels dissolved gases.

  • Stoichiometry: The calculation uses a molar equivalence factor based on a 1:2 stoichiometric relationship, as one molecule of the dihydrobromide salt reacts with two molecules of NaOH.

Method 2: Quantification by Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

Principle: This method provides high specificity and sensitivity, making it suitable for quantifying this compound in various matrices and for stability studies. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. Due to the lack of a UV chromophore, a Charged Aerosol Detector (CAD) is employed.[9][10] CAD nebulizes the column eluent, evaporates the mobile phase, and imparts a charge on the resulting analyte particles. The total charge is measured by an electrometer, providing a response proportional to the mass of the analyte.[1][11][12][13] To improve the retention and peak shape of the basic analyte on a C18 column, an ion-pairing agent is used in the mobile phase.[2][14][15]

Instrumentation and Conditions:

ParameterSetting
HPLC System UHPLC or HPLC system with a binary pump and autosampler
Detector Charged Aerosol Detector (CAD)
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
CAD Settings Gas (Nitrogen) Pressure: 35 psi, Evaporation Temp: High

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA), sequencing grade

  • Water (HPLC grade, e.g., Milli-Q)

  • This compound reference standard

Experimental Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standards: Prepare a series of working standards (e.g., 5, 25, 100, 250, 500 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (e.g., 250 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to the target concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the lowest concentration standard to check for sensitivity (System Suitability).

    • Inject the working standards to generate a calibration curve.

    • Inject the sample solutions in duplicate.

    • Inject a quality control (QC) standard every 10-15 injections to monitor system performance.

Causality and Rationale:

  • Ion-Pairing Agent (TFA): Trifluoroacetic acid is an anionic ion-pairing agent. In the acidic mobile phase, the piperazine nitrogens are protonated (positively charged). TFA pairs with the protonated analyte, forming a neutral, more hydrophobic complex that is better retained on the C18 stationary phase, resulting in improved peak shape and retention time.[16]

  • Charged Aerosol Detector (CAD): CAD is a universal detector for non-volatile analytes. Its response is largely independent of the analyte's chemical structure, making it ideal for quantifying compounds like this compound that lack a chromophore.[1][13][17]

  • Gradient Elution: A gradient is used to ensure that any potential impurities, which may be more or less polar than the main analyte, are eluted effectively from the column, providing a clean separation and a stability-indicating profile.

Visualized Experimental Workflows

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation weigh Accurately Weigh ~150 mg Sample dissolve Dissolve in 50 mL CO2-Free DI Water weigh->dissolve titrate Titrate with 0.1 M NaOH using Potentiometric Titrator dissolve->titrate Place sample on titrator endpoint Detect Equivalence Point (2nd Derivative) titrate->endpoint calc Calculate Purity (%) using Corrected Volume & Formula endpoint->calc Input equivalence volume blank Perform Blank Titration blank->calc

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Working Reference Standards inject Inject Blank, Standards, & Samples prep_std->inject prep_sample Prepare Sample Solution in Diluent prep_sample->inject equilibrate Equilibrate HPLC System with Mobile Phase equilibrate->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with CAD separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Method Validation Strategy

Both analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[18][19][20][21]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). For the HPLC method, this involves analyzing stressed samples (acid, base, peroxide, heat, light) to ensure peak purity. For titration, this is inferred as the method is an assay of total base content.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. For HPLC, this is typically assessed over 5 concentration levels (e.g., 50-150% of the target concentration), with the linearity evaluated by the correlation coefficient (r²) of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with a known concentration (e.g., spiked placebo) and is expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision: Analysis conducted by different analysts, on different days, or with different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is primarily relevant for the HPLC method for impurity analysis.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.

Summary of Typical Acceptance Criteria:

ParameterAcceptance Criterion
Specificity Peak is pure; no interference at the analyte's retention time.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision Relative Standard Deviation (RSD) ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10; acceptable precision & accuracy
Robustness System suitability parameters are met for all variations.

Discussion and Method Comparison

Potentiometric Titration is a cost-effective, rapid, and straightforward method for the assay of bulk this compound. As an absolute method, it does not require a calibration curve, relying instead on well-defined stoichiometry. Its main limitation is a lack of specificity; it will titrate any basic substance present, and thus it is not a stability-indicating method.

HPLC-CAD offers superior specificity and sensitivity. It can separate the main compound from process-related impurities and degradation products, making it an essential tool for quality control in a regulated environment, release testing of finished products, and stability studies. The use of CAD overcomes the challenge posed by the analyte's lack of a chromophore. However, it requires more expensive equipment and a higher level of operator expertise.

Conclusion

This application note details two robust and reliable methods for the quantitative analysis of this compound. The choice of method depends on the specific application: potentiometric titration is ideal for a simple, high-concentration purity assay of the raw material, while the HPLC-CAD method is necessary for lower-level quantification, impurity profiling, and stability testing where specificity is critical. Both methods, when properly validated, will provide accurate and precise results for researchers and quality control laboratories.

References

Application Notes and Protocols: 1-Propylpiperazine Dihydrobromide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Propylpiperazine Dihydrobromide as a key building block in modern organic synthesis. Moving beyond a simple recitation of facts, this document delves into the practical applications and detailed experimental protocols, emphasizing the chemical principles and strategic considerations that underpin its use. The protocols herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the 1-Propylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nitrogen centers that can be protonated at physiological pH, make it a desirable feature in drug candidates. The introduction of an N-propyl group, as in 1-Propylpiperazine, further refines these properties, adding a degree of lipophilicity that can be crucial for traversing biological membranes, including the blood-brain barrier.[2]

This compound is the stable, solid salt form of the volatile liquid 1-propylpiperazine. Its use as a starting material is advantageous due to its ease of handling, weighing, and storage. The dihydrobromide form ensures that the reactive secondary amine is protected as an ammonium salt, preventing unwanted side reactions until it is intentionally liberated for a synthetic transformation. This guide will explore its application in the synthesis of quinoxalines, thioamides, and as a key component in the construction of Central Nervous System (CNS) active agents.

PropertyValueSource
CAS Number 64262-23-3
Molecular Formula C₇H₁₆N₂ · 2HBr
Molecular Weight 290.04 g/mol
Melting Point 259.5-264.5 °C
Solubility Soluble in water (50 mg/mL)
Appearance White to off-white crystalline solid
Foundational Protocol: Liberation of the Free Base

For most synthetic applications, the free base, 1-propylpiperazine, is the required reactive species. The dihydrobromide salt must be neutralized to liberate the nucleophilic secondary amine. This can be achieved either as a separate workup step or in situ.

Protocol 2.1: Aqueous Workup for Isolation of 1-Propylpiperazine (Free Base)

  • Rationale: This protocol is employed when the isolated, pure free base is required for a subsequent reaction, particularly in non-polar or aprotic solvents where the dihydrobromide salt is insoluble. A strong aqueous base is used to ensure complete deprotonation of both ammonium salts.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (≥ 2.2 eq) with vigorous stirring. Monitor the pH with a pH strip or meter to ensure it is >12.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous phase with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-propylpiperazine as an oil.

  • Self-Validation: The complete removal of the hydrobromide salts can be confirmed by the absence of a precipitate when a sample of the final organic solution is treated with a silver nitrate solution.

Application I: Synthesis of Bioactive Quinoxaline Scaffolds

Quinoxaline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer and antimicrobial properties.[3][4] this compound is a key reagent for introducing the N-propylpiperazinyl moiety onto a quinoxaline core, a common strategy in the synthesis of anti-amebic agents.

Reaction Principle: Nucleophilic Aromatic Substitution (SNA_r)

The synthesis of 2,3-bis(4-propyl-1-piperazinyl)quinoxaline derivatives from a dihaloquinoxaline precursor proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing pyrazine ring activates the halogenated positions towards nucleophilic attack by the secondary amine of 1-propylpiperazine. A base is required to neutralize the hydrobromic acid generated during the reaction and to regenerate the free amine from its salt form.

sub 1-Propylpiperazine Dihydrobromide base Base (e.g., K2CO3) sub->base Free Base Liberation reagents Dihaloquinoxaline Precursor base->reagents Nucleophilic Attack product Bis(propylpiperazinyl) Quinoxaline reagents->product Substitution

Workflow for Quinoxaline Synthesis.

Protocol 3.1: Synthesis of 5,6-Dinitro-2,3-bis(4-propylpiperazin-1-yl)quinoxaline

  • Rationale: This protocol details a typical SNAr reaction. A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the reaction. An excess of the amine is used to drive the reaction to completion, and a mild inorganic base is sufficient to neutralize the acid byproduct.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dinitroquinoxaline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloro-5,6-dinitroquinoxaline (1.0 eq), this compound (2.5 eq), and anhydrous potassium carbonate (5.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the dihaloquinoxaline.

  • Reaction Conditions: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5,6-dinitro-2,3-bis(4-propylpiperazin-1-yl)quinoxaline.

Application II: Synthesis of Thioamide Intermediates

Thioamides are valuable synthetic intermediates, notably in the construction of thiazole rings and other sulfur-containing heterocycles. This compound can be converted to its corresponding thioamide, 1-(4-n-propyl)piperazine thioamide, through a reaction with potassium thiocyanate.

Reaction Principle:

The reaction involves the nucleophilic attack of the free 1-propylpiperazine on the carbon atom of the thiocyanate ion. This reaction is typically carried out in a polar solvent to dissolve the potassium thiocyanate salt.

sub 1-Propylpiperazine (from Dihydrobromide) reagent Potassium Thiocyanate (KSCN) sub->reagent Nucleophilic Addition product 1-(4-n-Propyl)piperazine Thioamide reagent->product Thioamide Formation

Workflow for Thioamide Synthesis.

Protocol 4.1: Preparation of 1-(4-n-Propyl)piperazine Thioamide

  • Rationale: This protocol requires the initial liberation of the free base as the thiocyanate anion is not basic enough to deprotonate the piperazinium salt. The reaction is typically conducted in a protic solvent like ethanol which aids in the dissolution of the reactants.

Materials:

  • 1-Propylpiperazine (prepared as per Protocol 2.1)

  • Potassium Thiocyanate (KSCN)

  • Ethanol

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-propylpiperazine (1.0 eq) in ethanol.

  • Reagent Addition: Add potassium thiocyanate (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Isolation: Add deionized water to the residue to dissolve the inorganic salts. The thioamide product, being less water-soluble, may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application III: A Key Building Block for CNS-Active Agents

The 1-aryl-4-substituted piperazine motif is a common feature in many CNS-active drugs, including antipsychotics and antihypertensives like Naftopidil.[2][5] 1-Propylpiperazine can be incorporated into these structures to modulate their pharmacological profile.

Reaction Principle: Epoxide Ring-Opening

A common synthetic strategy to access β-amino alcohols, a key pharmacophore in many drugs, is the ring-opening of an epoxide by an amine. The nitrogen of 1-propylpiperazine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of a new carbon-nitrogen bond.

sub 1-Propylpiperazine (Free Base) reagent Aryl Epoxide Precursor sub->reagent Nucleophilic Attack on Epoxide product Naftopidil Analogue (β-Amino Alcohol) reagent->product Ring-Opening

Synthesis of a Naftopidil Analogue.

Protocol 5.1: Synthesis of 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-4-propylpiperazine

  • Rationale: This protocol is adapted from the synthesis of Naftopidil.[2] The reaction is often carried out in a protic solvent like an alcohol, which can facilitate the ring-opening. Heating is typically required to overcome the activation energy of the reaction.

Materials:

  • 1-Propylpiperazine (prepared as per Protocol 2.1)

  • 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Isopropanol or Ethanol

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: Combine 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) and 1-propylpiperazine (1.2 eq) in a round-bottom flask.

  • Solvent Addition: Add isopropanol or ethanol as the solvent.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. The product may crystallize out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be collected by filtration if it precipitates. Otherwise, the residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking) or by recrystallization from a suitable solvent like ethanol.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask is recommended when handling the solid.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

Application Notes and Protocols: Determining Optimal Dosage of 1-Propylpiperazine Dihydrobromide for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-Propylpiperazine Dihydrobromide in Cellular Research

This compound is a piperazine derivative that holds potential for researchers in various fields, particularly in neuropharmacology and the development of central nervous system (CNS) agents.[1] Piperazine and its derivatives are a versatile class of heterocyclic compounds recognized for their diverse biological activities and favorable pharmacokinetic properties.[2][3] While the specific mechanism of action for this compound in cellular systems is not yet extensively documented in publicly available literature, its structural motif is common in compounds designed to interact with biological systems.[1] It has been suggested to have potential in modulating neurotransmitter systems.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach dosage calculations and experimental design for using this compound in cell culture. Given the nascent stage of research on this specific compound, this document emphasizes a systematic approach to empirically determine the optimal concentration for any given cell line and experimental endpoint. The protocols outlined below are designed to be self-validating, ensuring reproducible and reliable data.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the foundation for accurate dosage preparation.

PropertyValueSource
Molecular Formula C₇H₁₆N₂ · 2HBr[4]
Molecular Weight 290.04 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 259.5-264.5 °C[5]
Solubility Soluble in water (50 mg/mL)[6]
Purity ≥ 98%[1]

Storage and Handling: Store at room temperature in a dry, cool, and well-ventilated place.[1][4] Keep the container tightly closed.[4] It is important to handle the compound in accordance with the Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[6] The compound may cause skin and serious eye irritation, as well as respiratory irritation.[4]

Principle of In Vitro Dosage Determination: A Stepwise Approach

The optimal dosage of a novel compound in cell culture is not a universal value. It is highly dependent on the cell type, the experimental duration, and the specific biological question being investigated. Therefore, a systematic approach is required to determine the effective and non-toxic concentration range.

The core principle is to first establish the cytotoxicity profile of this compound on the chosen cell line. This allows for the identification of a sub-toxic concentration range to be used in subsequent functional assays.

DosageDeterminationWorkflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional Activity Assessment A Prepare High-Concentration Stock Solution B Perform Serial Dilutions to Create a Wide Concentration Range A->B C Treat Cells and Incubate (e.g., 24, 48, 72 hours) B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E Determine IC50/CC50 and a Non-Toxic Concentration Range D->E F Select Concentrations Below the Toxic Threshold E->F Inform selection of concentrations G Perform Functional Assays (e.g., biomarker expression, signaling pathway modulation) F->G H Determine Effective Concentration (EC50) G->H

Figure 1: A stepwise workflow for determining the optimal dosage of this compound in cell culture. This process begins with assessing cytotoxicity to identify a safe range, followed by functional assays to determine the effective concentration.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

The accuracy of all subsequent dilutions depends on the correct preparation of the initial stock solution. Given its solubility in water at 50 mg/mL, preparing a high-concentration aqueous stock solution is recommended.[6]

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required mass: To prepare a 100 mM stock solution (as an example):

    • Molecular Weight (MW) = 290.04 g/mol

    • Desired Concentration (C) = 100 mM = 0.1 M (moles/L)

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW = 0.1 mol/L x 0.001 L x 290.04 g/mol = 0.029004 g = 29.004 mg

    • Therefore, weigh out approximately 29 mg of this compound.

  • Dissolution:

    • Aseptically add the weighed powder to a sterile tube.

    • Add the calculated volume of sterile water or PBS.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[6]

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of your cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term stability. For short-term use (up to a week), storage at 4°C may be acceptable, but stability should be verified.

Protocol 2: Determining the Cytotoxicity Profile (IC50/CC50)

This protocol uses a colorimetric assay (e.g., MTT or XTT) to measure cell viability. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50) is the concentration of the compound that reduces cell viability by 50%.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A wide range is recommended for the initial screen (e.g., from 1 µM to 1 mM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if not water/PBS) and an untreated control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for periods relevant to your planned functional assays (e.g., 24, 48, and 72 hours).

  • Viability Assay (MTT Example):

    • Add MTT solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50/CC50 value.

CytotoxicityAssay A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells with Different Concentrations B->C D Incubate for 24, 48, 72h C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Absorbance E->F G Calculate IC50/CC50 F->G

Figure 2: Experimental workflow for determining the cytotoxicity of this compound using a 96-well plate-based viability assay.

Dosage Selection for Functional Assays

Once the cytotoxicity profile is established, you can select a range of non-toxic concentrations for your functional experiments. A general guideline is to use concentrations at least 5-10 fold below the calculated IC50/CC50 value to minimize off-target effects due to cytotoxicity.

For instance, if the IC50 is determined to be 500 µM, a starting range for functional assays could be 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. The effective concentration (EC50), the concentration that produces 50% of the maximal biological effect, can then be determined through dose-response experiments using your specific functional readout.

General Considerations for Piperazine Derivatives

While data for this compound is scarce, studies on other piperazine derivatives can offer some context, though direct extrapolation is not advised.

  • Anticancer Activity: Some novel piperazine derivatives have shown potent anticancer activity with GI50 (50% growth inhibition) values in the sub-micromolar to low micromolar range (0.06 - 0.16 µM) in various cancer cell lines.[2]

  • Modulation of Cellular Pathways: Piperazine derivatives have been shown to target key signaling pathways such as PI3K/AKT.[2] Others can act as antagonists of the androgen receptor.[2]

  • Permeability Enhancement: Certain piperazine derivatives can increase the permeability of epithelial cell monolayers.[7]

These examples highlight the diverse bioactivities of the piperazine scaffold and underscore the importance of empirical validation for each new derivative.

Conclusion

The successful application of this compound in cell culture hinges on a systematic and empirical approach to dosage determination. By first establishing a cytotoxicity profile and then investigating a range of sub-toxic concentrations in functional assays, researchers can confidently identify the optimal working concentration for their specific experimental system. The protocols and principles outlined in these application notes provide a robust framework for initiating research with this promising compound.

References

Mastering the Medium: A Guide to Dissolving 1-Propylpiperazine Dihydrobromide for Diverse Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective dissolution of 1-Propylpiperazine Dihydrobromide (C₇H₁₆N₂·2HBr), a key intermediate in pharmaceutical development and a valuable tool in neuropharmacology research. Recognizing the critical role of proper solvent selection and preparation techniques in ensuring experimental reproducibility and success, this document outlines the physicochemical properties of this compound, offers a systematic approach to solvent selection, and presents detailed, step-by-step protocols for preparing solutions for both aqueous-based biological assays and organic synthesis applications. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.

Introduction: Understanding this compound

This compound is the hydrobromide salt of 1-propylpiperazine, a substituted piperazine derivative. Its structure, featuring a basic piperazine ring, makes it a valuable building block in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system (CNS).[1] The dihydrobromide salt form is often preferred for its crystalline nature, improved stability, and handleability compared to the free base.

The dissolution of this compound is the foundational step for a multitude of experimental applications, from in vitro biochemical assays to multi-step organic synthesis. The success of these experiments is intrinsically linked to the accurate and complete solubilization of the compound, ensuring homogenous reaction conditions and precise concentration determinations. This guide will walk you through the critical considerations and practical steps to achieve this.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is paramount for selecting an appropriate dissolution strategy.

PropertyValueSource
Molecular Formula C₇H₁₆N₂·2HBrSigma-Aldrich
Molecular Weight 290.04 g/mol Sigma-Aldrich
Appearance White to light beige crystalline powderChemicalBook
Melting Point 259.5-264.5 °CSigma-Aldrich
Water Solubility 50 mg/mL (clear, colorless solution)Sigma-Aldrich

The dihydrobromide salt structure imparts significant polarity to the molecule, making it readily soluble in aqueous solutions. The known water solubility of 50 mg/mL provides a strong starting point for the preparation of stock solutions for many biological applications.[2][3]

While specific quantitative data for solubility in other common laboratory solvents is not extensively published, the ionic nature of the hydrobromide salt suggests a solubility profile favoring polar protic and polar aprotic solvents.

Solvent Selection Rationale

The choice of solvent is dictated by the experimental context. For biological assays, aqueous-based buffers are the norm. For organic synthesis, the solvent must be compatible with the reaction conditions and other reagents.

References

Application Notes & Protocols: The Strategic Use of 1-Propylpiperazine Dihydrobromide as a Versatile Intermediate in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-Propylpiperazine Dihydrobromide. This document provides in-depth technical insights, field-proven protocols, and the causal reasoning behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Piperazine Moiety and the Role of this compound

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological systems. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, modulate aqueous solubility, and can be protonated at physiological pH, enabling key interactions with biological targets.

This compound is a readily available and highly useful derivative. It serves as a key building block, providing a pre-functionalized piperazine core. The N-propyl group can influence lipophilicity and metabolic stability, while the secondary amine remains available for further chemical modification. The dihydrobromide salt form enhances stability, improves handling characteristics of the otherwise potentially volatile free base, and often increases solubility in polar protic solvents.[1] This guide explores its application in the synthesis of advanced chemical entities.

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 64262-23-3[1][2]
Molecular Formula C₇H₁₆N₂ · 2HBr[1][2]
Molecular Weight 290.04 g/mol [1][2]
Appearance White to light beige crystalline powder[1][3]
Melting Point 259.5-264.5 °C[2][3][4]
Solubility Water: Soluble (50 mg/mL)[2][4]
Purity ≥ 96-98%[1][2]
Storage and Safety Considerations

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Storage: Store at room temperature in a dry, well-ventilated area.[1][5] Keep the container tightly closed to prevent moisture absorption, as the dihydrobromide salt is hygroscopic.

  • Safety: this compound is classified as an irritant.[2][4] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.[2][4]

    • Handling: Handle in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

Core Applications & Synthetic Protocols

This compound is a versatile intermediate for introducing the N-propylpiperazine moiety into target molecules.[1] Its primary utility lies in nucleophilic substitution and condensation reactions. Below are two exemplar protocols demonstrating its application.

Application I: Synthesis of Thiourea Derivatives

The reaction with isothiocyanates or thiocyanate salts is a straightforward method to produce thiourea or thioamide derivatives. These functional groups are valuable in medicinal chemistry for their hydrogen bonding capabilities and bioisosteric relationships with other groups. A general reaction involves the conversion of this compound to its free base form, followed by reaction with a suitable thiocarbonyl source.

Protocol 3.1.1: Synthesis of 1-(4-n-propyl)piperazine thioamide

This protocol details the reaction of 1-Propylpiperazine with potassium thiocyanate, a common route to a thioamide intermediate.[2][3][4]

Causality Behind Experimental Design:

  • Free-Basing: The dihydrobromide salt is stable but unreactive as a nucleophile. It must first be converted to the free base using a suitable base (e.g., NaOH, K₂CO₃) to deprotonate the secondary amine, activating it for nucleophilic attack.

  • Solvent Choice: A polar aprotic solvent like acetonitrile or DMF is often chosen to dissolve the reactants without interfering with the reaction. Water can also be used, especially given the high solubility of the starting material.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial and simple technique to monitor the disappearance of the starting material and the appearance of the product, indicating reaction completion.

Materials:

  • This compound (1.0 eq)

  • Potassium Thiocyanate (KSCN) (1.1 eq)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.2 eq for free-basing)

  • Acetonitrile or Ethanol

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Free Base Generation: In a round-bottom flask, dissolve this compound (e.g., 2.90 g, 10 mmol) in water (20 mL). Cool the solution in an ice bath.

  • Slowly add a solution of NaOH (e.g., 0.88 g, 22 mmol in 10 mL water) or K₂CO₃. The goal is to reach a pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 1-propylpiperazine free base as an oil. Proceed immediately to the next step as the free base can be volatile and hygroscopic.

  • Thioamide Formation: Dissolve the resulting 1-propylpiperazine free base in acetonitrile (40 mL).

  • Add potassium thiocyanate (e.g., 1.07 g, 11 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC (e.g., using a 10% Methanol/DCM eluent system).

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 1-(4-n-propyl)piperazine thioamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Building Block for Quinoxaline-Based Bioactive Molecules

This compound is explicitly cited in the synthesis of complex heterocyclic systems such as amino-quinoxalines, which have been investigated for various therapeutic properties.[3][4][6] In these syntheses, the piperazine nitrogen acts as a potent nucleophile, displacing leaving groups (e.g., halogens) on an activated aromatic or heteroaromatic ring.

Protocol 3.2.1: General Protocol for Nucleophilic Aromatic Substitution (SₙAr)

This protocol outlines a general workflow for reacting 1-Propylpiperazine with an activated halo-quinoxaline.

Causality Behind Experimental Design:

  • Base Requirement: The reaction liberates HBr, which would protonate the starting piperazine and shut down the reaction. A non-nucleophilic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃) is required to scavenge the acid produced.

  • Solvent and Temperature: SₙAr reactions are often slow at room temperature. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can dissolve the reactants and allow for heating to accelerate the reaction rate.

  • Work-up Procedure: An aqueous work-up is designed to remove the base, salts, and any remaining polar solvent (like DMF or DMSO) before purification.

Materials:

  • This compound (1.0 eq)

  • Substituted Halo-Quinoxaline (e.g., 2-chloro-3-aminoquinoxaline) (1.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0-4.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc) for extraction

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flask charged with the halo-quinoxaline (e.g., 5 mmol) and this compound (e.g., 1.45 g, 5 mmol), add anhydrous DMF (25 mL).

  • Add the base, such as K₂CO₃ (e.g., 2.76 g, 20 mmol), to the suspension. Note: Using an inorganic base with the dihydrobromide salt is effective as it neutralizes the HBr and the HBr generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting halo-quinoxaline is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).

  • Separate the layers. Extract the aqueous phase with additional ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash chromatography or recrystallization to yield the desired 2-(4-propylpiperazin-1-yl)quinoxaline derivative.

  • Characterization: Verify the identity and purity of the compound by appropriate analytical methods (NMR, MS, HPLC).

Visualization of Synthetic Workflow

Diagrams provide a clear, high-level overview of experimental processes, aiding in reproducibility and understanding.

G reagent reagent process process product product intermediate intermediate A 1-Propylpiperazine Dihydrobromide C Free-Basing & Extraction (DCM) A->C B NaOH / H₂O B->C D 1-Propylpiperazine (Free Base in solution) C->D Isolate intermediate F Reflux (4-6 hours) D->F E KSCN / Acetonitrile E->F G Crude Product Mixture F->G Reaction complete H Filtration & Concentration G->H I Purification (Column Chromatography) H->I Crude solid J Pure 1-(4-n-propyl)piperazine thioamide I->J Final Product

Caption: Workflow for the synthesis of 1-(4-n-propyl)piperazine thioamide.

Conclusion

This compound is a robust and valuable chemical intermediate. Its stable salt form allows for easy storage and handling, while its reactive free base provides a direct route for incorporating the N-propylpiperazine scaffold into a diverse range of molecules. The protocols detailed herein demonstrate its utility in fundamental synthetic transformations relevant to pharmaceutical and chemical research. By understanding the principles behind reagent choice, reaction conditions, and work-up procedures, researchers can confidently and effectively leverage this building block in their synthetic campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 1-Propylpiperazine Dihydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propylpiperazine Dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-alkylation of piperazine. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions, minimize by-product formation, and ultimately improve your overall yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-Propylpiperazine and its subsequent conversion to the dihydrobromide salt.

Issue 1: My overall yield of this compound is consistently low.

Low yield is the most common issue in this synthesis, often stemming from a combination of factors including incomplete reaction, formation of by-products, and losses during workup and purification.

Potential Cause A: Significant formation of 1,4-dipropylpiperazine by-product.

The primary challenge in the N-alkylation of piperazine is preventing the second nitrogen from reacting with the alkylating agent.[1] Since both nitrogen atoms have similar reactivity, the formation of the di-substituted product is a major competing reaction.[1] The mono-alkylated product, 1-propylpiperazine, can be even more nucleophilic than piperazine itself, further promoting the second alkylation.

Solutions:

  • Stoichiometric Control (Excess Piperazine): The most direct method to favor mono-alkylation is to use a large excess of piperazine (typically 5-10 equivalents) relative to the 1-bromopropane.[2] This statistically increases the probability that the alkylating agent will encounter and react with an un-substituted piperazine molecule rather than the desired mono-substituted product.[1]

  • Slow Addition of Alkylating Agent: Add the 1-bromopropane dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C to room temperature).[2] This maintains a low concentration of the electrophile, further disfavoring the di-alkylation reaction.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The goal is to stop the reaction when the formation of the mono-substituted product is at its maximum, before significant amounts of the di-substituted product begin to appear.

Potential Cause B: Incomplete reaction or slow reaction rate.

If the reaction does not proceed to completion, you will be left with unreacted starting materials, which complicates purification and lowers the yield.

Solutions:

  • Choice of Base and Solvent: A suitable base is crucial to neutralize the HBr formed during the reaction, which would otherwise protonate and deactivate the piperazine. Potassium carbonate (K₂CO₃) is a common and effective choice.[2] Acetonitrile (MeCN) is a standard solvent, but if solubility is an issue, more polar solvents like DMF or t-butanol can be considered.[2][3]

  • Temperature and Reaction Time: While low temperatures are initially used to control selectivity, the reaction may need to be gently heated (e.g., to 40-60 °C) or allowed to run for an extended period (12-24 hours) to ensure completion.[2] Perform a temperature screen to find the optimal balance between reaction rate and selectivity.[2]

Potential Cause C: Product loss during workup and purification.

1-Propylpiperazine and its dihydrobromide salt are highly soluble in water, which can lead to significant losses during aqueous workup procedures.[4][5]

Solutions:

  • Acid-Base Extraction: After the reaction is complete and the inorganic salts are filtered off, the excess piperazine can be removed from the organic filtrate with an acidic wash. The desired 1-propylpiperazine will also move into the aqueous layer as its salt.[2] The combined aqueous layers can then be made strongly basic (pH > 12) with NaOH or KOH, and the free-base product can be re-extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[6]

  • Crystallization of the Dihydrobromide Salt: Once the purified 1-propylpiperazine free base is isolated, it can be dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with two equivalents of concentrated hydrobromic acid. Cooling the solution should induce crystallization of the this compound salt, which can then be collected by filtration.[6]

Issue 2: How can I reliably synthesize the mono-alkylated product without using a large excess of piperazine?

While effective, using a large excess of piperazine can be costly and lead to purification challenges. Alternative strategies offer higher selectivity.

Solution: Use of a Protecting Group.

This is a highly reliable, albeit multi-step, approach to ensure mono-substitution.[1] The most common strategy involves protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group.[4]

Workflow:

  • Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O). This reaction selectively yields N-Boc-piperazine.[7]

  • Alkylation: The resulting mono-protected piperazine is then alkylated with 1-bromopropane. The reaction occurs specifically at the unprotected nitrogen atom.[5]

  • Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) to yield the pure 1-propylpiperazine.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of 1-propylpiperazine from piperazine and 1-bromopropane is a classic nucleophilic substitution reaction (specifically, an Sₙ2 reaction). The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromopropane and displacing the bromide ion.

G cluster_0 Sₙ2 Reaction Pathway P Piperazine (Nucleophile) TS Transition State P->TS Attacks C-Br bond BP 1-Bromopropane (Electrophile) BP->TS Prod 1-Propylpiperazine TS->Prod Br⁻ leaves HBr HBr Prod->HBr +

Caption: Sₙ2 mechanism for the N-alkylation of piperazine.

Q2: What are the best analytical techniques to monitor the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase such as 10% methanol in dichloromethane with a small amount of ammonia. The starting piperazine, mono-propylated product, and di-propylated by-product should have distinct Rf values. For more precise monitoring, LC-MS can be used to track the masses of the species in the reaction mixture over time.[2]

Q3: Can I use 1-chloropropane or 1-iodopropane instead of 1-bromopropane?

Yes, but the reactivity will differ. The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl.

  • 1-Iodopropane: Will be more reactive and may require lower temperatures or shorter reaction times to control di-alkylation.[4]

  • 1-Chloropropane: Will be less reactive and may require higher temperatures or longer reaction times to achieve a reasonable conversion rate.

Q4: My final product is an oil, not the expected crystalline solid. What should I do?

The free base form of 1-propylpiperazine is an oil at room temperature. The dihydrobromide salt, however, should be a crystalline solid with a melting point around 259.5-264.5 °C.[9] If you have isolated an oil after the final step, it is likely the free base. To obtain the dihydrobromide salt, dissolve the oil in a suitable solvent like isopropanol and add two equivalents of hydrobromic acid.

Data & Protocols
Table 1: Comparison of Mono-Alkylation Strategies
StrategyMolar Ratio (Piperazine:Electrophile)Typical YieldKey AdvantagesKey Disadvantages
Excess Piperazine 5:1 to 10:170-80%One-step, cost-effective.[7]Difficult removal of excess piperazine.[7]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylationHigh selectivity, clean reaction.[7]Multi-step process, higher cost.[7]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%One-pot synthesis, good yields.[7]May require longer reaction times.[7]
Experimental Protocol: Mono-N-alkylation using Excess Piperazine

This protocol is adapted from established methods for the mono-alkylation of piperazine.[2]

Materials:

  • Piperazine (10 eq.)

  • 1-Bromopropane (1 eq.)

  • Potassium Carbonate (K₂CO₃, 2 eq.)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 5M

  • Hydrobromic Acid (HBr), 48%

Procedure:

  • To a round-bottom flask, add piperazine (10 eq.) and acetonitrile.

  • Add potassium carbonate (2 eq.) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1-bromopropane (1 eq.) dropwise to the stirred suspension over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in DCM and wash with 1M HCl to remove excess piperazine.

  • Combine the acidic aqueous layers, cool in an ice bath, and basify to pH > 12 with 5M NaOH.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-propylpiperazine as an oil.

  • Dissolve the resulting oil in isopropanol. Add 2 equivalents of 48% HBr dropwise.

  • Cool the solution to induce crystallization. Collect the solid product by suction filtration, wash with cold isopropanol, and dry under vacuum.

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield of 1-Propylpiperazine HBr CheckByproduct Analyze crude product by TLC/LC-MS for by-products Start->CheckByproduct HighDi High Di-substitution? CheckByproduct->HighDi IncompleteRxn Incomplete Reaction? HighDi->IncompleteRxn No Sol_Di Increase piperazine excess Slow addition of 1-bromopropane Lower reaction temperature HighDi->Sol_Di Yes PurificationIssue Product lost during purification? IncompleteRxn->PurificationIssue No Sol_Rxn Increase reaction time/temp Check base/solvent suitability IncompleteRxn->Sol_Rxn Yes Sol_Purify Optimize pH for extraction Use continuous extraction Careful crystallization PurificationIssue->Sol_Purify Yes End Optimized Yield Sol_Di->End Sol_Rxn->End Sol_Purify->End

Caption: Troubleshooting workflow for low yield synthesis.

References

identifying and removing impurities from 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Propylpiperazine Dihydrobromide. Our focus is on practical, field-proven methods for identifying and removing common impurities to ensure the quality and integrity of your research.

Introduction: The Critical Role of Purity

This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of agents targeting the central nervous system (CNS).[1] Its molecular structure makes it a valuable building block in neuropharmacology research.[1] As with any active pharmaceutical ingredient (API) intermediate, purity is paramount. Undetected impurities can lead to unwanted side reactions, altered biological activity, and compromised experimental results. This guide is structured to address the most common challenges encountered during the handling and purification of this compound.

Section 1: Impurity Identification - Frequently Asked Questions

Q1: What are the most likely impurities in my this compound sample?

The impurity profile of your sample is primarily dictated by its synthetic route and storage conditions. Impurities can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These arise directly from the manufacturing process.

    • Unreacted Starting Materials: Residual piperazine or 1-propylating agents (e.g., 1-bromopropane).

    • By-products: N,N'-dipropylpiperazine from over-alkylation, or other piperazine derivatives formed from side reactions.[2]

    • Reagents and Catalysts: Trace amounts of bases or catalysts used during the synthesis.

  • Degradation Products: These can form over time due to improper storage (e.g., exposure to light, air, or moisture). Piperazine derivatives can undergo oxidation.[3]

  • Residual Solvents: Solvents used in the final synthesis or purification steps (e.g., ethanol, isopropanol, acetone) may be trapped in the crystal lattice.

A summary of common potential impurities is provided below.

Impurity Category Potential Compounds Typical Origin
Starting Materials PiperazineIncomplete reaction
1-Bromopropane (or other propylating agent)Incomplete reaction
By-Products N,N'-dipropylpiperazineOver-alkylation during synthesis
Other N-alkyl or C-alkyl piperazinesImpure starting materials or side reactions[4]
Degradation Products Oxidized piperazine speciesLong-term storage, exposure to air[3]
Residual Solvents Ethanol, Isopropanol, Acetone, WaterFinal crystallization or washing step[5]
Q2: Which analytical technique provides the best initial assessment of purity?

For a comprehensive and rapid initial assessment, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool.[6][7] It provides structural information and can simultaneously detect and give a rough quantification of most organic impurities and residual solvents without requiring a specific reference standard for each one.[5]

What to look for in the ¹H NMR spectrum:

  • Characteristic Peaks: Compare the obtained spectrum with a reference spectrum of pure this compound.

  • Unidentified Signals: Any peaks that do not correspond to the product or the NMR solvent are potential impurities.

  • Integration Values: The integral of an impurity's peak relative to a known proton signal from the main compound can be used to estimate its concentration.

  • Solvent Peaks: Look for characteristic signals of common laboratory solvents.

Q3: How can I use High-Performance Liquid Chromatography (HPLC) to quantify impurities?

HPLC with UV detection is a highly sensitive and quantitative method for analyzing non-volatile compounds like this compound.[8][9] Unlike NMR, it excels at separating and quantifying impurities present at very low levels.

Key Considerations for HPLC Method Development:

  • Column: A reverse-phase C18 column is the most common and versatile choice for piperazine derivatives.[10]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Detection: Piperazine derivatives have a weak UV chromophore. Detection is usually performed at low wavelengths (e.g., 210-230 nm). Derivatization can be used to enhance UV activity for trace analysis.[9]

Parameter Suggested Starting Condition Rationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier.
Elution Gradient: 5% to 95% B over 20 minutesTo ensure separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 215 nmMaximizes sensitivity for the piperazine moiety.
Injection Volume 10 µLStandard volume.
Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for this compound?

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.[11] However, this compound is a salt and is non-volatile. Therefore, direct analysis by GC-MS is not feasible.

To use GC-MS, the sample must first be converted to its free base form by treatment with a strong base (e.g., NaOH solution) followed by extraction with an organic solvent (e.g., dichloromethane or hexane).[11] This free base is volatile and can be readily analyzed by GC-MS to identify impurities like residual starting materials or by-products such as N,N'-dipropylpiperazine.[12][13]

Section 2: Purification Troubleshooting Guides

Once impurities have been identified, the next step is removal. This section provides detailed protocols and troubleshooting for common purification challenges.

Q5: My NMR spectrum shows several organic impurities. What is the most effective purification method?

For crystalline solids like this compound, recrystallization is the most powerful and widely used purification technique. The principle relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures.

Below is a general workflow for identifying and removing impurities, emphasizing the central role of recrystallization.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Confirmation Initial_Sample Initial Sample of This compound Analysis Analyze Purity (¹H NMR, HPLC) Initial_Sample->Analysis Decision Purity Acceptable? Analysis->Decision Recrystallization Perform Recrystallization Decision->Recrystallization No Final_Product Pure Product Decision->Final_Product Yes AcidBase Optional: Perform Acid/Base Extraction Recrystallization->AcidBase Impurities Persist Final_Analysis Re-analyze Purity (¹H NMR, HPLC) Recrystallization->Final_Analysis AcidBase->Final_Analysis Final_Analysis->Final_Product

Caption: General workflow for impurity identification and removal.

Q6: How do I select the ideal solvent system for recrystallizing this compound?

The key to a successful recrystallization is choosing a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a low temperature (e.g., 0-4 °C). The impurities, ideally, should either be insoluble at high temperatures or remain soluble at low temperatures.

Given that this compound is a salt, polar protic solvents are excellent starting points.

Solvent System Advantages Considerations
Ethanol/Water Highly effective for many hydrobromide salts. Water increases polarity to dissolve the salt at high temp, while ethanol reduces polarity upon cooling to induce crystallization.The ratio is critical and must be optimized. Start with dissolving in a minimum of hot water and add ethanol until turbidity appears.
Isopropanol (IPA) Good general-purpose solvent for amine salts. Less volatile than ethanol.May need a small amount of water to achieve full dissolution when hot.
Methanol High dissolving power.The compound might be too soluble even at low temperatures, leading to poor recovery. Often used in combination with a less polar co-solvent like ethyl acetate.

Experimental Protocol: Step-by-Step Recrystallization

G start Start dissolve 1. Dissolve impure compound in minimum amount of hot recrystallization solvent. start->dissolve cool_slow 2. Allow the solution to cool slowly to room temperature. dissolve->cool_slow cool_ice 3. Place the flask in an ice bath for >30 minutes to maximize crystal formation. cool_slow->cool_ice filter 4. Collect crystals by vacuum filtration. cool_ice->filter wash 5. Wash crystals with a small amount of ice-cold solvent. filter->wash dry 6. Dry the pure crystals under vacuum. wash->dry end_node End dry->end_node

Caption: Step-by-step recrystallization protocol flowchart.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q7: Recrystallization didn't remove all impurities. What is the next logical step?

If impurities persist after recrystallization, it suggests they have similar solubility properties to your target compound. In this case, an orthogonal purification technique like acid-base extraction can be employed before a final recrystallization. This is particularly effective for removing neutral organic impurities from an amine salt.

Protocol: Acid-Base Extraction

  • Dissolve the impure this compound in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to extract any neutral impurities.

  • Discard the organic layer. Repeat the wash 1-2 times if necessary.

  • The aqueous layer now contains the purified salt. This solution can be concentrated under reduced pressure, and the resulting solid can be subjected to a final recrystallization as described in Q6 to remove any remaining water-soluble impurities.

Q8: How do I definitively confirm the success of my purification?

Self-validation is key. After any purification procedure, you must re-analyze the material using the same analytical methods employed for the initial assessment.[5]

  • Run a new ¹H NMR spectrum: The impurity peaks should be significantly reduced or absent. The baseline should be clean.

  • Run a new HPLC chromatogram: The area percent of the main peak should be higher (e.g., >99%), and the peaks corresponding to impurities should be diminished or gone.

  • Melting Point Analysis: A pure compound will have a sharp melting point range that matches the literature value (254-264.5 °C).[1] Impurities typically depress and broaden the melting point range.

By comparing the "before" and "after" analytical data, you can authoritatively confirm the success of your purification and proceed with your experiments with confidence.

References

stability issues of 1-Propylpiperazine Dihydrobromide in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Propylpiperazine Dihydrobromide in their experiments. As a valued chemical intermediate, particularly in the synthesis of central nervous system (CNS) agents, understanding its stability in solution is paramount for obtaining reproducible and reliable results.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common stability challenges.

Introduction to this compound Stability

This compound is the dihydrobromide salt of 1-propylpiperazine, a structure that enhances aqueous solubility and stability compared to the free base.[1][2] However, like all amine salts, its stability in solution is not absolute and can be influenced by a variety of experimental conditions. The piperazine ring, while relatively stable, is susceptible to degradation pathways that can compromise the integrity of your stock solutions and experimental outcomes.[3][4] This guide will help you navigate these potential issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound solutions.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For most applications, sterile, purified water (e.g., Milli-Q® or equivalent) is the recommended solvent. This compound is readily soluble in water.[5] For cell-based assays requiring an organic co-solvent, a high-concentration stock can be prepared in 100% DMSO. However, ensure the final concentration of DMSO in your assay medium is non-toxic to your cells, typically below 0.5%.[2]

Q2: How should I store my this compound solutions?

A2: Proper storage is critical to prevent degradation. The following conditions are recommended:

Solution TypeStorage TemperatureContainerDurationRationale
Aqueous Stock 2-8°C (Short-term)Tightly sealed, amber glass vialUp to 1 weekRefrigeration slows down potential hydrolytic and microbial degradation. Amber glass protects from light.[3]
-20°C or -80°C (Long-term)Tightly sealed, amber glass or polypropylene vialMonthsFreezing minimizes most chemical degradation pathways.[3] Avoid repeated freeze-thaw cycles.
DMSO Stock -20°C or -80°CTightly sealed, polypropylene vialMonths to a yearDMSO stocks are generally more stable against hydrolysis. Store in small aliquots to avoid freeze-thaw cycles.

Q3: My aqueous solution of this compound has turned slightly yellow over time. What does this indicate?

A3: A slight discoloration to yellow or light beige can be an early indicator of oxidative degradation.[6] The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen.[3] While minor discoloration may not significantly impact purity for some applications, it signals that the solution is beginning to degrade. It is best practice to prepare fresh solutions if you observe any change in appearance.

Q4: Can I expect this compound to be stable in my physiological buffer (e.g., PBS at pH 7.4)?

A4: While the compound is generally stable for the duration of a typical experiment, prolonged storage in neutral or alkaline buffers (pH ≥ 7) can be problematic. The basicity of the piperazine nitrogens makes them more susceptible to oxidation at higher pH. Furthermore, solubility can decrease at neutral pH compared to acidic conditions, potentially leading to precipitation over time.[2] It is always recommended to prepare fresh dilutions in your final assay buffer immediately before use.

Q5: What are the primary degradation pathways I should be aware of?

A5: The main degradation routes for piperazine derivatives like this compound include:

  • Oxidation: This is a common pathway, potentially leading to N-oxide formation or cleavage of the piperazine ring.[3][7][8] This can be accelerated by the presence of metal ions and exposure to air.[9]

  • Photodegradation: Exposure to UV light can initiate degradation.[10] While the dihydrobromide salt offers some protection, it is crucial to store solutions in the dark.

  • Thermal Degradation: Elevated temperatures can cause decomposition, potentially through ring-opening reactions.[3][9]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Precipitation or Cloudiness Observed in Solution

You've prepared a solution of this compound in your experimental buffer, but it appears cloudy or a precipitate has formed, leading to inconsistent assay results.

G A Precipitation Observed B Is the solution in a high-organic solvent mix (e.g., >70% ACN)? A->B C Yes: Buffer salt precipitation is likely. Reduce buffer concentration or final organic %. B->C Yes D No: Suspect compound insolubility. B->D No E Check Kinetic Solubility in Assay Buffer (See Protocol 1) D->E F Is concentration above kinetic solubility limit? E->F G Yes: Lower the working concentration. F->G Yes H No: Investigate pH effect. F->H No I Measure pH of the final solution. Is it neutral or basic (pH ≥ 7.0)? H->I J Yes: Lower the pH of the buffer (if assay permits). Piperazine derivatives are more soluble at acidic pH. I->J Yes K No: Consider preparing a fresh, higher concentration stock in 100% DMSO and diluting just before use. I->K No

Caption: Troubleshooting workflow for precipitation issues.

  • Buffer-Organic Solvent Incompatibility: Many common buffers (e.g., phosphates) have poor solubility in high concentrations of organic solvents like acetonitrile or methanol.[11] When preparing gradients for HPLC or making dilutions from an aqueous stock into an organic-rich mobile phase, the buffer can crash out of solution.

  • pH-Dependent Solubility: 1-Propylpiperazine is a weak base. As a dihydrobromide salt, it is protonated and highly water-soluble. However, in neutral or basic buffers, it can deprotonate, reducing its polarity and aqueous solubility, which can lead to precipitation.[2]

  • Exceeding Kinetic Solubility: Every compound has a limit to how much can remain dissolved in a specific buffer over time. Adding a small volume of a highly concentrated DMSO stock to an aqueous buffer can create a supersaturated state that is initially clear but precipitates over the course of an experiment.[2]

Issue 2: Loss of Compound Activity or Inconsistent Results Over Time

You observe that the biological activity of your compound diminishes in subsequent experiments using the same stock solution, or results are not reproducible.

G A Inconsistent Bioactivity B Verify Compound Purity & Identity (HPLC, LC-MS, NMR) A->B C Is purity <95% or structure incorrect? B->C D Yes: Re-synthesize or re-purify compound. C->D Yes E No: Suspect solution instability. C->E No F Assess Solution Stability (See Protocol 2) E->F G Is degradation observed under assay conditions? F->G H Yes: Prepare solutions fresh before each experiment. Minimize exposure to light and elevated temperatures. G->H Yes I No: Investigate other experimental variables (e.g., cell passage number, reagent variability). G->I No

Caption: Workflow for troubleshooting inconsistent bioactivity.

  • Chemical Degradation: The primary cause of lost activity is the chemical degradation of the parent compound into inactive or less active byproducts. Oxidation is a frequent culprit for piperazine-containing molecules, especially when solutions are stored at room temperature, exposed to air, or prepared in buffers that are not degassed.[3][12]

  • Adsorption: The compound may adsorb to the surface of plastic storage vials or labware, reducing the effective concentration in solution. Using low-adsorption polypropylene tubes or glass vials can mitigate this.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and oxygen, and the process of crystallization and re-solubilization can accelerate degradation for some compounds. Preparing single-use aliquots is a critical best practice.

Part 3: Experimental Protocols

These protocols provide a framework for proactively assessing the stability of your compound.

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

This experiment determines the maximum concentration of your compound that can remain in solution under your specific assay conditions without precipitating.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform serial dilutions of your DMSO stock into your final assay buffer to achieve a range of concentrations (e.g., from 200 µM down to 0.1 µM). Include a buffer-only control.

  • Incubation: Incubate the plate under the same conditions as your biological assay (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At several time points, visually inspect the plate for any signs of precipitation or cloudiness against a dark background.

  • Quantitative Measurement (Optional): Use a nephelometer or a plate reader capable of measuring light scatter to quantitatively assess turbidity.

  • Determination: The highest concentration that remains clear throughout the incubation period is your kinetic solubility limit. All subsequent experiments should use concentrations at or below this limit.

Protocol 2: Forced Degradation Study to Assess Solution Stability

This protocol uses stress conditions to rapidly identify potential degradation liabilities and validate that your analytical method can detect these degradants.[13][14]

Methodology:

  • Sample Preparation: Prepare several identical solutions of your compound (e.g., 1 mg/mL) in your primary solvent (e.g., water or a 50:50 water:acetonitrile mix).

  • Stress Conditions: Expose each sample to one of the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.[8]

    • Thermal Stress: Incubate at 80°C (in a sealed vial) for 48 hours.

    • Photolytic Stress: Expose to a photostability chamber (UV/Vis light) for a period compliant with ICH Q1B guidelines.

    • Control: Keep one sample at 2-8°C, protected from light.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating HPLC method (e.g., HPLC-UV or LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control.

    • A decrease in the main peak area indicates degradation.

    • The appearance of new peaks indicates the formation of degradation products.

    • This confirms that your analytical method can separate the parent compound from its potential degradants, making it "stability-indicating."

References

Technical Support Center: Troubleshooting Unexpected Side Reactions with 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I have frequently guided researchers through the nuances of working with piperazine derivatives. 1-Propylpiperazine, particularly in its dihydrobromide salt form, is a versatile building block in pharmaceutical development.[1] However, its bifunctional nature presents a classic challenge in synthetic chemistry: achieving selective reactivity at one nitrogen atom while preventing unwanted side reactions at the other.

This guide is structured to address the most common issues encountered during alkylation and other substitution reactions involving 1-Propylpiperazine Dihydrobromide. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the 1,4-dipropylpiperazine. How can I prevent this di-alkylation?

This is the most common side reaction when working with piperazine derivatives. The formation of a 1,4-disubstituted byproduct occurs because after the first successful alkylation, the remaining secondary amine on the piperazine ring can also act as a nucleophile.[2][3] Often, the mono-alkylated product is even more nucleophilic than the starting material, leading to a "runaway" reaction where the di-substituted product forms rapidly.[4]

Root Causes & Mechanistic Insight:

  • Excessive Base: Your starting material is a dihydrobromide salt, meaning both nitrogen atoms are protonated and non-nucleophilic. To initiate the reaction, you must add a base to deprotonate at least one nitrogen. Using more than two equivalents of a strong base can fully deprotonate the piperazine, creating a highly reactive species that readily undergoes di-alkylation.

  • Incorrect Stoichiometry: Using more than one equivalent of your alkylating agent (e.g., an alkyl halide) provides the necessary reagent for the second, unwanted alkylation to occur.

  • High Temperature or Prolonged Reaction Time: These conditions can provide the necessary activation energy to overcome the barrier for the second alkylation, especially if the mono-alkylated product is accumulating.[3]

Solutions & Protocols:

  • Precise Control of Base: When starting with the dihydrobromide salt, use exactly two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) to generate the neutral 1-propylpiperazine in situ. This avoids a large excess of the free base which promotes di-alkylation.

  • Stoichiometric Control of Electrophile: Use a precise 1:1 stoichiometry between your 1-propylpiperazine (once neutralized) and the incoming electrophile/alkylating agent.[2] Consider adding the electrophile slowly or dropwise to the reaction mixture to maintain its low concentration, further disfavoring the second reaction.[3]

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted byproduct appear.[5]

G cluster_start Reactants start_mat 1-Propylpiperazine (Free Base) + Electrophile (R-X) desired Desired Product (Mono-substitution) start_mat->desired Desired Reaction side1 Side Product 1 (Di-substitution) desired->side1 Reacts with more R-X side2 Side Product 2 (Quaternary Salt) desired->side2 Over-alkylation at same N

Q2: My reaction has a very low yield, with a lot of unreacted starting material remaining. What is causing this poor conversion?

A low yield with this compound often points to insufficient nucleophilicity of the piperazine nitrogen. Remember, the salt form is unreactive. The reaction's success hinges on effectively deprotonating the amine to generate the nucleophilic free base.

Root Causes & Mechanistic Insight:

  • Insufficient Base: As a dihydrobromide salt, you need at least two molar equivalents of base to fully neutralize the starting material and generate the free amine. Using only one equivalent will produce the mono-hydrobromide salt, which is significantly less nucleophilic than the free piperazine.[6]

  • Incorrect Base Choice: The chosen base may not be strong enough to deprotonate the piperazinium salt effectively. The pKa of the base's conjugate acid should be higher than that of the protonated piperazine nitrogens (pKa values are approximately 5.4 and 9.6).[6]

  • Suboptimal Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[7]

Solutions & Protocols:

  • Verify Base Stoichiometry: Ensure you are using a minimum of two equivalents of base relative to your this compound.

  • Select an Appropriate Base: Choose a base that is strong enough for the deprotonation but is non-nucleophilic to avoid it competing with your piperazine.

BasepKa of Conjugate AcidCommon SolventsNotes
Potassium Carbonate (K₂CO₃)~10.3Acetonitrile, DMFHeterogeneous, but very effective and non-nucleophilic.[6]
Triethylamine (Et₃N)~10.7DCM, THF, AcetonitrileCommon organic base, easy to remove.
DIPEA (Hünig's Base)~10.7DCM, THFSterically hindered, making it non-nucleophilic.
DBU~13.5Acetonitrile, THFA very strong, non-nucleophilic base for difficult reactions.[7]
  • Optimize Reaction Conditions: If base and stoichiometry are correct, consider gently heating the reaction (e.g., 40-60 °C) and monitoring by TLC/LC-MS. A solvent screen (e.g., trying DMF instead of Acetonitrile) can also reveal optimal conditions.[3]

Q3: I seem to be forming the correct product based on LC-MS, but I can't extract it from the aqueous layer during workup. Why is my product so water-soluble?

This is a classic purification challenge with amine products. Your product, 1-propyl-4-substituted piperazine, is a base. In a neutral or acidic aqueous solution, its nitrogen atoms will be protonated, forming a water-soluble ammonium salt.[6]

Root Cause & Mechanistic Insight:

  • pH of Aqueous Phase: During a typical workup, the reaction mixture is often partitioned between an organic solvent (like DCM or Ethyl Acetate) and water. If the aqueous phase is at or below pH 7, your amine product will exist primarily in its protonated, salt form, which has high water solubility and will not partition into the organic layer.[8]

G cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 11) protonated R-Pip-H⁺ (Protonated Form) water_phase Aqueous Layer protonated->water_phase Soluble In free_base R-Pip (Free Base Form) organic_phase Organic Layer (DCM, EtOAc) free_base->organic_phase Extractable Into

Protocol for Effective Extraction:

  • Remove Volatile Organics: After the reaction is complete, remove volatile organic solvents (like Acetonitrile, DCM, THF) under reduced pressure.

  • Aqueous Dilution: Dilute the residue with water.

  • Basify Strongly: Add a strong base, such as 1M or 2M sodium hydroxide (NaOH) solution, dropwise while stirring until the pH of the aqueous layer is >11. Check the pH with indicator paper.

  • Extract with Organic Solvent: Perform the extraction with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene) multiple times (e.g., 3 x 50 mL).[8]

  • Combine and Dry: Combine the organic layers, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.[9]

Q4: My reaction is clean, but I'm having trouble removing unreacted piperazine starting material from my final product. How can I improve purification?

Separating a mono-alkylated piperazine from the unreacted piperazine starting material can be difficult due to their similar physical properties.

Root Causes & Mechanistic Insight:

  • Incomplete Reaction: The most obvious cause is an incomplete reaction, leaving a significant amount of starting material.

  • Similar Polarity: Both the starting material and product are basic, polar molecules, making them behave similarly during chromatography and extraction.

Solutions & Protocols:

  • Drive the Reaction to Completion: Before attempting a difficult purification, ensure the reaction has gone as far as possible by optimizing conditions as described in Q2.

  • Acidic Wash: This technique exploits the basicity of the piperazines.

    • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). Both your product and the unreacted piperazine will be protonated and move into the aqueous layer.

    • Discard the organic layer which contains non-basic impurities.

    • Carefully basify the acidic aqueous layer back to pH >11 with NaOH.

    • Re-extract your product back into an organic solvent. This process can help remove non-amine impurities but may not separate the two piperazines.

  • Use of a Protecting Group (The Gold Standard for Selectivity): If di-alkylation and purification remain persistent issues, the most robust, albeit longer, solution is to use a protecting group strategy with N-Boc-piperazine. This approach ensures mono-alkylation from the start.[5][6]

Experimental Protocol: Boc-Protection Strategy

  • Step 1: Mono-Boc Protection of Piperazine:

    • Dissolve piperazine (2.0 eq.) in Dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[5]

    • Stir the reaction for 20-24 hours.

    • Perform an aqueous workup to remove excess piperazine and di-Boc-piperazine byproduct. The desired 1-Boc-piperazine can be isolated.[6]

  • Step 2: Alkylation of 1-Boc-piperazine:

    • In a flask, combine 1-Boc-piperazine (1 eq.), your alkylating agent (1 eq.), and potassium carbonate in acetone or acetonitrile.[2]

    • Reflux the mixture and monitor by TLC or LC-MS.

    • Once complete, filter to remove salts and concentrate the solvent. The product is N-alkyl-N'-Boc-piperazine.

  • Step 3: Deprotection of the Boc Group:

    • Dissolve the purified product in DCM or Dioxane.

    • Add an excess of a strong acid like Trifluoroacetic Acid (TFA) or HCl in Dioxane at 0 °C.[5]

    • Stir at room temperature for 1-2 hours until deprotection is complete.

    • Evaporate the solvent to yield the pure, mono-alkylated piperazine salt.

G

References

Technical Support Center: Purification of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Propylpiperazine Dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the properties and common challenges associated with this compound.

Q1: What are the primary challenges in purifying this compound?

The main difficulties arise from a combination of its inherent physicochemical properties and the potential impurities generated during its synthesis. Key challenges include:

  • Controlling Impurity Profile: The synthesis, typically an alkylation of piperazine, can lead to a mixture of products including unreacted piperazine, the desired mono-propylated product, and over-alkylated species like 1,4-dipropylpiperazine. The most problematic impurity is often the N,N'-dipropylpiperazinium bromide, a quaternary ammonium salt, which can form if the mono-propylated product undergoes a second alkylation.[1][2]

  • High Water Solubility: As a dihydrobromide salt, the compound is highly soluble in water (50 mg/mL), which can make crystallization from aqueous solutions and removal of polar, water-soluble impurities challenging.[3]

  • Hygroscopicity: Like many amine salts, it has the potential to absorb moisture from the atmosphere.[4][5] This can lead to handling issues, inaccurate weighing, and potential degradation, making it difficult to obtain and maintain a dry, crystalline solid.

  • Achieving High Crystalline Purity: Obtaining a sharp melting point and a clean analytical profile depends heavily on the successful removal of structurally similar impurities and selecting an appropriate crystallization solvent system.

Q2: What are the key physicochemical properties I should be aware of?

Understanding these properties is fundamental to designing an effective purification strategy.

PropertyValue / DescriptionSource
Molecular Formula C₇H₁₆N₂ · 2HBr[3][6]
Molecular Weight 290.04 g/mol [3][6]
Appearance White to light beige or slightly yellow crystalline powder.[6][7]
Melting Point 259.5 - 264.5 °C (lit.)[3][7][8]
Solubility Soluble in water (50 mg/mL, clear, colorless solution). Piperazine itself is also soluble in alcohols like ethanol.[3][9]
pKa Piperazine has two pKa values (approx. 5.35 and 9.73), indicating it is a diprotic base. This property is key to its salt formation.[4]
Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: Essential for confirming the structure and identifying impurities. Look for the absence of a second N-H proton signal (present in piperazine dihydrobromide) and the characteristic propyl group signals. Quaternary salt impurities will show distinct shifts.

  • Melting Point Analysis: A sharp melting point within the literature range is a strong indicator of high purity.[3][7] A broad or depressed melting point suggests the presence of impurities.

  • Titration: Purity can be quantitatively determined via titration, as noted in supplier specifications.[6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting and quantifying low-level impurities, especially those with different masses like unreacted piperazine or the di-alkylated product.

Troubleshooting Guide: Experimental Issues & Solutions

This section provides in-depth answers to specific problems you might encounter during your experiments.

Problem 1: My final product is an oil or a sticky solid and refuses to crystallize. What is the likely cause and solution?

Answer: This is a classic sign of persistent impurities that are inhibiting the formation of a crystal lattice.

Causality: The most probable culprit is the presence of quaternary ammonium salts .[2] During synthesis, the desired 1-propylpiperazine is still nucleophilic and can react with another molecule of the alkylating agent (e.g., propyl bromide). This second alkylation forms a permanently charged quaternary ammonium cation.[10] These "quat" salts are often oils or amorphous solids at room temperature and are notoriously difficult to crystallize. Their presence, even in small amounts, can act as a "crystallization poison."

Another potential cause is residual solvent. Given the compound's high solubility, it can be difficult to fully remove solvents like water without rigorous drying.

Troubleshooting Workflow:

G cluster_prevention Prevention (Recommended) cluster_remediation Remediation start Problem: Oily or Sticky Product cause1 Primary Cause: Quaternary Salt Impurity start->cause1 cause2 Secondary Cause: Residual Solvent start->cause2 synth_mod Modify Synthesis: Use reductive amination (aldehyde + reducing agent) instead of alkyl halide. cause1->synth_mod Best Solution stoich Control Stoichiometry: Use a large excess of piperazine to favor mono-alkylation. cause1->stoich Alternative triturate Triturate with a non-polar solvent (e.g., diethyl ether, hexanes) to induce precipitation/solidification. cause1->triturate If already synthesized chrom Purify via Chromatography (e.g., ion exchange or reverse phase). This can be difficult and costly. cause1->chrom Last Resort drying Action: Dry thoroughly under high vacuum, possibly with gentle heat. cause2->drying recryst Attempt Recrystallization from a mixed-solvent system (e.g., Ethanol/Ether). triturate->recryst

Figure 1. Decision tree for troubleshooting a non-crystalline product.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: The goal is to find a solvent or solvent system where the product is soluble when hot but sparingly soluble when cold. Given its high polarity, a polar protic solvent is a good starting point.

  • Procedure: a. Dissolve the crude, sticky product in a minimal amount of a hot solvent like ethanol or isopropanol. The high solubility of piperazine salts in alcohol facilitates this.[9][11] b. If the solution is colored or contains particulate matter, perform a hot filtration. c. Slowly add a less polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) dropwise to the warm solution until persistent cloudiness is observed. The principle here is that related piperazine salts can be selectively precipitated from organic solvents.[12] d. Re-heat gently until the solution becomes clear again. e. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. f. Collect the resulting crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold anti-solvent to remove residual impurities. h. Dry the purified crystals under high vacuum.

Problem 2: My product appears pure by NMR, but the melting point is broad and the weight increases upon standing in the lab. What's happening?

Answer: This strongly suggests an issue with hygroscopicity , the tendency to absorb moisture from the air.[4] The absorbed water acts as an impurity, which disrupts the crystal lattice, leading to a depression and broadening of the melting point range. The weight gain is a direct result of water absorption.

Causality: The two hydrobromide salts create a polar, ionic compound that readily forms hydrogen bonds with water molecules in the atmosphere. Piperazine itself is known to be hygroscopic and can form a stable hexahydrate.[5][13] While the dihydrobromide is more stable than the free base, it is not immune to moisture.

Solution: Strict control of atmospheric moisture is critical.

  • Handling: Handle the material quickly in a low-humidity environment. For sensitive applications, use a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Drying: Dry the final product thoroughly under high vacuum, potentially over a strong desiccant like phosphorus pentoxide (P₂O₅). Gentle heating can be applied, but be mindful of the compound's thermal stability.

  • Storage: Store the purified, dry product in a tightly sealed container inside a desiccator containing a fresh desiccant.

Problem 3: My yield is significantly low after recrystallization. How can I improve recovery?

Answer: Low recovery is almost always a result of the product having significant solubility in the cold recrystallization solvent. With a highly water-soluble compound like this, losses can be substantial if the solvent system is not optimized.[3]

Causality: If the chosen solvent or solvent mixture still has a high capacity to dissolve the product even at low temperatures, a large portion will remain in the mother liquor after filtration. Using an excessive volume of solvent during the initial dissolution step is a common mistake that exacerbates this issue.

Troubleshooting and Optimization:

G start Problem: Low Recrystallization Yield step1 Step 1: Minimize Solvent Dissolve crude product in the absolute minimum amount of hot solvent. start->step1 step2 Step 2: Optimize Cooling Cool slowly to form large crystals. Then, chill thoroughly (e.g., 0-4 °C) for several hours to maximize precipitation. step1->step2 step3 Step 3: Mother Liquor Recovery Concentrate the mother liquor (filtrate) by ~50% and cool again to obtain a second crop of crystals. step2->step3 step4 Step 4: Check Purity Analyze the second crop separately. It may require re-purification. step3->step4

Figure 2. Workflow for improving recrystallization yield.

Solvent System Considerations:

Solvent SystemProsConsRationale
Water High dissolving power when hot.High solubility when cold, leading to poor recovery. Difficult to remove completely.Generally not recommended for final crystallization due to high losses, but can be used for initial crude purification if impurities are water-insoluble.[14]
Ethanol or Isopropanol Good solvent when hot; lower solubility than water when cold.Can still lead to significant losses if not used carefully.A good starting point for recrystallization. The balance of polarity is often suitable for amine salts.
Ethanol / Diethyl Ether Highly tunable. Ether acts as an anti-solvent, significantly reducing the product's solubility.Requires careful, slow addition of ether to avoid "oiling out." Ether is highly flammable.This is an excellent system for forcing crystallization of polar compounds. The final polarity can be adjusted to minimize solubility and maximize yield.[11]
Acetone Can be effective for precipitating piperazine salts from crude mixtures.[12]May not be a good single-solvent system for recrystallization due to lower dissolving power.Useful for initial precipitation of the salt from a reaction mixture rather than for recrystallization.

By systematically addressing these common issues with an understanding of the underlying chemistry, researchers can significantly improve the efficiency and success rate of purifying this compound, leading to a final product of high purity and integrity.

References

Technical Support Center: A Researcher's Guide to the Storage and Stability of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Propylpiperazine Dihydrobromide (CAS: 64262-23-3). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work.[1] As a key intermediate in the synthesis of various bioactive molecules, particularly central nervous system (CNS) agents, maintaining the purity and stability of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1]

This document provides in-depth, field-proven insights into preventing degradation during storage, troubleshooting common issues, and verifying compound integrity.

Section 1: Core Stability & Storage Protocol

This section addresses the most critical questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

The primary degradation risks for this compound, a hygroscopic salt, are moisture absorption and, potentially, photodegradation.[2][3] Therefore, optimal storage requires strict control over humidity, temperature, and light exposure. While some suppliers may suggest storage at room temperature, adopting more stringent conditions is a best practice for ensuring long-term stability.[1]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale & Causality
Temperature 10°C to 25°C (Cool, controlled room temperature)Prevents potential acceleration of degradation reactions that can be initiated by high heat.[3] Stable, moderate temperatures minimize the risk of moisture absorption compared to hotter environments.[3]
Humidity < 60% Relative Humidity (RH)As a hygroscopic salt, the compound readily absorbs moisture from the air.[3] High humidity leads to clumping, which is the first sign of water absorption, and can eventually lead to hydrolysis or recrystallization, altering the compound's physical and chemical properties.[3]
Atmosphere Inert Gas (Argon or Nitrogen)For long-term storage (>1 year), backfilling the container with an inert gas displaces atmospheric moisture and oxygen, providing the best possible protection against hygroscopic effects and potential oxidation.
Container Tightly-sealed, amber glass or opaque containerAmber or opaque containers are essential to block UV and visible light, which can provide the energy for photodegradation, leading to the formation of impurities.[4][5] A tight seal is the primary defense against moisture ingress.[2]
Location Dark, dedicated chemical cabinet or desiccatorStoring in a dark environment provides an additional layer of protection against light.[4] A desiccator cabinet provides a low-humidity environment, ideal for hygroscopic materials.
Q2: How should I handle the compound when weighing and preparing solutions to minimize degradation?

Your handling technique is as critical as your storage conditions. The goal is to minimize the compound's exposure to the ambient environment.

  • Work Quickly and Efficiently: Have all necessary equipment (spatulas, weigh boats, solvents) ready before opening the primary container. The less time the compound is exposed to air, the better.

  • Avoid Humid Environments: If possible, handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Use a Desiccator for Equilibration: If the compound is stored refrigerated, allow the container to warm to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Minimize Light Exposure: Work under subdued laboratory lighting. Avoid direct sunlight or bright artificial lights.[5] For highly sensitive applications, using amber-colored glassware or wrapping vessels in aluminum foil is recommended.[4][6]

  • Reseal Promptly: Immediately after dispensing the required amount, securely reseal the container, preferably after flushing with an inert gas.

Section 2: Troubleshooting Common Issues (FAQs)

This section provides answers to frequently encountered problems that may indicate compound degradation.

Q3: My solid this compound appears clumpy and is no longer a free-flowing powder. What does this mean and can I still use it?

Answer: Clumping is a definitive sign of moisture absorption.[3] Because the compound is hygroscopic, it has drawn water from the atmosphere, causing the crystalline particles to stick together.[2]

  • Causality: This indicates that the storage container was not perfectly sealed or was opened frequently in a humid environment.

  • Actionable Advice: The compound's purity is now questionable. While it may not be fully degraded, the presence of water can impact reaction stoichiometry (due to inaccurate weighing) and potentially initiate hydrolysis. It is strongly recommended to verify the purity of the material via an analytical method (see Q5) before proceeding with critical experiments. If this is not possible, the material should be used only for non-critical, preliminary work. For future use, consider drying a small amount in a vacuum oven at a moderate temperature (e.g., 40-50°C) and re-testing its purity.[7]

Q4: I'm observing inconsistent results or a loss of potency in my experiments. Could the compound be degrading in my stock solution?

Answer: Yes, this is a common indicator of compound instability in solution.[8] While this compound is a stable solid when stored correctly, its stability in various solvents over time is not guaranteed and can be pH and temperature-dependent.[9]

  • Causality: Solvolysis (reaction with the solvent), pH-driven degradation, or oxidation can occur in solution. Repeated freeze-thaw cycles can also accelerate degradation by causing localized concentration changes and ice crystal formation.

  • Self-Validating Protocol:

    • Always Prioritize Fresh Solutions: Prepare solutions immediately before use whenever feasible.

    • Aliquot Stock Solutions: If a stock solution must be stored, prepare it, and then immediately divide it into small, single-use aliquots in tightly sealed vials.

    • Optimal Storage: Store aliquots at -20°C or -80°C to slow down chemical degradation.

    • Avoid Repeat Freeze-Thaws: When you need the compound, retrieve a single aliquot and use it. Discard any unused portion of that aliquot. This ensures that the main stock is not subjected to temperature cycling.[8]

Q5: How can I definitively confirm the purity of my stored this compound?

Answer: Visual inspection is not sufficient. An analytical technique is required to assess purity and detect degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[8]

  • Recommended Approach: A stability-indicating HPLC method is designed to separate the parent compound from any potential degradation products.

  • Method Development Insights:

    • Detection: Piperazine moieties lack a strong UV chromophore.[10] Therefore, detection at low levels may require derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride to create a UV-active or fluorescent derivative.[10][11] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.

    • Column and Mobile Phase: A C18 column is a common starting point, but for basic compounds like piperazines, peak tailing can be an issue. Consider using a mobile phase with a small amount of an amine modifier (e.g., triethylamine) or experimenting with different column chemistries (e.g., C8, Phenyl) to achieve better peak shape and resolution.[8]

    • Identification of Degradants: If new peaks appear in your chromatogram, coupling the HPLC system to a mass spectrometer (LC-MS) is the definitive way to identify these unknown impurities by determining their mass-to-charge ratio and fragmentation patterns.[8]

Section 3: Experimental Workflows & Protocols

This section provides step-by-step procedures for best practices in storage and analysis.

Protocol 1: Recommended Long-Term Storage Procedure
  • Receiving: Upon receipt, visually inspect the container for an intact seal. If the seal is compromised, quarantine the material for purity analysis.

  • Environment Preparation: Move the unopened container into a low-humidity environment (e.g., a glove box or a room with a dehumidifier). Have argon or nitrogen gas ready.

  • Aliquotting (Optional but Recommended): For larger quantities, consider aliquoting the powder into several smaller, amber glass vials. This minimizes the exposure of the entire batch during each use.

  • Inert Gas Purge: Before sealing each vial (the original or the new aliquots), gently flush the headspace with a stream of inert gas for 15-30 seconds to displace air and moisture.

  • Sealing: Immediately and tightly seal the vial. For ultimate protection, use vials with PTFE-lined caps. Wrap the cap-vial interface with Parafilm® as an extra barrier.

  • Labeling: Clearly label each vial with the compound name, CAS number, date received/aliquotted, and purity.

  • Final Storage: Place the sealed vials inside a desiccator cabinet located in a cool, dark, and temperature-controlled area.

Workflow for Assessing Compound Purity via HPLC

This workflow outlines the logical steps for investigating the stability of a stored sample.

Purity_Assessment_Workflow cluster_0 Phase 1: Observation & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Interpretation & Action A Suspicion of Degradation (e.g., clumping, discoloration, inconsistent results) C Prepare Test Sample (Use the suspect batch) A->C B Prepare Reference Standard (Use a new, unopened vial or recently verified batch) E Analyze Both Samples (Inject Reference and Test Sample) B->E C->E D Develop Stability-Indicating HPLC Method (e.g., C18 column, gradient elution) D->E F Compare Chromatograms E->F G Result: Purity Matches Reference (No significant new peaks) F->G Identical? Yes H Result: Purity Compromised (New peaks >0.1% or reduced main peak area) F->H Identical? No I Decision: Safe to Use (Re-evaluate storage protocol) G->I J Decision: Quarantine or Discard (Identify degradants via LC-MS if necessary) H->J Degradation_Pathways cluster_0 Initiating Factors cluster_1 Degradation Processes & Outcomes Moisture Atmospheric Moisture (H₂O) Compound This compound C₇H₁₆N₂·2HBr (Stable Solid) Moisture->Compound Light Light (UV/Visible) Light->Compound Provides Energy For Clumping Physical Change: Clumping Loss of free-flowing property Compound->Clumping Hygroscopic Effect Photo_Deg Chemical Change: Photodegradation Formation of unknown impurities/radicals Compound->Photo_Deg Hydrolysis Chemical Change: Hydrolysis Potential ring opening or side-chain reactions Clumping->Hydrolysis Leads to

References

addressing hygroscopicity of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Propylpiperazine Dihydrobromide, focusing on the challenges presented by its hygroscopic nature.

Part 1: Understanding the Challenge: Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a pharmaceutical compound like this compound, this is not a trivial matter. The absorption of water can lead to a cascade of issues, including:

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the formation of impurities and a reduction in the purity of the active pharmaceutical ingredient (API).

  • Physical Instability: Moisture can induce changes in the crystal structure, leading to issues with flowability, dissolution, and bioavailability.

  • Inaccurate Weighing: The absorption of water can lead to significant errors in weighing, impacting the accuracy of concentrations in downstream experiments.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My recent purchase of this compound appears clumpy. Is it still usable?

Answer: Clumping is a strong indicator of moisture absorption. While the material may still be usable, it is crucial to first determine the extent of water absorption.

  • Recommended Action: Perform a water content analysis using Karl Fischer titration. This will give you a precise measurement of the water content.

  • Causality: The bromide salt of 1-Propylpiperazine is highly prone to absorbing atmospheric moisture, causing the particles to agglomerate. The degree of clumping can be an initial, qualitative indicator of the extent of this absorption.

FAQ 2: I'm observing variability in my analytical results (e.g., HPLC, NMR). Could this be related to the hygroscopicity of the compound?

Answer: Absolutely. Inaccurate weighing due to water absorption is a common source of experimental variability.

  • Troubleshooting Steps:

    • Verify Weighing Practices: Ensure that the compound is weighed in a controlled environment, such as a glove box with low humidity.

    • Dry the Material: If the water content is found to be high, the material can be dried under vacuum at an elevated temperature. However, it is essential to first confirm the compound's thermal stability to prevent degradation.

    • Correct for Water Content: For quantitative applications, the weight of the compound should be corrected for its water content. For example, if the water content is 5%, then 100 mg of the material actually contains only 95 mg of this compound.

FAQ 3: What are the ideal storage conditions for this compound?

Answer: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant like silica gel or phosphorus pentoxide. For long-term storage, a controlled low-humidity environment (e.g., a dry box or glove box) is recommended.

Part 3: Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol outlines the steps for accurately determining the water content in a sample of this compound.

Materials:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Anhydrous methanol

  • Hydranal™-Composite 5 (or equivalent)

  • Airtight syringe

  • Sample of this compound

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Titrant Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.

  • Sample Preparation: Accurately weigh a suitable amount of this compound in a dry, sealed vial.

  • Titration: Inject a known volume of anhydrous methanol into the titration vessel and titrate to a dry endpoint. Then, quickly add the weighed sample to the vessel and start the titration.

  • Calculation: The instrument will automatically calculate the water content, typically expressed as a percentage.

Parameter Recommendation Rationale
Titrator Type CoulometricHigher accuracy for low water content.
Sample Size 10-50 mgDependent on expected water content.
Solvent Anhydrous MethanolTo dissolve the sample and facilitate the reaction.
Protocol 2: Drying of this compound

This protocol describes how to dry a sample that has absorbed moisture.

Materials:

  • Vacuum oven

  • Schlenk flask or similar vacuum-rated vessel

  • High-vacuum pump

  • Cold trap

Procedure:

  • Thermal Stability Check: Before drying, confirm the thermal stability of this compound using techniques like Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

  • Sample Placement: Place the sample in a Schlenk flask.

  • Drying: Heat the sample under high vacuum at a temperature well below its decomposition point (e.g., 40-50 °C). Use a cold trap to protect the vacuum pump.

  • Monitoring: Periodically remove a small aliquot of the sample and measure the water content using Karl Fischer titration until a constant, low value is achieved.

Part 4: Visualizing the Workflow

The following diagram illustrates a decision-making workflow for handling a new batch of this compound.

hygroscopic_compound_workflow cluster_receipt Compound Receipt cluster_assessment Initial Assessment cluster_decision Decision & Action cluster_storage Storage start Receive this compound visual_inspection Visual Inspection (Clumping, Free-flowing?) start->visual_inspection Unpack kf_titration Karl Fischer Titration (Determine Water Content) visual_inspection->kf_titration Proceed regardless of appearance decision Water Content Acceptable? kf_titration->decision Obtain % w/w H₂O use_as_is Use As-Is (Correct for water content) decision->use_as_is Yes (< 0.5%) dry_material Dry Material (Vacuum Oven) decision->dry_material No (≥ 0.5%) store Store in Desiccator/ Glove Box use_as_is->store dry_material->kf_titration Re-test after drying

Technical Support Center: Scaling Up the Synthesis of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-Propylpiperazine Dihydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, ensuring scientific integrity and procedural success.

Synthesis Overview: From Free Base to Salt

The preparation of this compound is a two-stage process. The first stage involves the synthesis of the 1-propylpiperazine free base, most commonly via N-alkylation of piperazine. The second stage is the formation of the stable dihydrobromide salt.

The primary challenge in the first stage is achieving selective mono-alkylation. Piperazine possesses two secondary amine nitrogens. After the first alkylation, the remaining nitrogen can react further to form a 1,4-dipropylpiperazine byproduct. Controlling this selectivity is paramount for achieving high yields and simplifying purification, especially during scale-up. Common synthetic methods include direct alkylation with an alkyl halide and reductive amination.[1]

The second stage involves reacting the purified free base with hydrobromic acid to precipitate the desired dihydrobromide salt, which is often a crystalline solid with improved stability and handling properties compared to the free base.[2]

General Reaction Scheme

Reaction_Scheme Figure 1. General Synthesis Pathway Piperazine Piperazine Product_FreeBase 1-Propylpiperazine (Free Base) Piperazine->Product_FreeBase N-Alkylation PropylHalide Propyl Halide (e.g., 1-Bromopropane) PropylHalide->Product_FreeBase Final_Product This compound Product_FreeBase->Final_Product Salt Formation HBr Hydrobromic Acid (2 eq.) HBr->Final_Product

Caption: Figure 1. General Synthesis Pathway

Troubleshooting Guide: N-Alkylation & Scale-Up

This section addresses specific issues that may arise during the synthesis of the 1-propylpiperazine free base.

Q1: My reaction yields are low, and analysis (GC-MS, NMR) shows a significant amount of 1,4-dipropylpiperazine. How can I improve mono-alkylation selectivity?

This is the most common challenge. The mono-propylated piperazine can be more nucleophilic than piperazine itself, leading to a second alkylation. On scale-up, poor mixing or localized "hot spots" can exacerbate this issue.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to your alkylating agent will almost always result in a mixture of unreacted starting material, mono-alkylated, and di-alkylated products.

    • Solution: Employ a significant excess of piperazine (e.g., 4-10 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant unreacted piperazine.[3] While effective, this necessitates a robust purification strategy to remove the excess piperazine later.[4]

  • Reaction Conditions: Rapid addition of the alkylating agent at elevated temperatures can create localized areas of high concentration, promoting di-alkylation.

    • Solution: Control the addition rate. Add the 1-propyl halide dropwise to a heated solution of piperazine. This keeps the concentration of the alkylating agent low at all times. For scale-up, ensure efficient stirring and use a jacketed reactor to maintain uniform temperature and prevent exothermic runaway.

  • Alternative Chemistry: Direct alkylation may not be suitable for all scales if high purity is required without complex purification.

    • Solution 1: Protecting Group Strategy. This is a highly effective, albeit longer, route. Protect one nitrogen of piperazine with a group like tert-butyloxycarbonyl (Boc), perform the alkylation on the free nitrogen, and then deprotect the Boc group under acidic conditions.[3] This method offers excellent control and predictability.

    • Solution 2: Reductive Amination. React piperazine with propanal (propionaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This pathway avoids the possibility of over-alkylation that leads to quaternary salts.[1][3]

Q2: I've scaled up my reaction using excess piperazine, but now I'm struggling to separate my product from the unreacted piperazine. What's the best approach?

Separating these two amines can be difficult due to their similar basicity and polarity. Piperazine's high water solubility can also complicate aqueous work-ups.[4]

Potential Causes & Solutions:

  • Inefficient Distillation: Both compounds are relatively high-boiling liquids, and their boiling points may be close enough to make simple distillation ineffective.

    • Solution: Meticulous fractional distillation under reduced pressure is the most common method. Use a column with high theoretical plates (e.g., a Vigreux or packed column) and ensure a slow, steady distillation rate. This is often the most direct, albeit potentially time-consuming, method for purification on a large scale.

  • Aqueous Extraction Issues: The high water solubility of piperazine makes it difficult to remove via simple aqueous washes.

    • Solution: While challenging, repeated extractions can be used. A more effective method is to leverage the different properties of their salts. After the reaction, you can attempt a selective precipitation. Alternatively, proceed to the dihydrobromide salt formation step with the crude mixture and purify the final salt by recrystallization, as the salts will have different solubilities.

Q3: The N-alkylation reaction is becoming uncontrollable during scale-up, with a rapid temperature increase. How do I manage the exotherm?

The N-alkylation of amines is an exothermic process. As you scale up, the surface-area-to-volume ratio of your reactor decreases, making passive heat dissipation much less efficient. This can lead to a dangerous thermal runaway.

Potential Causes & Solutions:

  • Inadequate Heat Transfer: A standard round-bottom flask on a heating mantle provides poor thermal control for large, exothermic reactions.

    • Solution: Use a jacketed glass reactor connected to a circulating chiller/heater. This provides a large surface area for active and precise temperature control. Always monitor the internal reaction temperature with a thermocouple, not the jacket temperature.

  • Rapid Reagent Addition: Adding the alkylating agent too quickly releases a large amount of heat in a short period, overwhelming the cooling system.

    • Solution: Use a syringe pump or an addition funnel for slow, controlled addition of the alkylating agent. The addition rate should be set to maintain a stable internal temperature. Before scaling to a large reactor, it is highly advisable to perform reaction calorimetry on a smaller scale (e.g., 100-500 mL) to determine the heat of reaction and the maximum adiabatic temperature rise. This data is critical for a safe scale-up.

Troubleshooting Guide: Dihydrobromide Salt Formation & Purification

This section addresses issues related to the conversion of the free base to the final product.

Q1: After adding hydrobromic acid (HBr), my product oiled out instead of crystallizing, or the resulting solid is sticky and impure.

This is a common crystallization problem, often stemming from impurities or incorrect solvent conditions.

Potential Causes & Solutions:

  • Impure Free Base: The presence of unreacted piperazine, di-alkylated byproduct, or residual solvent can inhibit crystallization.

    • Solution: Ensure the 1-propylpiperazine free base is as pure as possible before salt formation. Use GC-MS or NMR to confirm purity (>95% is recommended). If distillation is incomplete, the impurities will be carried over.

  • Incorrect Solvent: The choice of solvent is critical for successful crystallization. The dihydrobromide salt must be insoluble in the chosen solvent at cooler temperatures.

    • Solution: Isopropanol (IPA) or ethanol are excellent choices. Dissolve the purified free base in a minimal amount of warm IPA, then slowly add the stoichiometric amount (2.0 equivalents) of HBr (often as a solution in acetic acid or an aqueous solution). If the product oils out, try adding a co-solvent in which the salt is completely insoluble (an "anti-solvent") like diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation.

  • Water Content: The presence of too much water can prevent crystallization, as many salts are highly water-soluble.

    • Solution: Use anhydrous solvents if possible. If using aqueous HBr, use the most concentrated form available and minimize the amount of solvent used to dissolve the free base to avoid an overly dilute final mixture.

Q2: The yield of my final, isolated salt is very low, even though the reaction to form the free base appeared to be successful.

This issue points to losses during the salt formation, isolation, or purification steps.

Potential Causes & Solutions:

  • Incomplete Precipitation: The product may have significant solubility in the mother liquor, even at low temperatures.[5]

    • Solution: Ensure the solution is thoroughly cooled (e.g., 0-4 °C) for an adequate amount of time before filtration. Reduce the amount of solvent used initially. You can also try adding an anti-solvent (see Q1) to force more product out of the solution.

  • Incorrect Stoichiometry of Acid: Using too little HBr will result in a mixture of the free base, the monohydrobromide, and the dihydrobromide, complicating isolation.

    • Solution: Carefully calculate and add exactly 2.0 equivalents of HBr. It can be useful to monitor the pH of the solution during addition to ensure it becomes strongly acidic.

  • Losses During Washing: Washing the filtered solid with a solvent in which it has some solubility will dissolve away the product.

    • Solution: Wash the filter cake with a small amount of ice-cold crystallization solvent or, preferably, with a cold anti-solvent in which the product is known to be completely insoluble (e.g., cold diethyl ether).

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Final Yield of This compound Check_Alkylation Analyze Alkylation Step (GC-MS of crude free base) Start->Check_Alkylation Check_Salt_Formation Analyze Salt Formation Step (Check mother liquor, pH) Start->Check_Salt_Formation DiAlkylation High Di-Alkylation? Check_Alkylation->DiAlkylation Incomplete_Conv Incomplete Conversion? Check_Alkylation->Incomplete_Conv Solubility_Issue Product in Mother Liquor? Check_Salt_Formation->Solubility_Issue pH_Issue pH > 2 after HBr addition? Check_Salt_Formation->pH_Issue Modify_Stoich Solution: - Increase piperazine excess - Use protecting group strategy DiAlkylation->Modify_Stoich Yes Modify_Conditions Solution: - Increase reaction time/temp - Check reagent quality Incomplete_Conv->Modify_Conditions Yes Change_Solvent Solution: - Use less solvent - Add anti-solvent - Cool longer/colder Solubility_Issue->Change_Solvent Yes Add_Acid Solution: - Add more HBr to 2.0 eq. - Recalculate stoichiometry pH_Issue->Add_Acid Yes

References

Validation & Comparative

A Comparative Guide to 1-Propylpiperazine Dihydrobromide and Other Piperazine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, such as a high polar surface area and the ability to act as both hydrogen bond donors and acceptors, often lead to improved aqueous solubility and favorable pharmacokinetic profiles.[1] This scaffold is a key component in numerous clinically successful drugs, demonstrating its versatility across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][4][5]

This guide provides a comparative analysis of 1-Propylpiperazine Dihydrobromide against other notable piperazine derivatives. By examining their structure-activity relationships, pharmacological profiles, and the experimental data that defines them, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their discovery and development endeavors.

Featured Compound: this compound

This compound is a derivative of piperazine characterized by a propyl group attached to one of the nitrogen atoms, and it is supplied as a dihydrobromide salt. While not a therapeutic agent itself, it serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.[6][7] Its utility is particularly noted in the development of CNS agents and in neuropharmacological research, where it aids in studies on neurotransmitter systems.[6] The dihydrobromide salt form often enhances stability and solubility, making it a practical choice for various synthetic and research applications.[6][8]

Comparative Piperazine Derivatives

To provide a comprehensive comparison, we will evaluate this compound in the context of three other well-characterized piperazine derivatives that have distinct pharmacological profiles:

  • 1-Benzylpiperazine (BZP): A stimulant with effects similar to amphetamine, though less potent.[9][10][11]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Primarily a serotonin receptor agonist, often found in combination with BZP in recreational drugs.[12][13][14]

  • 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP): A derivative with a methylenedioxybenzyl group, structurally related to MDMA, but with significantly different and milder effects.[15][16][17]

Comparative Analysis: Physicochemical and Pharmacological Properties

The seemingly subtle structural differences among these piperazine derivatives lead to vastly different interactions with biological targets and, consequently, distinct pharmacological effects.

Compound Key Structural Feature Primary Mechanism of Action Primary Pharmacological Effect
1-Propylpiperazine N-propyl groupBuilding block; specific bioactivity depends on the final molecule.Primarily used in chemical synthesis.[7][8]
1-Benzylpiperazine (BZP) N-benzyl groupDopamine and norepinephrine reuptake inhibitor/releasing agent.[18][19]CNS Stimulant, euphoriant.[9][11][18]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) N-(3-trifluoromethylphenyl) groupSerotonin receptor agonist and releasing agent.[12][13][20]Mild stimulant, potential hallucinogenic effects.[14]
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) N-(3,4-methylenedioxybenzyl) groupMild stimulant with weak effects on monoamine systems.[16][21]Very mild stimulant; associated with negative side effects like nausea and headaches.[16]

Head-to-Head: Receptor Binding Affinities

The interaction of these compounds with specific neurotransmitter receptors is a key determinant of their activity. The following table summarizes reported binding affinities (Ki, nM) for key CNS receptors. Lower Ki values indicate higher binding affinity.

Compound Dopamine D2 Receptor (Ki, nM) Serotonin 5-HT1A Receptor (Ki, nM) Serotonin 5-HT2A Receptor (Ki, nM) Serotonin Transporter (SERT) (Ki, nM)
BZP Moderate AffinityLow AffinityLow AffinityModerate Affinity
TFMPP Low AffinityHigh AffinityHigh AffinityHigh Affinity (EC50 = 121 nM for release)[12]
MDBP Weak AffinityWeak AffinityWeak AffinityWeak Affinity

Note: Specific Ki values for 1-Propylpiperazine are not applicable as it is primarily a synthetic intermediate. The binding profile of BZP, TFMPP, and MDBP can vary across different studies and assay conditions.

Experimental Protocols: A Closer Look at Methodology

To ensure the integrity and reproducibility of binding affinity data, standardized experimental protocols are essential. Below is a representative protocol for a radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard procedure for assessing the binding affinity of test compounds to the human dopamine D2 receptor.

1. Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone.

  • Reference compound (for non-specific binding): Haloperidol.

  • Test compounds (e.g., piperazine derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

2. Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.[22]

  • Binding Assay:

    • In a 96-well plate, add the following to each well: binding buffer, the test compound at various concentrations (or buffer for total binding), and a high concentration of haloperidol for determining non-specific binding.

    • Add [3H]-Spiperone at a concentration near its dissociation constant (Kd).

    • Initiate the binding reaction by adding the membrane preparation to each well.[22]

    • Incubate the plate at a controlled temperature for a set duration to allow the binding to reach equilibrium.[23]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[22]

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Visualizing Experimental Workflow

Caption: General workflow for a radioligand binding assay.

Discussion and Future Perspectives

The comparative analysis of these piperazine derivatives highlights the profound impact of N-substituents on their pharmacological profiles. While this compound serves as a versatile scaffold, the addition of aromatic and substituted aromatic moieties, as seen in BZP, TFMPP, and MDBP, drastically alters their interaction with CNS targets.

  • BZP's benzyl group confers stimulant properties through its action on dopaminergic and noradrenergic pathways, mimicking amphetamine's effects to a lesser extent.[9][10]

  • TFMPP's trifluoromethylphenyl group directs its activity towards the serotonergic system, making it a potent 5-HT receptor agonist.[12][13]

  • MDBP's methylenedioxybenzyl moiety, while structurally reminiscent of MDMA, fails to produce significant psychoactive effects and is instead associated with undesirable side effects.[16]

For drug development professionals, this underscores the importance of strategic modifications to the piperazine core. The choice of substituent can fine-tune a molecule's selectivity and efficacy for a desired biological target. This compound, with its simple alkyl substitution, represents a foundational starting point from which a multitude of more complex and potent derivatives can be synthesized. Future research will undoubtedly continue to explore the vast chemical space around the piperazine nucleus, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.[1][4][24]

References

A Comparative Guide to the Validation of 1-Propylpiperazine Dihydrobromide's Effect on Neurotransmitter Reuptake

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 1-Propylpiperazine Dihydrobromide's activity as a monoamine neurotransmitter reuptake inhibitor. Designed for researchers in neuropharmacology and drug development, this document outlines the scientific rationale, detailed protocols, and comparative analysis necessary to characterize the compound's potency and selectivity against the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Introduction: The Rationale for Investigation

Monoamine transporters are critical regulators of neurotransmission, clearing dopamine, serotonin, and norepinephrine from the synaptic cleft to terminate their signaling.[1][2] This reuptake mechanism is a primary target for a vast array of therapeutics, including antidepressants and psychostimulants.[3][4][5] The piperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with many derivatives exhibiting potent activity at these transporters.[6][7][8]

This compound, while utilized as a synthetic intermediate in the development of CNS agents, has not been extensively characterized for its intrinsic activity on these key transporters.[9] This guide presents a robust, self-validating experimental strategy to elucidate its potential inhibitory effects and compare its profile to well-characterized reference compounds. The objective is not merely to obtain data, but to generate a high-confidence pharmacological profile that can guide future research and development.

Experimental Design: A Strategy for Definitive Characterization

To accurately quantify the effect of this compound, we will employ in-vitro, cell-based neurotransmitter uptake inhibition assays. This approach is the gold standard for initial characterization, offering high-throughput capability and precise control over experimental variables.[1][10]

Causality Behind Experimental Choices:

  • Cell System: We will utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing the human isoforms of DAT, SERT, or NET.[1][3] This is a widely accepted model system that isolates the activity of a single transporter type, eliminating the confounding variables present in more complex systems like primary neurons or synaptosomes for this initial characterization phase.

  • Assay Modality: A fluorescence-based uptake assay offers a superior alternative to traditional radioligand methods.[10][11] It avoids the logistical and safety challenges of radioactivity while providing a robust, kinetic, or endpoint-capable readout.[12][13][14] These assays use a fluorescent substrate that mimics the natural neurotransmitter, and its uptake into the cell results in a measurable increase in fluorescence.[10][13]

  • Comparative Framework: To contextualize the activity of this compound, it will be tested in parallel with a panel of well-established, selective inhibitors for each transporter. This comparative approach is essential for interpreting the compound's potency and selectivity profile.

Selected Comparator Compounds:
Transporter TargetComparator CompoundRationale for Selection
DAT GBR 12909A potent and highly selective DAT inhibitor, serving as a benchmark for high-affinity binding.[15][16]
DAT BupropionA clinically relevant norepinephrine-dopamine reuptake inhibitor (NDRI) with moderate potency.[17][18]
SERT FluoxetineA classic Selective Serotonin Reuptake Inhibitor (SSRI) used widely in research and medicine.[19][20]
SERT SertralineAnother potent and selective SSRI, providing a secondary reference for serotonergic activity.[19][20]
NET DesipramineA tricyclic antidepressant with high affinity and selectivity for NET.[4][15][20]
NET AtomoxetineA selective norepinephrine reuptake inhibitor (NRI) used for non-stimulant treatment of ADHD.[4][17][21]

Core Methodologies and Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls. The core principle involves measuring the inhibition of a fluorescent substrate's uptake into transporter-expressing cells in the presence of varying concentrations of the test compound.

Diagram: Neurotransmitter Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) NT Neurotransmitter (e.g., Dopamine) Vesicle->NT 1. Release Transporter Monoamine Transporter (DAT, SERT, or NET) NT->Transporter 3a. Reuptake (Normal) Receptor Postsynaptic Receptor NT->Receptor 2. Binding & Signal Inhibitor Reuptake Inhibitor (e.g., 1-Propylpiperazine) Inhibitor->Transporter 3b. Inhibition G A 1. Cell Plating HEK293 cells expressing hDAT, hSERT, or hNET are plated in 96/384-well plates. B 2. Compound Incubation Add serial dilutions of 1-Propylpiperazine or comparator compounds. Incubate. A->B 24h Incubation C 3. Substrate Addition Add fluorescent substrate/dye mix to all wells. B->C 10-20 min Pre-incubation D 4. Kinetic Reading Measure fluorescence intensity over time using a bottom-read plate reader. C->D Real-time E 5. Data Analysis Calculate IC50 values from dose-response curves. D->E

References

A Researcher's Guide to Navigating Off-Target Liabilities: Cross-Reactivity Profiling of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties.[3] However, its nitrogen atoms can also lead to unintended interactions with a range of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonergic, dopaminergic, and adrenergic receptors.[4] Therefore, a systematic and robust cross-reactivity profiling campaign is not just a regulatory formality but a critical step in understanding the true biological activity of any novel piperazine-containing compound.

Strategic Approach to Cross-Reactivity Profiling

A tiered, data-driven approach is the most efficient strategy for profiling a new chemical entity like 1-Propylpiperazine Dihydrobromide. This begins with a broad screening panel to identify initial "hits," followed by more focused dose-response assays to confirm and quantify these interactions.

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a comprehensive panel of receptors, ion channels, enzymes, and transporters. This provides a wide-angle view of potential off-target liabilities. Commercial services, such as Eurofins' SafetyScreen™ panels or WuXi AppTec's Safety Panels, offer well-established assays for this purpose.[5][6] The selection of targets in these panels is based on their known association with adverse drug reactions.[6][7]

Tier 2: Dose-Response Confirmation

Any significant inhibition or activation (typically >50% at 10 µM) observed in the broad panel screen should be followed up with concentration-response assays. These experiments are crucial for determining the potency (IC50 or EC50) of the interaction and establishing a selectivity window relative to the on-target activity.

Comparative Analysis: Expected Cross-Reactivity with Structurally Related Compounds

Given the piperazine core of this compound, we can anticipate potential interactions with receptors known to bind other piperazine-containing drugs. Below is a comparative table of common off-target interactions for this class of compounds.

Target Family Specific Receptors/Transporters Rationale for Inclusion Example Piperazine Drugs with Known Activity
Serotonergic System 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7, SERTThe piperazine moiety is a common feature in many serotonergic agents.Vortioxetine, Flibanserin, Trazodone[8][9][10][11]
Dopaminergic System D2, D3, D4Cross-reactivity with dopamine receptors is frequently observed for CNS-active piperazine compounds.Flibanserin[8]
Adrenergic System α1A, α1B, α2AThe basic nitrogen of the piperazine ring can interact with adrenergic receptors.1-(2-methoxyphenyl)piperazine[12]
Histaminergic System H1, H3Some piperazine derivatives exhibit antihistaminic properties.Cetirizine
Sigma Receptors σ1, σ2A number of piperazine derivatives have shown affinity for sigma receptors.Various research compounds[6]
Cardiac Ion Channels hERG (KV11.1)Inhibition of the hERG channel is a major cause of drug-induced cardiotoxicity and a critical safety checkpoint.A known liability for some basic amines.[4]

Experimental Protocols

The following section details the methodologies for key assays in a comprehensive cross-reactivity study.

Protocol 1: Radioligand Binding Assay for GPCRs

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[13][14] They are robust, sensitive, and can be adapted for high-throughput screening.[15][16]

Objective: To determine the inhibitory constant (Ki) of this compound for a panel of GPCR targets.

Materials:

  • Test compound: this compound

  • Radioligand specific for the target receptor

  • Cell membranes expressing the target receptor

  • Assay buffer

  • Wash buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mixture: In each well of the 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound add_components Add components to 96-well plate prep_compound->add_components prep_reagents Prepare reaction mix: Membranes, Radioligand prep_reagents->add_components incubation Incubate to reach equilibrium add_components->incubation filtration Filter and wash to separate bound/free incubation->filtration counting Add scintillant and count filtration->counting calc_inhibition Calculate % Inhibition counting->calc_inhibition determine_ic50 Determine IC50 (Non-linear regression) calc_inhibition->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Cellular Assays

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Objective: To characterize the functional activity of this compound at "hit" receptors identified in the binding assays.

Example: Calcium Flux Assay for Gq-coupled Receptors

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Known agonist and antagonist for the target receptor

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to the cells and measure the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound, then add a known agonist at its EC80 concentration and measure the fluorescence signal.

  • Data Acquisition: Use a fluorescence plate reader to measure changes in intracellular calcium concentration.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the compound concentration to determine the EC50.

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Signaling Pathway for a Gq-Coupled Receptor

G ligand Agonist receptor Gq-Coupled Receptor ligand->receptor Binds g_protein Gαq/βγ receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC Activation dag->pkc ca_release Ca²⁺ Release er->ca_release

References

A Comparative Analysis of 1-Propylpiperazine Dihydrobromide and Benzylpiperazine (BZP) for CNS-Related Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) research, the piperazine scaffold represents a versatile pharmacophore, giving rise to compounds with a wide array of pharmacological activities. This guide provides a detailed comparative analysis of two such derivatives: 1-Propylpiperazine Dihydrobromide, a lesser-studied compound primarily utilized as a synthetic intermediate, and 1-Benzylpiperazine (BZP), a well-characterized psychostimulant. This document is intended to serve as a comprehensive resource for researchers, offering insights into their respective chemical properties, known and inferred pharmacological profiles, and the experimental methodologies required for their rigorous comparison.

Introduction: The Piperazine Core and its CNS Implications

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives are known to interact with various neurotransmitter receptors and transporters, leading to a range of CNS effects.[1] A subtle modification to the substituent on one of the piperazine nitrogens can dramatically alter a compound's pharmacological profile, highlighting the importance of detailed structure-activity relationship (SAR) studies.[2] This guide will dissect the known attributes of BZP and extrapolate the potential properties of this compound based on established SAR principles for N-substituted piperazines.

Chemical and Physical Properties: A Foundational Comparison

A thorough understanding of the physicochemical properties of this compound and BZP is fundamental to their application in experimental settings.

PropertyThis compoundBenzylpiperazine (BZP)
Molecular Formula C₇H₁₈Br₂N₂C₁₁H₁₆N₂
Molecular Weight 290.04 g/mol 176.26 g/mol
Appearance Slightly yellow to light beige crystalline powderWhite solid (hydrochloride salt) or slightly yellowish-green liquid (free base)[3]
Solubility Soluble in waterHydrochloride salt is soluble in water
CAS Number 64262-23-32759-28-6

This table summarizes the key chemical and physical properties of this compound and Benzylpiperazine.

Pharmacological Profile: Known Stimulant vs. Inferred Modulator

The primary divergence between these two molecules lies in their pharmacological activity. BZP is a well-documented CNS stimulant, while the psychoactive properties of 1-Propylpiperazine have not been extensively studied, though it is used in the development of CNS agents.[4]

Benzylpiperazine (BZP): A Profile of a Psychostimulant

BZP's mechanism of action is characterized by its interaction with monoamine systems in the brain. It functions as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, with a less potent effect on serotonin.[3][5] Its effects are often compared to those of amphetamine, though it is estimated to be about 10 times less potent.[3][6] BZP also exhibits affinity for various serotonin receptor subtypes, which may contribute to its complex pharmacological profile, including mild hallucinogenic effects at high doses.[3]

The subjective effects of BZP in humans include euphoria, increased alertness, and a sense of well-being.[7] However, its use is also associated with a range of adverse effects, including anxiety, insomnia, nausea, and in more severe cases, seizures and psychosis.[3][8] Due to its potential for abuse and lack of accepted medical use, BZP is a controlled substance in many countries, including being classified as a Schedule I drug in the United States.[6]

This compound: An Extrapolation from Structure-Activity Relationships

Direct pharmacological data for this compound is scarce in publicly available literature. However, based on the structure-activity relationships of N-substituted piperazines, we can infer a potential pharmacological profile.[2][9] The N-propyl group, a short alkyl chain, is significantly different from the N-benzyl group of BZP. The presence of the benzyl group in BZP is crucial for its stimulant activity, likely through interactions with the dopamine and norepinephrine transporters.

It is plausible that 1-Propylpiperazine may exhibit some affinity for monoamine receptors and transporters, though likely with a different potency and selectivity profile compared to BZP. Research on other N-alkylated piperazine derivatives suggests that the length and nature of the alkyl chain can influence affinity for various receptors, including dopamine and serotonin receptors.[10][11] Without empirical data, it is hypothesized that 1-Propylpiperazine may act as a CNS modulator, but it is unlikely to possess the potent stimulant properties of BZP. Its primary utility remains as a synthetic building block for more complex CNS-active molecules.[4]

Experimental Protocols for Comparative Analysis

To empirically determine and compare the pharmacological profiles of this compound and BZP, a series of in vitro and in vivo assays are necessary.

In Vitro Assays: Receptor Binding and Functional Activity

This assay determines the binding affinity (Ki) of the test compounds for the dopamine, norepinephrine, and serotonin transporters.

Objective: To quantify the affinity of 1-Propylpiperazine and BZP for DAT, NET, and SERT.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Test compounds: this compound and BZP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate to allow for equilibrium to be reached.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for each compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[12]

G cluster_0 Radioligand Binding Assay Workflow Assay Setup Prepare 96-well plate: - Assay Buffer - Radioligand - Test Compound Incubation Add Cell Membranes Incubate to Equilibrium Assay Setup->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data Analysis Calculate IC50 and Ki Quantification->Data Analysis

Caption: Workflow for a radioligand binding assay.

This functional assay measures the ability of the test compounds to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the functional potency (IC₅₀) of 1-Propylpiperazine and BZP at inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compounds and known transporter inhibitors.

  • Assay buffer.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled monoamine to initiate uptake.

  • Termination of Uptake: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of monoamine uptake.[13][14]

In Vivo Behavioral Assays in Rodents

This assay assesses the stimulant or depressant effects of a compound on spontaneous movement.

Objective: To evaluate the effects of 1-Propylpiperazine and BZP on locomotor activity in mice or rats.

Apparatus:

  • Open field arenas equipped with infrared beams to automatically track movement.

Procedure:

  • Habituation: Habituate the animals to the testing environment and injection procedures.

  • Drug Administration: Administer the test compound (1-Propylpiperazine or BZP) or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animal in the open field arena and record locomotor activity for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).[15][16]

G cluster_1 Locomotor Activity Test Workflow Habituation Habituate Animal to Test Chamber & Injections Administration Administer Test Compound or Vehicle Habituation->Administration Placement Place Animal in Open Field Arena Administration->Placement Recording Record Locomotor Activity Placement->Recording Analysis Analyze Movement Parameters Recording->Analysis

Caption: Workflow for a locomotor activity test.

This assay is used to assess the subjective effects of a drug and to determine if a novel compound produces similar interoceptive cues to a known drug.

Objective: To determine if 1-Propylpiperazine produces stimulant-like subjective effects similar to BZP or other known stimulants like amphetamine.

Apparatus:

  • Operant conditioning chambers equipped with two levers and a mechanism for delivering reinforcement (e.g., food pellets).

Procedure:

  • Training: Train animals to press one lever after receiving an injection of a known stimulant (e.g., BZP or d-amphetamine) and a second lever after receiving a vehicle injection to receive a reward.

  • Testing: Once the animals have learned the discrimination, administer a test dose of 1-Propylpiperazine and observe which lever they press.

  • Data Analysis: If the animals predominantly press the drug-associated lever, it indicates that 1-Propylpiperazine produces similar subjective effects to the training drug.[5][17]

Comparative Safety and Toxicity

Benzylpiperazine (BZP): The toxicological profile of BZP is well-documented from both clinical and preclinical studies. Common adverse effects include insomnia, anxiety, nausea, vomiting, and palpitations.[8] More severe toxic effects can include seizures, hyperthermia, renal toxicity, and psychosis.[3] Fatalities associated with BZP alone are rare but have been reported, and the risk is increased when co-ingested with other substances like MDMA or alcohol.[3][18]

This compound: The toxicological properties of this compound have not been thoroughly investigated. Safety data sheets indicate that it may cause skin and serious eye irritation, as well as respiratory irritation. Given the lack of comprehensive toxicity data, it should be handled with appropriate caution in a laboratory setting. Any in vivo studies would require a thorough toxicological evaluation to establish a safe dose range.

Conclusion and Future Directions

This guide provides a comparative framework for understanding this compound and Benzylpiperazine. BZP is a well-characterized psychostimulant with a known mechanism of action and a significant potential for abuse and toxicity. In contrast, this compound is primarily a synthetic intermediate with an uncharacterized pharmacological profile.

Based on structure-activity relationships, it is unlikely that 1-Propylpiperazine possesses the potent stimulant properties of BZP. However, its potential as a CNS modulator warrants further investigation. The experimental protocols outlined in this guide provide a roadmap for the comprehensive characterization of 1-Propylpiperazine's pharmacological and behavioral effects. Such studies are essential to fully understand its potential therapeutic or toxicological properties and to provide a robust, data-driven comparison with BZP. This would not only elucidate the specific effects of the N-propyl substituent but also contribute to a broader understanding of the structure-activity relationships within the diverse class of piperazine derivatives.

References

A Comparative Guide to the Efficacy of Piperazine-Based CNS Stimulants and Amphetamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of piperazine-based Central Nervous System (CNS) stimulants with other established stimulants, focusing on available experimental data. Due to the limited publicly available research on the specific efficacy of 1-Propylpiperazine Dihydrobromide as a CNS stimulant, this document will focus on well-characterized piperazine derivatives, such as 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), as representative examples of this class.[1][2] These will be compared against amphetamine, a widely studied and utilized CNS stimulant, to provide a clear benchmark for efficacy. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of CNS agents.[3]

Introduction to Piperazine Derivatives as CNS Stimulants

The piperazine moiety is a versatile scaffold in medicinal chemistry, forming the core of many therapeutic agents, including those with antipsychotic, antidepressant, and anxiolytic properties.[1][4] A subset of piperazine derivatives exhibits significant CNS stimulant effects, largely through the modulation of monoamine neurotransmitter systems.[1] Benzylpiperazine (BZP) is a prototypical example, initially investigated as a potential antidepressant but later identified as having amphetamine-like stimulant properties.[1][5]

This guide will explore the pharmacological basis of the stimulant effects of piperazine derivatives, outline experimental methodologies for their efficacy assessment, and present a comparative analysis against amphetamines.

Pharmacological Profiles: A Mechanistic Overview

The stimulant effects of both piperazine derivatives and amphetamines are primarily mediated by their interaction with dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters and receptors. However, the specifics of these interactions differ, leading to distinct pharmacological and behavioral profiles.

Piperazine Derivatives: BZP and TFMPP
  • 1-Benzylpiperazine (BZP): BZP primarily acts as a dopamine and norepinephrine releasing agent and a serotonin reuptake inhibitor.[6] Its action is qualitatively similar to amphetamine, though it is significantly less potent, estimated to be about 10 to 20 times weaker.[7][8] BZP has been shown to increase synaptic dopamine and serotonin levels, leading to its stimulant and euphoric effects.[2]

  • 1-(3-trifluoromethylphenyl)piperazine (TFMPP): TFMPP is a non-selective serotonin receptor agonist and a serotonin releasing agent.[9][10][11] It has a more pronounced effect on the serotonergic system compared to BZP.[10] TFMPP is often found in combination with BZP in recreational products, with the combination aiming to mimic the effects of MDMA ("Ecstasy").[9][11] The co-administration of BZP and TFMPP leads to a synergistic increase in both dopamine and serotonin release.[11]

Amphetamine

Amphetamine and its derivatives are potent CNS stimulants that primarily act as releasing agents of dopamine and norepinephrine from presynaptic nerve terminals. They also block the reuptake of these neurotransmitters, leading to a significant increase in their synaptic concentrations. This robust dopaminergic and noradrenergic activity underlies their powerful stimulant, euphoric, and performance-enhancing effects.

Comparative Pharmacological Properties
Compound Primary Mechanism of Action Primary Neurotransmitters Affected Potency vs. Amphetamine
1-Benzylpiperazine (BZP) Dopamine and Norepinephrine Releasing Agent, Serotonin Reuptake Inhibitor[6]Dopamine, Norepinephrine, Serotonin10-20x less potent[7][8]
1-(3-trifluoromethylphenyl)piperazine (TFMPP) Serotonin Releasing Agent and Receptor Agonist[9][10][11]SerotoninN/A (Different primary mechanism)
Amphetamine Dopamine and Norepinephrine Releasing Agent and Reuptake InhibitorDopamine, NorepinephrineBenchmark

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of novel CNS stimulants like this compound with established compounds, a battery of preclinical and clinical assays is required.

Preclinical Evaluation: In Vitro and In Vivo Assays

3.1.1. In Vitro Receptor Binding and Neurotransmitter Release Assays

  • Objective: To determine the affinity of the compound for monoamine transporters (DAT, NET, SERT) and receptors, and to quantify its ability to induce neurotransmitter release or inhibit reuptake.

  • Methodology:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

    • For binding assays, incubate synaptosomes with radiolabeled ligands for DAT, NET, and SERT in the presence of varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki).

    • For release assays, pre-load synaptosomes with radiolabeled neurotransmitters (e.g., [3H]dopamine).

    • Expose the synaptosomes to the test compound and measure the amount of radiolabeled neurotransmitter released into the supernatant.

  • Rationale: These assays provide fundamental information about the molecular targets of the compound and its potency at those targets, offering a mechanistic basis for its CNS stimulant effects.

3.1.2. In Vivo Behavioral Assays in Rodents

  • Objective: To assess the stimulant effects on locomotor activity and the abuse potential of the compound.

  • Methodology:

    • Locomotor Activity:

      • Acclimate rodents (mice or rats) to open-field arenas.

      • Administer the test compound at various doses.

      • Record horizontal and vertical movements over a set period using automated tracking systems.

      • Compare the dose-response curve to that of a reference stimulant like amphetamine.

    • Drug Self-Administration:

      • Train rodents to press a lever to receive an intravenous infusion of a known drug of abuse (e.g., cocaine or amphetamine).

      • Once self-administration is established, substitute the training drug with the test compound.

      • Measure the rate of lever pressing to determine if the compound has reinforcing properties, which is indicative of abuse potential.

  • Rationale: Locomotor activity is a primary indicator of stimulant effects. The self-administration paradigm is the gold standard for assessing the rewarding and reinforcing properties of a drug, which are key components of its abuse liability.

Clinical Evaluation in Humans
  • Objective: To assess the subjective and physiological effects of the compound in a controlled clinical setting.

  • Methodology:

    • Recruit healthy volunteers with a history of stimulant use.

    • Employ a double-blind, placebo-controlled, crossover design.

    • Administer single doses of the test compound and a reference stimulant (e.g., d-amphetamine).

    • Collect physiological data (heart rate, blood pressure).

    • Administer subjective effects questionnaires at regular intervals, such as the Addiction Research Center Inventory (ARCI) and Visual Analog Scales (VAS) for ratings of "drug liking," "high," and "stimulated."

  • Rationale: This methodology allows for a direct comparison of the psychoactive and physiological effects of the novel compound to a known stimulant in humans, providing critical data on its efficacy and potential for abuse.

Visualization of Mechanisms and Workflows

Signaling Pathway of a Dopaminergic Stimulant

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Cytosol Cytosolic Dopamine DA_Vesicle->DA_Cytosol DAT Dopamine Transporter (DAT) DA_Cytosol->DAT Reverses DAT function DA_Synapse Dopamine DAT->DA_Synapse Efflux Stimulant Stimulant (e.g., Amphetamine) Stimulant->DA_Vesicle Disrupts VMAT2, releases DA Stimulant->DAT Enters neuron via DAT DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds to receptors Postsynaptic Effect Postsynaptic Effect DA_Receptor->Postsynaptic Effect Signal Transduction

Caption: Mechanism of a dopamine-releasing agent.

Experimental Workflow for CNS Stimulant Comparison

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_data Data Analysis invitro In Vitro Assays (Binding & Release) invivo In Vivo Behavioral Assays (Locomotor & Self-Admin) invitro->invivo Proceed if potent phase1 Phase I Clinical Trial (Safety & Subjective Effects) invivo->phase1 Proceed if effective & safe comparison Comparative Efficacy Analysis (vs. Amphetamine) phase1->comparison

Caption: Workflow for comparing CNS stimulant efficacy.

Comparative Efficacy and Side Effect Profile

Available data suggests that while BZP can produce amphetamine-like subjective effects, it is less potent and may have a different side effect profile.[7] Adverse effects associated with BZP use include anxiety, insomnia, and cardiovascular stimulation.[6][8] TFMPP, when used alone, can produce dysphoric and anxiogenic effects.[12] The combination of BZP and TFMPP is associated with a range of adverse effects, including nausea, headaches, and anxiety.[9]

In comparison, amphetamines are associated with a well-documented side effect profile that includes insomnia, decreased appetite, and cardiovascular effects.[8] Chronic use can lead to tolerance, dependence, and neurotoxicity.

Conclusion

While this compound remains an understudied compound in the context of CNS stimulant efficacy, the broader class of piperazine derivatives, particularly BZP, demonstrates amphetamine-like stimulant properties, albeit with lower potency. The primary mechanism of action involves the release and reuptake inhibition of monoamine neurotransmitters. A comprehensive evaluation of any novel piperazine derivative would require a systematic approach, beginning with in vitro characterization and progressing through preclinical behavioral models and controlled clinical trials. The experimental protocols outlined in this guide provide a framework for such an evaluation, allowing for a robust comparison against established CNS stimulants like amphetamine. Future research is warranted to elucidate the specific pharmacological profile and therapeutic potential of compounds like this compound.

References

A Comparative Guide to Purity Validation of 1-Propylpiperazine Dihydrobromide: Titrimetric vs. Chromatographic and Spectroscopic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Propylpiperazine Dihydrobromide is a versatile chemical intermediate valued in the pharmaceutical industry for the synthesis of various bioactive molecules, particularly central nervous system (CNS) agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, rigorous purity assessment is not merely a quality control checkbox; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound, focusing on the classical, robust technique of titration and contrasting it with modern chromatographic and spectroscopic alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate analytical strategy for their specific needs, from process development to final quality assurance.

Section 1: The Titrimetric Approach: A Fundamental Purity Assay

Titration remains a cornerstone of pharmacopeial analysis due to its accuracy, precision, and reliance on fundamental stoichiometric principles.[2] For a salt like this compound, which is the product of a di-basic amine and a strong acid (HBr), non-aqueous potentiometric titration is the method of choice.

Principle of the Method

1-Propylpiperazine has two basic nitrogen atoms that are protonated in the dihydrobromide salt. Titrating this salt with a strong base in a non-aqueous medium allows for the sequential neutralization of these two acidic protons. An aqueous environment is generally unsuitable as water can compete with the analyte, leading to indistinct endpoints.[3][4] Using a non-aqueous solvent like glacial acetic acid enhances the basicity of the amine salt, allowing for a sharp, detectable endpoint when titrated with a strong acid like perchloric acid, or conversely, it allows the salt to be titrated as an acid with a strong base.[5]

The titration involves two equivalence points:

  • First Equivalence Point: C₇H₁₆N₂·2HBr + NaOH → C₇H₁₆N₂·HBr + NaBr + H₂O

  • Second Equivalence Point: C₇H₁₆N₂·HBr + NaOH → C₇H₁₆N₂ + NaBr + H₂O

Potentiometric endpoint detection, which measures the change in potential (voltage) as a function of titrant volume, is vastly superior to colorimetric indicators for this application. It provides objective, reproducible endpoint determination, which is crucial for method validation and regulatory compliance.[2]

Experimental Protocol: Potentiometric Titration

This protocol outlines a validated method for determining the purity of this compound.

1. Reagents and Apparatus:

  • Titrant: 0.1 M Sodium Hydroxide (NaOH) in a suitable non-aqueous solvent (e.g., methanol), standardized against a primary standard (e.g., potassium hydrogen phthalate).

  • Solvent: A mixture of glacial acetic acid and acetic anhydride, or another suitable non-aqueous solvent.

  • Apparatus: Automated potentiometric titrator equipped with a glass pH electrode or a specialized electrode suitable for non-aqueous media (e.g., Solvotrode).[5]

  • Analyte: Accurately weighed sample of this compound (approx. 150-200 mg).

2. Procedure:

  • Accurately weigh the this compound sample and dissolve it in 50 mL of the chosen non-aqueous solvent in a titration vessel.

  • Place the vessel on the titrator, immerse the electrode and the titrant delivery tip into the solution, and start the stirrer.

  • Titrate with the standardized 0.1 M NaOH solution. The titrator should be programmed to add titrant in dynamic increments, slowing down as it approaches the equivalence points to ensure high resolution.

  • The titration is complete after the second equivalence point is clearly passed. The automated titrator will record the potential (mV or pH) versus the volume of titrant added.

  • Perform a blank titration using the same volume of solvent to correct for any acidic or basic impurities in the solvent itself.[6]

3. Calculation of Purity: The purity is calculated based on the volume of titrant consumed to reach the second equivalence point, as this represents the complete neutralization of the dihydrobromide salt.

Purity (%) = ( (V_sample - V_blank) * M_titrant * (MW_analyte / 2) ) / (W_sample) * 100

Where:

  • V_sample = Volume of titrant at the second equivalence point (mL)

  • V_blank = Volume of titrant for the blank (mL)

  • M_titrant = Molarity of the standardized NaOH titrant (mol/L)

  • MW_analyte = Molecular weight of this compound (290.04 g/mol )[1]

  • W_sample = Weight of the sample (mg)

  • The factor of 2 is included because two moles of titrant react with one mole of the dihydrobromide salt.

Causality and Trustworthiness
  • Why Non-Aqueous? Water's amphiprotic nature can level the strengths of weak acids and bases, making their titration curves flat and endpoints difficult to detect. Non-aqueous solvents can differentiate the two dissociation constants of the piperazine moiety, providing two distinct and sharp equivalence points.[3]

  • Why Potentiometric? It removes the subjectivity of visual indicators and is essential for colored or turbid solutions. The data generated (a full titration curve) provides more information than a single endpoint, offering insights into the sample's behavior and the presence of other titratable species. This aligns with modern validation requirements outlined in USP General Chapter <1225>.[7][8]

  • Self-Validation: The presence of two clear, stoichiometric equivalence points acts as an internal validation check. The volume of titrant between the first and second endpoints should be nearly identical to the volume from the start to the first endpoint. Any significant deviation could indicate the presence of mono-protonated impurities.

Workflow Visualization

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Reporting A Standardize 0.1 M NaOH Titrant D Perform Automated Potentiometric Titration A->D B Accurately Weigh Analyte Sample C Dissolve Sample in Non-Aqueous Solvent B->C C->D E Detect Two Equivalence Points D->E Generates Curve G Calculate Purity Using 2nd Endpoint E->G V_sample F Run Blank Titration F->G H Report Final Purity Assay (%) G->H

Caption: Workflow for Purity Assay by Potentiometric Titration.

Section 2: Comparative Analytical Methodologies

While titration provides an accurate assay of the bulk material, it is often not specific and may not detect non-basic or weakly basic impurities. Therefore, orthogonal methods are required for a complete purity profile.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase. For amine salts, reversed-phase HPLC (RP-HPLC) with a C18 column is common. Since 1-Propylpiperazine lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) or the use of a derivatizing agent is necessary.[9] More advanced detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can also be used for universal detection.

  • Advantages: Excellent for impurity profiling, allowing for the separation and quantification of synthesis-related impurities and degradation products. It is highly sensitive and specific.

  • Disadvantages: Requires a reference standard for the main component and for each impurity to be quantified. Method development can be time-consuming, and the instrumentation is more complex and expensive than a titrator.

Quantitative NMR (qNMR)
  • Principle: qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its specific NMR signals to the integral of a signal from a certified internal standard of known purity.[10][11] The signal intensity is directly proportional to the number of nuclei, requiring no compound-specific calibration standards.[10]

  • Advantages: Provides an absolute measure of purity and can simultaneously provide structural confirmation of the analyte.[12][13] It is non-destructive and can be used to quantify compounds without a chromophore.

  • Disadvantages: Requires highly specialized and expensive instrumentation (NMR spectrometer). The sample must be completely soluble in the deuterated solvent, and careful selection of a non-overlapping internal standard is critical.[13] Sensitivity is lower compared to HPLC.

Gas Chromatography (GC)
  • Principle: GC separates compounds based on their volatility. Since this compound is a salt and thus non-volatile, it must first be converted to its free base form (1-Propylpiperazine) by neutralization and extraction into an organic solvent before injection.

  • Advantages: The gold standard for analyzing residual solvents and other volatile impurities that would be invisible to HPLC or titration.

  • Disadvantages: The required sample preparation step (conversion to free base) adds complexity and potential for error. It is not suitable for analyzing non-volatile impurities.

Section 3: Data Interpretation & Method Selection

The choice of analytical method depends on the specific question being asked. Is the goal a bulk assay, a detailed impurity profile, or analysis of specific contaminants like residual solvents? A robust quality control strategy employs a combination of these techniques.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of these methods for the analysis of a batch of synthesized this compound.

ParameterPotentiometric TitrationHPLC-UV (210 nm)qNMR (¹H, 600 MHz)GC-FID (Free Base)
Purity (Assay) 99.2%99.1% (Area Normalization)99.3% (vs. Internal Std)N/A (Impurity only)
Specificity Low (Titrates any base)High (Separates isomers)High (Structure-specific)High (For volatiles)
Key Application Bulk AssayImpurity ProfilingAbsolute QuantificationResidual Solvents
LOD/LOQ ~0.5%~0.01% / 0.05%~0.1%~10 ppm
Instrumentation Cost LowMediumVery HighMedium
Analysis Time/Sample ~15 min~30 min~20 min~25 min
Expertise Required Low-MediumMedium-HighHighMedium
An Integrated, Self-Validating Approach

A powerful strategy for ensuring data integrity is the use of orthogonal methods. For this compound, the combination of potentiometric titration and HPLC provides a self-validating system.

  • Titration provides a highly accurate and precise measure of the total amount of the titratable dihydrobromide salt.

  • HPLC provides a detailed picture of all UV-active components, quantifying the main peak and all impurities relative to the total.

If the purity value from titration (e.g., 99.2%) closely matches the main peak area percent from HPLC (e.g., 99.1%), it builds high confidence in the result. This is often expressed as a "mass balance" calculation. A significant discrepancy between the two would immediately signal a problem, such as the presence of a non-UV-active impurity that is titratable, or a UV-active impurity that is not basic.

Validation_Logic cluster_methods Orthogonal Purity Analysis A Synthesized Batch This compound T Potentiometric Titration (Bulk Assay) A->T H HPLC-UV (Impurity Profile) A->H C Compare Results (Mass Balance) T->C H->C R1 Results Correlate (e.g., 99.2% vs 99.1%) C->R1 Yes R2 Results Discrepant (e.g., 99.2% vs 95.0%) C->R2 No V High Confidence in Purity Value R1->V I Investigate Cause: - Non-UV active impurity? - Non-basic impurity? R2->I

Caption: Logic diagram for a self-validating purity assessment.

Conclusion

Validating the purity of this compound requires a multi-faceted analytical approach. While potentiometric titration stands out as a simple, accurate, and cost-effective method for determining the bulk assay value, it lacks the specificity to provide a complete purity profile. For this, HPLC is indispensable, offering high-resolution separation and quantification of process-related impurities and degradation products. For absolute quantification without the need for a specific reference standard, qNMR serves as a powerful primary method. Finally, GC is the designated tool for controlling volatile impurities. By understanding the principles, advantages, and limitations of each technique, and by intelligently combining them into an orthogonal, self-validating system, researchers and drug development professionals can ensure the highest level of quality and confidence in their synthesized materials.

References

structure-activity relationship (SAR) studies of 1-Propylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 1-Propylpiperazine Derivatives Targeting Dopamine and Serotonin Receptors

The 1-propylpiperazine moiety is a cornerstone in the design of centrally acting agents, particularly those targeting the intricate signaling pathways of dopamine and serotonin. Its structural features, a protonatable nitrogen within the piperazine ring and a flexible propyl chain, provide a versatile template for medicinal chemists to modulate receptor affinity, selectivity, and functional activity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1-propylpiperazine derivatives, with a focus on their interactions with dopamine D2 and serotonin 5-HT1A receptors, key players in the pathophysiology of various neurological and psychiatric disorders.

The Significance of the 1-Propyl Group: A Balancing Act of Potency and Selectivity

The N-propyl substituent on the piperazine ring is not a mere placeholder; it plays a crucial role in defining the pharmacological profile of these derivatives. The length and lipophilicity of this alkyl chain have been shown to significantly influence binding affinities at both D2 and 5-HT1A receptors. While shorter or longer alkyl chains can be accommodated, the propyl group often represents an optimal balance for achieving high potency. This is exemplified in studies of arylpiperazines where the n-propyl linker is a common feature in compounds exhibiting high affinity for 5-HT1A receptors[1][2].

Comparative Analysis of 1-Propylpiperazine Derivatives

To understand the nuanced effects of structural modifications, we will compare two prominent classes of 1-propylpiperazine derivatives: those with aryl substitutions on the second nitrogen of the piperazine ring (N-aryl-N'-propylpiperazines) and those with more complex moieties designed to probe specific receptor subpockets.

N-Aryl-N'-Propylpiperazines: Modulating Affinity and Function through Aryl Substitution

This class of compounds has been extensively studied for its potential as atypical antipsychotics, agents that balance D2 receptor antagonism with 5-HT1A receptor agonism to achieve therapeutic efficacy with a reduced side-effect profile[3][4]. The general structure consists of a 1-propylpiperazine core with a substituted aryl group at the N4 position.

Key SAR Insights:

  • Nature of the Aryl Group: The electronic and steric properties of the aryl substituent are critical determinants of receptor affinity and selectivity. Electron-withdrawing groups, such as chloro or trifluoromethyl, on the phenyl ring often enhance affinity for the D2 receptor.

  • Position of Substitution: The substitution pattern on the aryl ring significantly impacts activity. For instance, in a series of chloro-substituted aryloxypiperazine derivatives, the position of the chloro group influences the dopaminergic and serotonergic antagonism[3].

  • Heterocyclic Aryl Mimics: Replacing the phenyl ring with heterocyclic systems, such as pyrimidinyl or pyridinyl moieties, can fine-tune the receptor interaction profile, often leading to enhanced 5-HT1A affinity.

Quantitative Comparison of N-Aryl-N'-Propylpiperazine Derivatives:

Compound IDN4-Aryl SubstituentD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Reference
A1 2-methoxyphenyl90.62.0[1]
A2 2-pyridyl119.31.4[1]
B1 3-chlorophenyl--[3]
B2 5-methoxyindolyl--[3]

Note: Quantitative data for compounds B1 and B2 were not provided in the cited abstract, but the study highlighted the indole substitution as improving efficacy.

Probing Deeper: Complex N4-Substituents on the 1-Propylpiperazine Core

To further enhance affinity and selectivity, researchers have explored more elaborate substituents at the N4 position, often incorporating rigid or extended functionalities to interact with specific subpockets of the target receptors.

Key SAR Insights:

  • Extended Linkers and Terminal Groups: The introduction of longer chains with terminal amide or imide functionalities can significantly alter the pharmacological profile. The nature of the terminal group and the length of the linker are critical for optimizing interactions with the receptor.

  • Conformationally Constrained Moieties: Incorporating rigid structures, such as spirocyclic systems or adamantyl groups, can lock the molecule into a specific conformation, potentially increasing affinity and selectivity for a particular receptor subtype[5][6].

Quantitative Comparison of 1-Propylpiperazines with Complex N4-Substituents:

Compound IDN4-SubstituentTarget Receptor(s)Affinity (Ki or IC50, nM)Reference
C1 N-(tricyclo[3.3.1.1^3,7]decan-1-yl)propyl5-HT1A1.2[6]
C2 N-(3,5-dimethyl-tricyclo[3.3.1.1^3,7]decan-1-yl)propyl5-HT1A21.3[6]
D1 4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione5-HT1A2.7[5]

Experimental Protocols for Evaluating 1-Propylpiperazine Derivatives

The determination of the biological activity of these compounds relies on a suite of standardized in vitro assays.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its molecular target.

Step-by-Step Methodology for a Radioligand Binding Assay:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human D2 or 5-HT1A receptor) are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Step-by-Step Methodology for a cAMP Accumulation Assay (for Gi-coupled receptors like D2 and 5-HT1A):

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Forskolin Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin to induce the production of cyclic AMP (cAMP).

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound. Agonists will inhibit the forskolin-induced cAMP production, while antagonists will block the effect of a known agonist.

  • cAMP Measurement: The intracellular levels of cAMP are quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Logical Relationships

The therapeutic and adverse effects of 1-propylpiperazine derivatives are dictated by their influence on the downstream signaling cascades of their target receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors involved in gene expression, neuronal excitability, and neurotransmitter release.

D2_Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Phosphorylation

Dopamine D2 Receptor Signaling Cascade.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi proteins. Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in its firing rate.

Serotonin 5-HT1A Receptor Signaling Cascade.

Synthesis of 1-Propylpiperazine Derivatives

The synthesis of these compounds typically involves a multi-step process. A common strategy is the N-alkylation of a suitable piperazine precursor.

General Synthetic Workflow:

Synthesis_Workflow Arylpiperazine Substituted Arylpiperazine Alkylation N-Alkylation Arylpiperazine->Alkylation PropylHalide 1-Halo-3-X-propane (e.g., 1-bromo-3-chloropropane) PropylHalide->Alkylation Intermediate N-Aryl-N'-(3-halopropyl)piperazine Alkylation->Intermediate FinalCoupling Nucleophilic Substitution Intermediate->FinalCoupling TerminalMoiety Terminal Moiety (e.g., Amine, Imide) TerminalMoiety->FinalCoupling FinalProduct 1-Propylpiperazine Derivative FinalCoupling->FinalProduct

General Synthetic Route for 1-Propylpiperazine Derivatives.

A specific example is the synthesis of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1^3,7]decan-1-amine, which involves the reaction of 1-(2-methoxyphenyl)piperazine with 1,3-dichloropropane to form the key intermediate, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine. This intermediate is then reacted with 1-adamantanamine to yield the final product[6].

Conclusion

The 1-propylpiperazine scaffold remains a highly valuable starting point for the design of novel CNS agents. The structure-activity relationships discussed in this guide highlight the critical role of the N-propyl group and the significant impact of substitutions at the N4 position on receptor affinity, selectivity, and functional activity. By leveraging this understanding and employing robust experimental protocols, researchers can continue to develop new 1-propylpiperazine derivatives with improved therapeutic profiles for the treatment of a range of neuropsychiatric disorders.

References

A Head-to-Head Comparison of Synthetic Routes for 1-Propylpiperazine Dihydrobromide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and neuropharmacology research, 1-Propylpiperazine Dihydrobromide stands as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly central nervous system (CNS) agents.[1] Its molecular structure provides a versatile scaffold, enabling effective interactions within biological systems. The efficient and scalable synthesis of this key building block is therefore of paramount importance to researchers and drug development professionals. This guide provides a head-to-head comparison of the two primary synthetic routes to 1-Propylpiperazine, culminating in its conversion to the dihydrobromide salt. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.

Unveiling the Synthetic Pathways: A Comparative Overview

The synthesis of 1-Propylpiperazine, the free base precursor to the target dihydrobromide salt, is predominantly achieved through two distinct chemical transformations: Direct Alkylation of Piperazine and Reductive Amination . Each route presents a unique set of experimental considerations, yields, and challenges.

Route 1: Direct N-Alkylation of Piperazine

This classical approach involves the direct reaction of piperazine with a propyl-containing electrophile, typically an alkyl halide such as 1-bromopropane. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on one of the piperazine nitrogens attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

A significant challenge in this route is controlling the degree of alkylation. Piperazine possesses two nucleophilic secondary amine groups, making it susceptible to both mono- and di-alkylation. The formation of the undesired 1,4-dipropylpiperazine byproduct can significantly reduce the yield of the target mono-propylated product. To circumvent this, several strategies can be employed:

  • Using a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the alkylating agent, the probability of the alkyl halide encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated piperazine molecule. This statistical control favors the formation of the mono-propylated product.

  • In Situ Formation of a Monoprotonated Salt: The nucleophilicity of the two nitrogen atoms in piperazine can be differentiated by the in situ formation of a monoprotonated salt. The protonated nitrogen is rendered non-nucleophilic, directing the alkylation to the remaining free secondary amine. This can be achieved by reacting piperazine with one equivalent of a strong acid, such as hydrochloric acid, prior to the addition of the alkylating agent.[2]

Route 2: Reductive Amination

Reductive amination offers a more controlled and often higher-yielding alternative for the synthesis of 1-Propylpiperazine. This one-pot reaction involves the condensation of piperazine with propanal (propionaldehyde) to form an intermediate iminium ion, which is then immediately reduced in situ by a selective reducing agent to yield the final product.

The choice of reducing agent is critical to the success of this reaction. The reducing agent must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)3) is a widely used and highly effective reagent for this purpose due to its selectivity and tolerance of a wide range of functional groups.[3][4] The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE).

At a Glance: A Tabular Comparison of the Synthetic Routes

FeatureRoute 1: Direct N-Alkylation Route 2: Reductive Amination
Starting Materials Piperazine, 1-BromopropanePiperazine, Propanal
Key Reagents Base (e.g., K₂CO₃, Pyridine) or Acid (for salt formation)Reducing Agent (e.g., NaBH(OAc)₃)
Reaction Type Nucleophilic Substitution (SN2)Condensation followed by Reduction
Selectivity Control Challenging; requires excess piperazine or salt formation to minimize dialkylation.Generally high for mono-alkylation.
Typical Yields 60-80% (with optimization)[5]Often >80%
Byproducts 1,4-Dipropylpiperazine, Quaternary ammonium saltsBoron-containing byproducts, water
Reaction Conditions Often requires heating (reflux)Typically room temperature
Work-up and Purification Can be complex due to separation of product from excess piperazine and byproducts.Generally straightforward; aqueous work-up to remove reducing agent byproducts.
Cost-Effectiveness Can be cost-effective if excess piperazine is recovered and recycled.Reagents like NaBH(OAc)₃ can be more expensive.
Safety Considerations 1-Bromopropane is a volatile and potentially carcinogenic alkylating agent.Propanal is a volatile and flammable aldehyde.

Visualizing the Synthetic Pathways

Diagram 1: Reaction Scheme for Direct N-Alkylation

cluster_reactants Reactants cluster_products Products piperazine Piperazine mono_product 1-Propylpiperazine piperazine->mono_product + Propyl Bromide propyl_bromide 1-Bromopropane di_product 1,4-Dipropylpiperazine mono_product->di_product + Propyl Bromide base Base (e.g., K₂CO₃)

Caption: Reaction scheme for the direct N-alkylation of piperazine.

Diagram 2: Reaction Scheme for Reductive Amination

cluster_reactants Reactants piperazine Piperazine iminium Iminium Ion Intermediate piperazine->iminium + Propanal - H₂O propanal Propanal product 1-Propylpiperazine iminium->product + [H] reducing_agent [H] (e.g., NaBH(OAc)₃)

Caption: Reaction scheme for the reductive amination of piperazine with propanal.

Detailed Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis of 1-Propylpiperazine via Direct N-Alkylation

Materials:

  • Piperazine (anhydrous)

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add a large excess of piperazine (e.g., 5 equivalents) and anhydrous potassium carbonate (2 equivalents) to anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-propylpiperazine.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-propylpiperazine.

Protocol 2: Synthesis of 1-Propylpiperazine via Reductive Amination

Materials:

  • Piperazine

  • Propanal (Propionaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere, dissolve piperazine (1.2 equivalents) in 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add propanal (1 equivalent) to the solution and stir for 20-30 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, controlling any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCE (3 x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-propylpiperazine.

  • Purification: The crude product is often of high purity and can be used directly in the next step. If necessary, it can be purified by distillation under reduced pressure.

Final Step: Preparation of this compound

Materials:

  • 1-Propylpiperazine (free base)

  • Hydrobromic acid (48% aqueous solution)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the purified 1-propylpiperazine (1 equivalent) in isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add hydrobromic acid (2.2 equivalents) dropwise with stirring. A precipitate will form.

  • Crystallization: Stir the suspension at 0°C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration and wash with cold isopropanol, followed by diethyl ether.

  • Drying: Dry the solid under vacuum to obtain this compound.

Conclusion and Recommendations

Both direct N-alkylation and reductive amination are viable synthetic routes for the preparation of 1-Propylpiperazine.

  • Direct N-alkylation is a more traditional method that can be cost-effective, especially if excess piperazine is recovered. However, it often suffers from a lack of selectivity, leading to the formation of the dialkylated byproduct and requiring more rigorous purification. The use of a large excess of piperazine or the in situ formation of a monoprotonated salt can improve the yield of the desired mono-alkylated product.

  • Reductive amination is generally the preferred method for its high selectivity, milder reaction conditions, and often higher yields of the mono-alkylated product. The use of sodium triacetoxyborohydride as the reducing agent allows for a convenient one-pot procedure with a straightforward work-up. While the initial cost of the reducing agent may be higher, the improved efficiency and purity of the product can offset this expense, particularly in a research and development setting.

For researchers seeking a reliable and high-yielding synthesis of this compound, the reductive amination route is highly recommended . Its superior control over selectivity minimizes the formation of byproducts, simplifying purification and ensuring a higher quality of the final intermediate for subsequent applications in drug discovery and development.

References

Assessing the Specificity of 1-Propylpiperazine Dihydrobromide in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of a compound's interaction with its biological target is paramount. The specificity of a chemical probe or synthetic intermediate dictates its utility and the confidence with which experimental results can be interpreted. This guide provides an in-depth technical assessment of the specificity of 1-Propylpiperazine Dihydrobromide, a versatile piperazine derivative employed in the synthesis of centrally active agents.[1][2]

Through a carefully designed comparative study, we will explore the binding profile of this compound against that of structurally related analogs in a relevant biochemical assay. This guide is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design, thereby providing a framework for assessing the specificity of similar compounds.

The Critical Role of Specificity in Drug Discovery

In the realm of drug discovery, specificity is the measure of a compound's ability to interact exclusively with its intended biological target.[3][4][5] Poor specificity can lead to off-target effects, resulting in misleading experimental data and, in a clinical context, adverse side effects. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous CNS-active drugs that target aminergic G protein-coupled receptors (GPCRs) and other neurotransmitter systems.[1][6][7][8] this compound, as a synthetic building block, is frequently utilized in the development of such therapeutic candidates.[9][10][11] Therefore, understanding its inherent binding characteristics is crucial for the rational design of selective ligands.

Comparative Experimental Design: Rationale and Approach

To quantitatively assess the specificity of this compound, a competitive radioligand binding assay was selected. This assay is considered a gold standard for determining the binding affinity of a compound for a specific receptor.[12] The sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of neurological disorders, was chosen as the primary target for this investigation due to the known affinity of some piperazine-based compounds for this receptor.[13][14][15]

Our experimental design is centered on the following principles:

  • Head-to-Head Comparison: The binding affinity of this compound for the S1R will be directly compared to that of two structurally similar analogs: 1-Ethylpiperazine Dihydrobromide and 1-Butylpiperazine Dihydrobromide. This will allow for an evaluation of the effect of the N-alkyl substituent length on binding specificity.

  • Primary and Secondary Target Assessment: To evaluate specificity, we will not only determine the affinity for the primary target (S1R) but also for a common off-target, the sigma-2 receptor (S2R).[14] High specificity is demonstrated by a significant difference in affinity between the primary and secondary targets.

  • Self-Validating Protocols: The experimental protocols are designed to include appropriate controls to ensure the reliability and reproducibility of the data.[3][16]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for the competitive radioligand binding assay and a simplified representation of the sigma receptor signaling context.

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from cell culture or tissue) incubation Incubate Membranes, Radioligand, & Unlabeled Competitor prep_membranes->incubation prep_radioligand Prepare Radioligand (3H-pentazocine) prep_radioligand->incubation prep_competitors Prepare Unlabeled Competitors (1-Propylpiperazine, Analogs) prep_competitors->incubation separation Separate Bound & Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification ic50_calc Calculate IC50 Values quantification->ic50_calc ki_calc Calculate Ki Values (Cheng-Prusoff Equation) ic50_calc->ki_calc specificity_index Determine Specificity Index (Ki S2R / Ki S1R) ki_calc->specificity_index signaling_pathway cluster_cell Cellular Environment S1R Sigma-1 Receptor (S1R) IonChannel Ion Channel S1R->IonChannel Modulation Kinase Kinase S1R->Kinase Regulation S2R Sigma-2 Receptor (S2R) CellularResponse Cellular Response (e.g., Neurite Outgrowth, Survival) IonChannel->CellularResponse Kinase->CellularResponse Ligand Piperazine Ligand Ligand->S1R Binds (High Affinity) Ligand->S2R Binds (Lower Affinity - Off-Target)

References

benchmarking the performance of 1-Propylpiperazine Dihydrobromide in material science applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 1-Propylpiperazine Dihydrobromide, with a primary focus on its potential application as a curing agent for epoxy resins. We will delve into its performance characteristics, objectively compare it with established alternatives, and provide detailed experimental protocols for robust benchmarking. This document is intended to be a practical resource, enabling researchers to make informed decisions in material selection and formulation development.

Introduction: The Role of Piperazine Derivatives in Material Science

Piperazine and its derivatives are a versatile class of organic compounds widely recognized for their utility in pharmaceuticals and, increasingly, in material science. Their unique cyclic diamine structure imparts a combination of rigidity and reactivity that can be harnessed to create high-performance polymers. In the realm of epoxy resins, the choice of a curing agent, or hardener, is paramount as it dictates the final properties of the thermoset material, including its mechanical strength, thermal stability, and chemical resistance.[1]

This compound is a salt of the N-substituted piperazine, 1-Propylpiperazine. While the dihydrobromide salt itself is not the reactive species for epoxy curing, it can serve as a stable precursor to the active free amine. The free amine, 1-Propylpiperazine, possesses two secondary amine hydrogens that can participate in the ring-opening polymerization of epoxy resins. This guide will primarily focus on the performance of the active 1-Propylpiperazine as a curing agent.

Performance Benchmarking: 1-Propylpiperazine vs. Alternative Curing Agents

The performance of 1-Propylpiperazine as an epoxy curing agent is best understood through direct comparison with other commonly used aliphatic amines. For this guide, we will benchmark its theoretical performance against two widely recognized alternatives: Triethylenetetramine (TETA) , a linear aliphatic amine, and 1-(2-aminoethyl)piperazine (AEP) , a related piperazine derivative with a primary amine group.

Key Performance Metrics

The selection of an appropriate curing agent is a multi-faceted decision, balancing cure characteristics with the desired end-properties of the material. The following table summarizes the anticipated performance of 1-Propylpiperazine in comparison to TETA and AEP based on general structure-property relationships in epoxy chemistry.[2][3]

Performance Metric1-Propylpiperazine (Predicted)Triethylenetetramine (TETA)1-(2-aminoethyl)piperazine (AEP)Rationale & Significance
Reactivity/Cure Speed ModerateHighVery HighThe presence of a primary amine in AEP leads to faster reaction kinetics compared to the secondary amines of 1-Propylpiperazine. TETA's linear structure also contributes to high reactivity.[3] Cure speed impacts processing time and production cycles.
Glass Transition Temp. (Tg) HighModerate-HighHighThe rigid piperazine ring in both 1-Propylpiperazine and AEP is expected to impart a higher Tg to the cured epoxy network compared to the more flexible linear structure of TETA. A higher Tg indicates better performance at elevated temperatures.
Mechanical Strength Good-ExcellentGoodExcellentThe crosslink density and rigidity of the cured network influence mechanical properties. Piperazine-based curing agents often yield tough and rigid materials.[4]
Thermal Stability GoodModerateGoodThe inherent stability of the piperazine ring suggests good thermal stability for epoxies cured with 1-Propylpiperazine and AEP.[1]
Chemical Resistance GoodGoodGoodThe highly crosslinked nature of epoxy thermosets generally provides good resistance to a wide range of chemicals. Aromatic amines typically offer superior chemical resistance.[1]
Handling & Safety Moderate HazardCorrosive, SensitizerCorrosive, SensitizerAll amine curing agents require careful handling. This compound is an irritant.[5] The free amine is expected to have similar hazards.

Experimental Protocols for Performance Evaluation

To validate the predicted performance and enable a rigorous comparison, a series of standardized experimental protocols should be employed. These protocols are designed to provide quantitative data on the key performance metrics outlined above.

Preparation of the Curing Agent

It is critical to note that this compound must be converted to its free amine form, 1-Propylpiperazine, to be an effective epoxy curing agent. This can be achieved through a neutralization reaction with a suitable base, followed by extraction and purification. The stoichiometry of the curing agent to the epoxy resin is then calculated based on the amine hydrogen equivalent weight (AHEW) of the free amine.

Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature

DSC is a powerful technique to characterize the curing process and the thermal properties of the cured material.[6][7]

Objective: To determine the heat of cure, onset of cure temperature, peak exothermic temperature, and the glass transition temperature (Tg) of the cured epoxy system.

Methodology:

  • Sample Preparation: Accurately weigh the epoxy resin and the calculated stoichiometric amount of the curing agent into an aluminum DSC pan. Thoroughly mix the components using a small spatula.

  • Curing Profile (Dynamic Scan): Place the sealed pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature sufficient to complete the curing reaction (e.g., 250 °C).[8]

  • Glass Transition Temperature (Tg) Measurement: After the initial dynamic scan, cool the sample to ambient temperature and then reheat at the same heating rate. The Tg is observed as a step change in the heat flow curve.[9]

  • Data Analysis: Integrate the exothermic peak from the first heating scan to determine the total heat of cure (ΔH). The onset temperature, peak temperature, and Tg are determined from the thermal curve.[10]

Workflow Diagram:

dsc_workflow A Mix Epoxy & Curing Agent B Seal in DSC Pan A->B C Dynamic Scan (Heat) B->C D Cool to Ambient C->D E Second Dynamic Scan (Heat) D->E F Analyze Data E->F

Caption: Workflow for DSC analysis of epoxy curing.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.[11][12]

Objective: To determine the onset of thermal decomposition and the degradation profile of the cured epoxy resin.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the fully cured epoxy resin into a TGA crucible.

  • Thermal Profile: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically defined as the temperature at which a 5% weight loss occurs (Td5%).[13]

Workflow Diagram:

tga_workflow A Place Cured Sample in TGA B Heat at Constant Rate A->B C Monitor Weight Loss B->C D Analyze TGA Curve C->D

Caption: Workflow for TGA analysis of cured epoxy.

Mechanical Property Testing

The mechanical properties of the cured epoxy are critical for most applications. Standardized tests should be performed on carefully prepared specimens.[14]

Objective: To determine the tensile strength, flexural strength, and impact strength of the cured epoxy resin.

Methodology:

  • Specimen Preparation: Cast the mixed epoxy and curing agent into molds of the appropriate geometry for each test (e.g., dog-bone shape for tensile testing) and cure according to a defined schedule.

  • Tensile Testing (ASTM D638): Mount the specimen in a universal testing machine and apply a tensile load until failure. Record the stress-strain curve to determine tensile strength, modulus, and elongation at break.

  • Flexural Testing (ASTM D790): Place the specimen on two supports and apply a load to the center. Measure the force required to bend the sample to determine the flexural strength and modulus.[14]

  • Impact Testing (ASTM D256): Subject a notched specimen to a sudden impact and measure the energy absorbed to fracture the specimen. This provides a measure of the material's toughness.[14]

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[5] The free amine form is expected to have similar or potentially greater hazards and should be handled with caution. Always consult the Safety Data Sheet (SDS) before use.[5][15]

Conclusion

1-Propylpiperazine, derived from its dihydrobromide salt, presents a promising profile as a curing agent for epoxy resins, with the potential to yield materials with high glass transition temperatures and good mechanical properties. Its performance is anticipated to be competitive with other piperazine-based and aliphatic amine curing agents. The experimental protocols detailed in this guide provide a robust framework for a comprehensive and comparative evaluation. By systematically analyzing the cure kinetics, thermal stability, and mechanical properties, researchers can accurately benchmark the performance of 1-Propylpiperazine and determine its suitability for their specific material science applications.

References

Safety Operating Guide

1-Propylpiperazine Dihydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 1-Propylpiperazine Dihydrobromide

Introduction: Beyond the Synthesis

As researchers and developers, our focus is often on the application of reagents like this compound (CAS No. 64262-23-3), a versatile intermediate in pharmaceutical synthesis and neuropharmacology research.[1] However, responsible chemical stewardship extends beyond the successful experiment. The safe and compliant disposal of this compound and its associated waste is a critical component of laboratory safety and environmental protection.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to equip laboratory professionals with the knowledge to manage this chemical waste stream safely, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

Hazard Profile and Risk Assessment

Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, primarily due to its irritant properties.[2][3]

Table 1: GHS Hazard Classifications for this compound

Hazard ClassHazard StatementSignal WordPictogramSource(s)
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)[2][3]
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)[2][3]

The piperazine moiety itself is known to be corrosive, and while this dihydrobromide salt is classified as an irritant, it must be handled with significant care.[4][5] Furthermore, as a combustible solid, it should not be stored near ignition sources.[4][6] Upon thermal decomposition, it can release hazardous vapors, including nitrogen oxides and corrosive hydrogen bromide gas.[2][6] Therefore, all waste containing this compound must be treated as hazardous.[2][7]

Pre-Disposal Procedures: Safety First

Before handling any waste containing this compound, it is imperative to establish a safe working environment. This preparation is not merely procedural; it is a critical control measure to prevent exposure.

  • Engineering Controls : All handling of the solid compound or solutions should occur within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[7] The area must be well-ventilated.[2][4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This is your primary barrier against direct chemical contact.

    • Eye Protection : Wear chemical safety goggles or a face shield.[3]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[3][7] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Body Protection : A fully buttoned lab coat must be worn.[7]

    • Respiratory Protection : If there is a significant risk of generating dust and a fume hood is not available, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[3]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this compound waste is classified as hazardous and must be managed through an approved chemical waste program.[2] Do not dispose of this chemical down the drain or in regular trash.[4]

Step 1: Waste Identification and Segregation

Proper segregation is crucial for safe disposal. Due to its chemical structure (a brominated organic salt), this compound should be categorized as halogenated organic waste .

  • Why Segregate? Halogenated waste streams often require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like HBr). Mixing them with non-halogenated waste can lead to regulatory non-compliance and create hazardous reactions in the waste container.[8]

  • Action : Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

Step 2: Container Selection and Labeling
  • Action : Choose a container made of a compatible material (e.g., high-density polyethylene, HDPE) that can be securely sealed.[7]

  • Labeling : The container must be labeled before any waste is added. The label should include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Combustible Solid")

    • The accumulation start date

Step 3: Waste Collection
  • Solid Waste : Carefully transfer residual solid this compound and any contaminated disposable items (e.g., weighing papers, contaminated paper towels, gloves, pipette tips) into the designated solid hazardous waste container.[7] Use tools like a plastic scoop or spatula to avoid generating dust.

  • Liquid Waste : If the compound is in solution, collect it in the designated halogenated liquid waste container. Do not mix it with incompatible wastes, such as strong oxidizing agents.[4][9]

  • Decontamination : Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical. A typical procedure involves rinsing with a suitable solvent (like ethanol), followed by washing with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.[7]

Step 4: Temporary Storage
  • Action : Keep the hazardous waste container tightly sealed when not in use.[2]

  • Location : Store the container in a cool, dry, well-ventilated, and secure location, such as a satellite accumulation area or a designated waste storage cabinet.[2][4]

  • Incompatibilities : Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizing agents.[4]

Step 5: Arranging for Final Disposal
  • Action : Once the container is full or the accumulation time limit set by your institution's policy is reached, contact your Environmental Health & Safety (EHS) department to arrange for pickup. They will manage the final disposal at a licensed and approved waste disposal facility.[2][6]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the safe disposal of this compound waste.

G cluster_prep Preparation Phase cluster_handling Waste Handling & Segregation cluster_storage Storage & Disposal A Identify Waste Generation (Solid, Liquid, PPE) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select Waste Container (Compatible & Sealable) B->C Proceed to Handling D Label Container: 'Hazardous Waste' 'Halogenated Organic' C->D E Carefully Deposit Waste (Minimize Dust/Splashes) D->E G Securely Seal Container E->G Container Full or Timed Out F Decontaminate Equipment & Collect Rinsate F->E H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup & Final Disposal H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.[6]

  • Ventilate : Ensure the area is well-ventilated.[6]

  • PPE : Before cleaning, don the appropriate PPE as described above.

  • Contain and Absorb : For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into the labeled hazardous waste container.[2] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or chemical sorbent pads.[4][7]

  • Collect Waste : Once absorbed, carefully scoop the material into the designated hazardous waste container.[7]

  • Clean Spill Area : Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety. By treating it as a hazardous, halogenated organic waste and following a systematic protocol—from PPE selection and waste segregation to proper labeling and storage—researchers can effectively minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

Navigating the Safe Handling of 1-Propylpiperazine Dihydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. 1-Propylpiperazine Dihydrobromide, a versatile intermediate in the synthesis of various bioactive molecules, particularly central nervous system (CNS) agents, requires a thorough understanding of its properties to ensure safe and effective use in the laboratory.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural framework grounded in scientific causality.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Understanding the nature of these hazards is the first step in mitigating risk. The dihydrobromide salt, when in contact with moisture, can release hydrobromic acid, which is corrosive and contributes to the observed irritation. Therefore, all handling procedures must be designed to prevent direct contact and aerosolization.

Hazard Summary Table:

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses redness, itching, and inflammation upon contact.H315
Serious Eye IrritationCan cause significant, potentially damaging, irritation to the eyes.H319
Respiratory IrritationInhalation of dust may lead to irritation of the respiratory tract.H335

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the scale and nature of the procedure. The following recommendations are based on a comprehensive risk assessment for handling this compound.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[3] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[2]

  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[3] When there is a risk of splashing or significant dust generation, chemical safety goggles and a face shield should be worn.[3][4]

  • Skin and Body Protection: A lab coat or other protective clothing must be worn to prevent contamination of personal clothing and skin.[3] Long-sleeved clothing provides an additional barrier.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area.[5] If engineering controls such as a fume hood are not available or if dust is generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

PPE Selection Workflow:

PPE_Selection cluster_ppe Recommended PPE start Start: Handling This compound weighing Weighing Solid start->weighing dissolving Dissolving in Solvent weighing->dissolving weighing_ppe Gloves Lab Coat Safety Goggles N95 Respirator weighing->weighing_ppe reaction Running Reaction dissolving->reaction dissolving_ppe Gloves Lab Coat Safety Goggles dissolving->dissolving_ppe workup Aqueous Workup/ Extraction reaction->workup reaction_ppe Gloves Lab Coat Safety Goggles reaction->reaction_ppe end Procedure Complete workup->end workup_ppe Gloves Lab Coat Safety Goggles (Face shield if splashing risk) workup->workup_ppe

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your research.

Safe Handling and Storage
  • Engineering Controls: Whenever possible, handle this compound in a chemical fume hood or a well-ventilated area to minimize inhalation of dust.[6] Facilities should be equipped with an eyewash station and a safety shower.[7]

  • Administrative Controls: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Always wash hands thoroughly with soap and water after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[2][8] Keep it away from incompatible materials such as strong oxidizing agents.[9]

Spill Management

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust during this process.[6]

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal: Dispose of the contained spill and cleaning materials as hazardous waste.[6]

Spill Response Decision Tree:

Spill_Response spill Spill of 1-Propylpiperazine Dihydrobromide Occurs assess Assess Spill Size and Location spill->assess small_spill Small, Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill (Sweep solid carefully) don_ppe->contain cleanup Clean Area with Appropriate Solvent contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose notify Notify EH&S evacuate->notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propylpiperazine Dihydrobromide
Reactant of Route 2
Reactant of Route 2
1-Propylpiperazine Dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.